molecular formula C11H9BrO4 B597663 5-Bromo-4-carboxymethyl-2-chromanone CAS No. 1334499-95-4

5-Bromo-4-carboxymethyl-2-chromanone

Cat. No.: B597663
CAS No.: 1334499-95-4
M. Wt: 285.093
InChI Key: BATNSUNQCYYYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-carboxymethyl-2-chromanone is a functionalized chromanone derivative serving as a versatile intermediate in organic synthesis and medicinal chemistry research. The chromanone scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . This compound is particularly valuable for exploring structure-activity relationships in the development of novel therapeutic agents. Chromanone-based analogs have demonstrated significant potential in anticancer research, acting through various mechanisms such as inhibiting tumor necrosis factor-α (TNF-α) and exhibiting antiproliferative effects on diverse cancer cell lines . The bromo and carboxymethyl substituents on the core chromanone structure provide distinct handles for further chemical modification, enabling researchers to create diverse compound libraries for biological screening. This makes it a critical building block for synthesizing more complex molecules aimed at new targets in oncology, infectious diseases, and metabolic disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNSUNQCYYYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC=C2Br)OC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716660
Record name (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-95-4
Record name (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-4-carboxymethyl-2-chromanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 5-Bromo-4-carboxymethyl-2-chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of a specific derivative, this compound. While this compound is not extensively documented in current literature, this guide extrapolates from the well-established chemistry of the chromanone ring system and the influence of its bromo and carboxymethyl substituents. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway with mechanistic insights, and outline the expected spectroscopic signature for its characterization. Furthermore, this guide explores the molecule's reactivity and its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and inherent physical properties.

IUPAC Nomenclature and Structural Representation

The unambiguous IUPAC name for the target molecule is 2-(5-bromo-4-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid . However, for brevity and alignment with common usage for similar structures, we will refer to it as this compound.

  • Core Scaffold: Chroman-4-one (or 2,3-dihydro-1-benzopyran-4-one).[3]

  • Substituents:

    • A bromine atom at the C5 position of the aromatic ring.

    • A carboxymethyl group (-CH₂COOH) at the C4 position of the pyranone ring.

The numbering of the chromanone ring system follows established conventions, starting from the oxygen atom in the heterocycle.

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific molecule, the following properties are calculated or estimated based on its constituent functional groups.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₀H₉BrO₄Elemental composition
Molecular Weight 285.08 g/mol Sum of atomic weights
Appearance Expected to be a crystalline solidBased on similar substituted chromanones
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.Presence of a polar carboxylic acid and a large organic scaffold.
XLogP3 ~1.5 - 2.5 (estimated)Contribution of the lipophilic bromo-aromatic part and the hydrophilic carboxylic acid.
Hydrogen Bond Donors 1 (from the carboxylic acid -OH)Functional group analysis
Hydrogen Bond Acceptors 4 (from the two carbonyl and two ether oxygens)Functional group analysis

Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging established methodologies for chromanone synthesis.[4] A plausible retrosynthetic analysis suggests a pathway beginning with a substituted phenol.

Retrosynthetic Analysis Workflow

G Target This compound Intermediate1 5-Bromochroman-4-one Target->Intermediate1 Alkylation at C4 Intermediate2 3-(4-Bromophenoxy)propanoic acid Intermediate1->Intermediate2 Intramolecular Friedel-Crafts Acylation StartingMaterial 4-Bromophenol Intermediate2->StartingMaterial Michael Addition

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-(4-Bromophenoxy)propanoic acid

This step involves a Michael addition of 4-bromophenol to an acrylic acid equivalent.

  • Reagents: 4-Bromophenol, acrylic acid, and a suitable base (e.g., sodium hydroxide).

  • Procedure:

    • Dissolve 4-bromophenol in an aqueous solution of sodium hydroxide to form the corresponding phenoxide.

    • Add acrylic acid to the solution and heat the mixture under reflux. The phenoxide acts as a nucleophile, attacking the β-carbon of the acrylic acid in a conjugate addition.

    • After the reaction is complete (monitored by TLC), cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Filter, wash with cold water, and dry the resulting 3-(4-bromophenoxy)propanoic acid.

  • Causality: The use of a base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the Michael addition.

Step 2: Intramolecular Friedel-Crafts Acylation to form 5-Bromochroman-4-one

This cyclization step forms the chromanone ring.

  • Reagents: 3-(4-Bromophenoxy)propanoic acid and a strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent).

  • Procedure:

    • Heat the 3-(4-bromophenoxy)propanoic acid in PPA with stirring.

    • The carboxylic acid is activated by the PPA, and the resulting acylium ion intermediate undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring.

    • The reaction is typically performed at elevated temperatures (e.g., 80-100 °C).

    • Upon completion, the reaction mixture is poured into ice water to quench the PPA and precipitate the 5-bromochroman-4-one.

    • The product can be purified by recrystallization or column chromatography.

  • Causality: A strong Lewis or Brønsted acid is essential to promote the formation of the acylium electrophile and drive the cyclization.

Step 3: Introduction of the Carboxymethyl Group

This step involves the formation of an enolate at the C4 position, followed by alkylation.

  • Reagents: 5-Bromochroman-4-one, a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA), and an alkylating agent (e.g., ethyl bromoacetate).

  • Procedure:

    • Dissolve 5-bromochroman-4-one in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

    • Slowly add a solution of LDA to generate the lithium enolate.

    • Add ethyl bromoacetate to the enolate solution. The enolate attacks the electrophilic carbon of the bromoacetate in an Sₙ2 reaction.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

  • Causality: The use of a strong, sterically hindered base like LDA at low temperatures ensures the formation of the kinetic enolate, promoting alkylation at the desired C4 position. Subsequent hydrolysis is a standard procedure to convert the ester to the final carboxylic acid.

Spectroscopic Characterization Profile

Accurate structural elucidation relies on a combination of modern spectroscopic techniques. The following is a predicted spectroscopic profile for this compound.

Predicted NMR Spectra
  • ¹H NMR:

    • Aromatic Protons: Expect three protons in the aromatic region (approx. 6.8-7.8 ppm), likely exhibiting complex splitting patterns due to their proximity and coupling. The bromine atom will influence their chemical shifts.

    • -CH₂- (pyranone ring): Two protons adjacent to the oxygen will appear as a multiplet (approx. 4.2-4.6 ppm).

    • -CH- (at C4): A single proton at the C4 position, likely a multiplet coupled to the adjacent methylene groups (approx. 3.0-3.5 ppm).

    • -CH₂- (carboxymethyl): Two protons of the carboxymethyl group will likely appear as a doublet or two doublets of doublets (AB system) due to the chiral center at C4 (approx. 2.5-3.0 ppm).

    • -COOH: A broad singlet, which is exchangeable with D₂O, in the downfield region (approx. 10-12 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (C=O, chromanone): A signal in the downfield region (approx. 190-200 ppm).

    • Carbonyl Carbon (C=O, carboxylic acid): A signal around 170-175 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to the bromine showing a characteristic lower intensity.

    • -CH₂-O- (pyranone ring): A signal around 65-75 ppm.

    • -CH- (at C4): A signal around 40-50 ppm.

    • -CH₂- (carboxymethyl): A signal around 35-45 ppm.

    • -CH₂- (pyranone ring): A signal around 30-40 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption around 1680-1700 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expect to see a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z = 284 and m/z = 286.

  • Fragmentation: Common fragmentation pathways would include the loss of H₂O (M-18), COOH (M-45), and potentially cleavage of the pyranone ring.

Experimental Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • IR: Prepare a KBr pellet or cast a thin film from a volatile solvent onto a salt plate.

    • MS: Prepare a dilute solution (0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by ESI or APCI.[5]

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Acquire spectra using standard parameters, adjusting relaxation delays and the number of scans to ensure a good signal-to-noise ratio, especially for ¹³C NMR.[5]

    • For IR, record the spectrum over the range of 4000-400 cm⁻¹.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.

Reactivity and Potential Applications

The trifunctional nature of this compound makes it a highly versatile building block in synthetic and medicinal chemistry.

Key Reactivity Centers

G cluster_reactions Potential Reactions Molecule This compound CarboxylicAcid Carboxylic Acid (-COOH) Molecule->CarboxylicAcid BromoAromatic Bromo-Aromatic Ring (C5-Br) Molecule->BromoAromatic ChromanoneCore Chromanone Core (C4-H, C=O) Molecule->ChromanoneCore Amidation Amidation / Esterification CarboxylicAcid->Amidation CrossCoupling Suzuki / Buchwald-Hartwig Coupling BromoAromatic->CrossCoupling CarbonylChem Carbonyl Chemistry (e.g., Reduction, Wittig) ChromanoneCore->CarbonylChem

Caption: Key reactivity centers of this compound.

  • The Carboxylic Acid Group: This functional group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This allows for the introduction of diverse functionalities, which is a common strategy in drug discovery for modulating solubility, cell permeability, and target engagement.

  • The Bromo-Aromatic Moiety: The bromine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

  • The Chromanone Core: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, Wittig olefination, or reductive amination. The alpha-proton at C4 can be removed under basic conditions, allowing for further functionalization.

Potential Applications in Drug Development

The chromanone scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2]

  • Scaffold for Library Synthesis: Due to its multiple points for diversification, this compound is an excellent starting point for the creation of compound libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: The core structure could serve as a fragment for binding to therapeutic targets. The reactive handles allow for the subsequent "growing" or "linking" of the fragment to improve potency and selectivity.

  • Development of Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The chromanone structure, with its potential for derivatization, could be explored for the development of novel kinase inhibitors.

Conclusion

While this compound is a sparsely documented compound, its chemical properties and reactivity can be confidently predicted based on the well-understood principles of organic chemistry. Its synthesis is achievable through established multi-step sequences, and its structure can be unequivocally confirmed using standard spectroscopic methods. The presence of three distinct and versatile functional groups makes this molecule a highly valuable building block for medicinal chemists and researchers in drug development. Its potential for diversification through derivatization of the carboxylic acid, cross-coupling at the bromo position, and modification of the chromanone core positions it as an attractive scaffold for the discovery of new bioactive agents.

References

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. Available at: [Link]

  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Chromanones and Flavanones. Available at: [Link]

  • PubChem. 5-Bromo-4-methoxy-2-hexanone. CID 24972074. Available at: [Link]

  • ResearchGate. Properties of chromanone and chromone. Available at: [Link]

  • National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Available at: [Link]

  • National Institutes of Health. (2022). Structure confirmation, reactivity, bacterial mutagenicity and quantification of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione in drinking water. Available at: [Link]

  • ResearchGate. An efficient synthesis of 4-chromanones. Available at: [Link]

  • PubMed. (2012). Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues. Available at: [Link]

Sources

5-Bromo-4-carboxymethyl-2-chromanone: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The chromanone core is a well-established "privileged structure" in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This bicyclic heteroatom-containing framework serves as a versatile template for the design and synthesis of novel therapeutic agents. The specific compound, 5-Bromo-4-carboxymethyl-2-chromanone (CAS No. 1334499-95-4), represents a promising, yet underexplored, molecule for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, potential synthetic routes, and prospective biological applications, grounded in the established knowledge of related chromanone derivatives.

The introduction of a bromine atom at the 5-position and a carboxymethyl group at the 4-position of the chromanone scaffold is anticipated to modulate its physicochemical and biological properties significantly. The bromine substituent can enhance binding affinities through halogen bonding and improve pharmacokinetic profiles, while the carboxymethyl group offers a handle for further derivatization or can directly interact with biological targets.[4]

Physicochemical Properties and Structural Attributes

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and available data from chemical suppliers.

PropertyValueSource
CAS Number 1334499-95-4[5]
Molecular Formula C₁₁H₉BrO₄[5]
Molecular Weight 285.09 g/mol [5]
SMILES OC(=O)CC1CC(=O)OC2=CC=CC(Br)=C12[5]
Storage Conditions Sealed in dry, 2-8°C[5]

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (carbonyl and ether oxygens), along with the lipophilic bromophenyl group, suggests a molecule with a nuanced solubility profile and the potential for diverse intermolecular interactions.

Strategic Synthesis of the Chromanone Core

The synthesis of the this compound scaffold would likely proceed through established methodologies for chromanone ring formation, followed by or incorporating the introduction of the carboxymethyl and bromo substituents. Several synthetic strategies are plausible, with the choice often dictated by the availability of starting materials and desired scale.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the carboxymethyl group and the chromanone ring, leading back to simpler, commercially available precursors.

Retrosynthesis Target This compound Intermediate1 Brominated Chromanone Precursor Target->Intermediate1 Carboxymethylation Intermediate2 Substituted Phenol Intermediate1->Intermediate2 Intramolecular Cyclization StartingMaterial1 Bromophenol Derivative Intermediate2->StartingMaterial1 Acylation StartingMaterial2 Diester or Malonic Acid Derivative Intermediate2->StartingMaterial2

Caption: Retrosynthetic pathway for this compound.

Experimental Workflow: A Generalized Protocol

While a specific, validated protocol for this exact molecule is not available in the literature, a plausible synthetic route can be constructed based on known chromanone syntheses.[6][7]

Step 1: Synthesis of a Brominated β-Ketoester Intermediate

  • Objective: To create the core phenolic precursor with the necessary side chain for cyclization.

  • Procedure:

    • Start with a commercially available 2-bromophenol.

    • Protect the phenolic hydroxyl group (e.g., as a methoxymethyl ether).

    • Perform a Friedel-Crafts acylation with a suitable acylating agent, such as Meldrum's acid or a derivative of malonic acid, to introduce the carbon framework for the carboxymethyl group and the ketone.

    • This would be followed by hydrolysis and decarboxylation under controlled conditions to yield the desired β-ketoester attached to the brominated phenolic ring.

Step 2: Intramolecular Cyclization to form the Chromanone Ring

  • Objective: To construct the heterocyclic chromanone ring.

  • Procedure:

    • Deprotect the phenolic hydroxyl group.

    • Induce intramolecular cyclization, often under acidic or basic conditions. The choice of catalyst and reaction conditions is critical to favor the desired 6-membered ring formation.[1]

Step 3: Functionalization at the 4-Position (if necessary)

  • Objective: To introduce the carboxymethyl group if not already incorporated.

  • Procedure:

    • If the cyclization yields a chromanone without the carboxymethyl group, it can be introduced via alkylation of the enolate at the 4-position with an appropriate reagent like ethyl bromoacetate, followed by hydrolysis of the ester.

Step 4: Purification and Characterization

  • Objective: To isolate and verify the structure of the final product.

  • Procedure:

    • The crude product would be purified using standard techniques such as column chromatography or recrystallization.

    • The structure of this compound would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Chromanone Ring Formation cluster_2 Final Product cluster_3 Purification & Analysis Start 2-Bromophenol Step1 Protection of Hydroxyl Group Start->Step1 Step2 Friedel-Crafts Acylation Step1->Step2 Step3 Hydrolysis & Decarboxylation Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5 Final This compound Step5->Final Purification Chromatography / Recrystallization Final->Purification Analysis NMR, MS, IR Purification->Analysis

Caption: A generalized synthetic workflow for this compound.

Potential Biological and Pharmacological Significance

The chromanone scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][8][9] The specific substitutions on this compound suggest several avenues for biological investigation.

Anticancer Potential

Many chromanone derivatives have demonstrated potent anticancer activity.[1] The bromo-substituent may enhance this activity by promoting interactions with target proteins. The carboxymethyl group could be crucial for binding to the active sites of enzymes or for improving water solubility, a key factor in drug development.

Enzyme Inhibition

Substituted chromanones have been identified as inhibitors of various enzymes.[10] For instance, certain derivatives have shown selective inhibition of SIRT2, an enzyme implicated in neurodegenerative diseases.[10] The structural features of this compound make it a candidate for screening against a range of enzymes, including kinases, proteases, and histone deacetylases.

Antimicrobial and Antifungal Activity

The chromone and chromanone skeletons are known to possess antifungal properties.[11] Research into related compounds has shown that specific substitutions can lead to significant inhibition of microbial growth and biofilm formation.[11] this compound should be evaluated for its potential as a novel antimicrobial or antifungal agent.

Experimental Design for Biological Evaluation

A systematic approach to evaluating the biological activity of this compound would involve a tiered screening process.

Biological_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Studies Compound This compound CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Compound->CellViability EnzymeInhibition Broad Panel Enzyme Inhibition Assays Compound->EnzymeInhibition Antimicrobial MIC Determination against Bacterial and Fungal Strains Compound->Antimicrobial DoseResponse Dose-Response Curves (IC₅₀/EC₅₀) CellViability->DoseResponse EnzymeInhibition->DoseResponse MechanismOfAction Mechanism of Action Studies DoseResponse->MechanismOfAction Selectivity Selectivity Profiling MechanismOfAction->Selectivity AnimalModels Efficacy in Animal Models Selectivity->AnimalModels Pharmacokinetics Pharmacokinetic Studies (ADME) AnimalModels->Pharmacokinetics

Caption: A tiered approach for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound is a molecule of significant interest for chemical and pharmaceutical research. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies for chromanones. The combination of the privileged chromanone scaffold with bromo and carboxymethyl substituents makes it a compelling candidate for screening in a variety of biological assays, particularly in the areas of oncology, infectious diseases, and enzyme inhibition. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • González-Cárdenas, G. D., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(34), 20953-20964.
  • Antil, V., & Kumar, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7136-7151.
  • Antil, V., & Kumar, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds.
  • Rumpf, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6433-6443.
  • BenchChem. (n.d.). Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. .

  • Al-Amiery, A. A., et al. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Molecules, 26(16), 4983.
  • BLDpharm. (n.d.). 1334499-95-4|2-(5-Bromo-2-oxochroman-4-yl)acetic acid. .

  • ResearchGate. (2025). Unprecedented C-Methylation at the 2-Position of 2-Carboxy-4-Chromanones– A Case Study with the Corey–Chaykovsky Reagent. Request PDF.
  • Khan, K. M., et al. (2010). An update on natural occurrence and biological activity of chromones. PubMed.
  • Semantic Scholar. (2024).
  • ResearchGate. (n.d.). Properties of chromanone and chromone. Download Scientific Diagram.
  • The Good Scents Company. (n.d.). 4-chromanone, 491-37-2. .

  • Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1.
  • ResearchGate. (2010). Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-TrimetHoxychalcone from Garcinia Nervosa and of its Isomer 3.
  • PubChem. (n.d.).
  • PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. .

  • Santa Cruz Biotechnology. (n.d.). D-Gluconic acid solution. .

  • Chem-Impex. (n.d.). 6-Bromo-4-chromanone. .

  • ChemBuyersGuide.com, Inc. (n.d.).
  • Synblock. (n.d.). This compound|CAS 1334499-95-4.
  • PubChem. (n.d.). 4-Hydroxydecanoic acid. pubchem.ncbi.nlm.nih.gov.
  • ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH (Page 225).
  • ChemicalBook. (n.d.). (5-Bromo-2-oxo-3,4-dihydro-1-benzopyran-4-yl)acetic acid.
  • ChemicalBook. (n.d.). (5-Bromo-2-oxo-3,4-dihydro-1-benzopyran-4-yl)acetic acid.
  • ChemicalBook. (n.d.).

Sources

An In-depth Technical Guide to 5-Bromo-4-carboxymethyl-2-chromanone and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chromanone scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide focuses on a specific, synthetically derived class of these compounds: 5-Bromo-4-carboxymethyl-2-chromanone and its structural analogs. We will delve into the synthetic rationale, detailed experimental protocols, and the burgeoning understanding of their therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This document serves as a comprehensive resource, consolidating current knowledge and providing field-proven insights for researchers engaged in the discovery and development of novel chromanone-based therapeutics.

Introduction: The 2-Chromanone Core as a Versatile Pharmacophore

The 2-chromanone, or dihydrocoumarin, framework is a bicyclic system comprising a benzene ring fused to a dihydropyranone ring. This structural unit is a key component in numerous naturally occurring compounds and has been extensively utilized in medicinal chemistry as a scaffold for the development of novel therapeutic agents.[1][2][3] The inherent stability and synthetic tractability of the chromanone ring system make it an attractive starting point for the generation of diverse chemical libraries.

Natural and synthetic chromanone analogs have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities.[4][5][6] The biological effects of these compounds are often dictated by the nature and position of substituents on the chromanone core, allowing for fine-tuning of their activity and selectivity.

This guide will specifically explore the unique characteristics imparted by the 5-bromo and 4-carboxymethyl substitutions on the 2-chromanone scaffold, a combination that holds promise for targeted therapeutic interventions.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs can be approached through several established methodologies for chromanone ring formation, followed by functional group interconversions. A logical and adaptable synthetic route is proposed below, based on a multi-step sequence that offers flexibility in introducing diversity at various positions of the chromanone core.

Proposed Synthetic Pathway

A plausible and versatile synthetic route commences with a suitable brominated phenol, which undergoes a Pechmann condensation or a related cyclization reaction to form the chromanone ring, followed by the introduction of the carboxymethyl group.

Synthetic_Pathway A 4-Bromophenol C 5-Bromo-4-methyl-2H-chromen-2-one A->C Pechmann Condensation (e.g., H2SO4) B Ethyl Acetoacetate B->C D 5-Bromo-4-methyl-3,4-dihydro-2H-chromen-2-one C->D Catalytic Hydrogenation (e.g., Pd/C, H2) E 5-Bromo-4-(bromomethyl)-3,4-dihydro-2H-chromen-2-one D->E Radical Bromination (e.g., NBS, AIBN) F 5-Bromo-4-(cyanomethyl)-3,4-dihydro-2H-chromen-2-one E->F Nucleophilic Substitution (e.g., NaCN) G This compound F->G Hydrolysis (e.g., H3O+) NFkB_Pathway_Inhibition cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Leads to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Chromanone 5-Bromo-4-carboxymethyl -2-chromanone Analog Chromanone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Sources

Spectroscopic data of 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-4-carboxymethyl-2-chromanone

Introduction

This compound is a substituted derivative of the chromanone heterocyclic system. The chroman-4-one framework is a privileged structure in medicinal chemistry, serving as a foundational building block for a wide array of compounds with significant biological and pharmaceutical activities.[1][2] The precise characterization of novel derivatives like this compound is paramount for advancing drug discovery and development programs. Spectroscopic analysis provides the definitive structural confirmation and purity assessment required for regulatory submission and further investigation.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. As specific experimental data for this exact molecule is not widely published, this document synthesizes information from analogous chromanone derivatives and fundamental spectroscopic principles to present a predictive yet robust profile.[3][4] We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The included protocols are designed to be self-validating, ensuring researchers can confidently generate and interpret their own data.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure and conventional numbering system for this compound are depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, heterocyclic, and carboxymethyl protons. The electron-withdrawing nature of the bromine atom and the carbonyl group will significantly influence the chemical shifts of adjacent protons.[4]

  • Aromatic Protons (δ 7.0-8.0 ppm): The aromatic region will display signals for H6, H7, and H8. The bromine at C5 will deshield H6, shifting it downfield.

    • H6: Expected to be a doublet of doublets, shifted downfield due to the adjacent bromine.

    • H7: Expected to be a triplet (or doublet of doublets), coupled to both H6 and H8.

    • H8: Expected to be a doublet of doublets, coupled to H7.

  • Heterocyclic Protons (δ 2.5-5.0 ppm): The protons on the dihydropyranone ring (C2, C3, and C4) will exhibit characteristic shifts and coupling patterns.

    • H2 (Methylene): The two protons at C2 are diastereotopic and will likely appear as a complex multiplet or two separate signals.

    • H3 (Methylene): The protons at C3 are adjacent to a stereocenter (C4) and a carbonyl group, leading to complex splitting patterns, likely appearing as a multiplet around δ 2.7-3.0 ppm.[4]

    • H4 (Methine): This single proton, being adjacent to the carboxymethyl group and the aromatic ring, will appear as a multiplet.

  • Carboxymethyl Protons (δ 2.5-3.0 ppm & δ 10-12 ppm):

    • -CH₂-COOH: The methylene protons of the carboxymethyl group will likely appear as a doublet or multiplet.

    • -COOH: The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show signals for all 11 unique carbon atoms in the molecule.

  • Carbonyl Carbons (δ 165-195 ppm): Two distinct signals are expected in the downfield region.

    • C2 (Lactone C=O): The lactone carbonyl carbon.

    • -COOH (Carboxyl C=O): The carboxylic acid carbonyl carbon.

    • C4 (Ketone C=O): The ketone carbonyl at C4 is expected to be significantly deshielded, appearing around δ 190-195 ppm.[5]

  • Aromatic & Olefinic Carbons (δ 110-160 ppm): Signals for the six carbons of the benzene ring and the two carbons of the pyranone ring attached to oxygen are expected here. The carbon bearing the bromine (C5) will be shifted upfield due to the heavy atom effect.

  • Aliphatic Carbons (δ 20-70 ppm):

    • C3: Methylene carbon adjacent to the C4 carbonyl.

    • C4: Methine carbon.

    • -CH₂-COOH: Methylene carbon of the carboxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Expected High-Resolution Mass Spectrum (HRMS)

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[6] This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 1:1.

  • Molecular Formula: C₁₁H₉BrO₄

  • Exact Mass:

    • For ⁷⁹Br isotope: [M]⁺

    • For ⁸¹Br isotope: [M+2]⁺

  • Expected Observation: Two prominent peaks in the molecular ion region, separated by 2 m/z units, with nearly identical intensities, confirming the presence of a single bromine atom.[6]

Fragmentation Pattern

Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would reveal characteristic fragmentation pathways.

  • Loss of CO₂: Decarboxylation from the carboxymethyl group is a likely fragmentation.

  • Loss of CO: Loss of carbon monoxide from the pyranone ring.

  • Retro-Diels-Alder (RDA) Fragmentation: Chromanone structures can undergo RDA fragmentation, leading to characteristic daughter ions.

  • Loss of Br radical: Cleavage of the C-Br bond.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.

Predicted FT-IR Spectrum (KBr Pellet)

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and other characteristic functional groups.[7][8]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyls): This region is critical for characterization.

    • Lactone C=O: Expected around 1750-1770 cm⁻¹.

    • Ketone C=O (C4): Expected around 1680-1700 cm⁻¹.

    • Carboxylic Acid C=O: Expected around 1700-1725 cm⁻¹. These may overlap, creating a broad, strong absorption band.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: Strong bands for the ether and ester C-O linkages in the 1300-1000 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 600-500 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.[9]

Predicted UV-Vis Spectrum (Methanol or Ethanol)

The chromanone core constitutes a conjugated system. The presence of substituents will cause shifts in the absorption maxima (λ_max).[10]

  • π → π* Transitions: Strong absorption bands are expected in the 200-350 nm range due to electronic transitions within the substituted benzopyranone system. One major peak is expected around 250 nm, with another potentially appearing as a shoulder or a distinct peak around 320 nm.

  • n → π* Transitions: A weaker absorption band, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, may be observed at longer wavelengths (>300 nm), often appearing as a shoulder on the more intense π → π* absorption bands.[10]

Summary of Predicted Spectroscopic Data

Technique Feature Predicted Value / Observation
¹H NMR Aromatic Protonsδ 7.0 - 8.0 ppm (3H, complex multiplets)
H3 Methyleneδ 2.7 - 3.0 ppm (2H, multiplet)
-COOHδ 10 - 12 ppm (1H, broad singlet)
¹³C NMR C=O Carbonsδ 165 - 195 ppm (3 signals)
Aromatic Carbonsδ 110 - 160 ppm
Aliphatic Carbonsδ 20 - 70 ppm
HRMS Molecular IonM+ and M+2 peaks in ~1:1 ratio
Exact MassConsistent with C₁₁H₉BrO₄
FT-IR O-H stretch3300 - 2500 cm⁻¹ (broad)
C=O stretch1770 - 1680 cm⁻¹ (strong, possibly broad/multiple)
C-O stretch1300 - 1000 cm⁻¹ (strong)
UV-Vis λ_max~250 nm and ~320 nm

Experimental Protocols & Workflows

The following section provides detailed methodologies for acquiring high-quality spectroscopic data.

General Experimental Workflow

start Purified Solid Sample (this compound) prep_nmr Sample Prep (NMR) ~5-10 mg in 0.6 mL deuterated solvent start->prep_nmr prep_ms Sample Prep (MS) ~0.1 mg/mL in MeOH or ACN start->prep_ms prep_ir Sample Prep (IR) ~1 mg mixed with ~100 mg KBr start->prep_ir prep_uv Sample Prep (UV-Vis) Dilute solution in spectroscopic grade solvent start->prep_uv acq_nmr Data Acquisition ¹H, ¹³C, COSY, HSQC prep_nmr->acq_nmr acq_ms Data Acquisition HRMS (ESI/APCI) prep_ms->acq_ms acq_ir Data Acquisition FT-IR Scan (4000-400 cm⁻¹) prep_ir->acq_ir acq_uv Data Acquisition UV-Vis Scan (200-800 nm) prep_uv->acq_uv analysis Data Processing & Interpretation Structure Confirmation & Purity Assessment acq_nmr->analysis acq_ms->analysis acq_ir->analysis acq_uv->analysis

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[11]

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥400 MHz recommended). Use a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2-5 seconds) are crucial due to the low natural abundance of ¹³C and the presence of quaternary carbons.[11]

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively assign proton-proton couplings and proton-carbon one-bond correlations, respectively.

Protocol 2: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) of the sample in a high-purity volatile solvent like methanol or acetonitrile.[11]

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the confirmation of the elemental formula.

  • MS/MS Analysis: Select the M+ and M+2 isotopic peaks for fragmentation to study the daughter ions, which provides further structural confirmation.

Protocol 3: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of the finely ground sample with 100-200 mg of dry, spectroscopic grade KBr powder.[12] Press the mixture in a die under high pressure (8-10 tons) to form a transparent pellet.

  • Background Correction: Record a background spectrum of the pure KBr pellet. This will be automatically subtracted from the sample spectrum.[12]

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[12]

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. By leveraging NMR, MS, IR, and UV-Vis spectroscopy, researchers can unambiguously confirm the molecule's identity, purity, and key structural features. The predictive data and detailed protocols within this guide provide a robust framework for scientists and drug development professionals to successfully characterize this and other novel chromanone derivatives, ensuring data integrity and accelerating research outcomes.

References

  • NCHINDA, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University.
  • PubChem. (n.d.). Chromanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the obtained coumarin derivatives. Available at: [Link]

  • Hanlan, L., & Huber, J. R. (1976). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 54(1), 12-18. Available at: [Link]

  • Vijayalakshmi, C. S., Prasad, K. J. R., & Sur, S. K. (n.d.). Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study of 8-(3′-Methyl - but - 2... Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 3-Bromochroman-4-one. Available at: [Link]

  • Marrazzo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available at: [Link]

  • Pelter, A., Ward, R. S., & Gray, T. I. (1976). Carbon-13 chemical shift assignments of chromones and isoflavones. Journal of the Chemical Society, Perkin Transactions 1, (22), 2475-2483. Available at: [Link]

  • Shkir, M., et al. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. Available at: [Link]

  • Paul, S., & Nanda, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(35), 7629-7649. Available at: [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 17(4), 694-710. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Available at: [Link]

  • ResearchGate. (2017). Three very different UV-Vis absorption spectra of three different transition metals found in biological solutions. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. National Center for Biotechnology Information. Available at: [Link]

  • Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Available at: [Link]

  • Hayamizu, K., et al. (n.d.). 1H and 13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Available at: [Link]

  • Paul, S., & Nanda, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-chromanone, 491-37-2. Available at: [Link]

  • Köse, E. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. ResearchGate. Available at: [Link]

  • Smirnov, A. V., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. Journal of Analytical Chemistry, 78(2), 195-204. Available at: [Link]

  • Al-Adilee, K. J., & Al-Amery, K. H. A. (2024). thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Egyptian Journal of Chemistry. Available at: [Link]

  • Al-Qaradawi, S., & Al-Saadi, J. (2016). Three Very Different UV-VIS Absorption Spectra of Three Different Transition Metals Found in Biological Solutions. SciSpace. Available at: [Link]

  • Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. Available at: [Link]

  • Vijayalakshmi, C. S., & Prasad, K. J. R. (n.d.). Structure and Conformation of Novel Derivatives of Chromanone. Available at: [Link]

  • ResearchGate. (2021). Absorption spectra of coumarin and its derivatives. Available at: [Link]

  • CONICET. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

Sources

5-Bromo-4-carboxymethyl-2-chromanone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4-carboxymethyl-2-chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The chromanone scaffold is a well-established privileged structure, known to be a core component in a multitude of pharmacologically active compounds.[1][2][3] This document elucidates the physicochemical properties, synthesis, and potential therapeutic applications of this specific derivative. It is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug development.

Introduction: The Significance of the Chromanone Scaffold

The chroman-4-one framework is a prominent structural motif found in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[2][4] As a key building block, the chromanone core is integral to many medicinal compounds, demonstrating its versatility and importance in pharmaceutical research.[2] The inherent reactivity and structural features of the chromanone ring system allow for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutics.

This compound is a derivative that offers two distinct functional handles for further chemical elaboration: a bromine atom on the aromatic ring and a carboxymethyl group at the 4-position. These features make it a valuable intermediate for creating diverse chemical libraries for biological screening against various therapeutic targets.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

Molecular Structure and Weight
  • IUPAC Name: 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid[1]

  • CAS Number: 1334499-95-4[1]

  • Molecular Formula: C₁₁H₉BrO₄[1]

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical procedures. The calculated molecular weight based on its formula is presented in the table below.

Data Summary Table
PropertyValueSource
IUPAC Name 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid[1]
CAS Number 1334499-95-4[1]
Molecular Formula C₁₁H₉BrO₄[1]
Molecular Weight 299.09 g/mol Calculated
Appearance (Typically a solid, color to be determined experimentally)N/A
Solubility Soluble in organic solvents like DMF and DMSO[5]

Synthesis and Methodologies

The synthesis of substituted chromanones can be achieved through various established organic chemistry routes.[6] A plausible and logical synthetic approach for this compound would involve a multi-step process starting from a readily available substituted phenol.

Retrosynthetic Analysis Workflow

The following diagram illustrates a conceptual retrosynthetic pathway, which is a standard method for planning an organic synthesis. This workflow breaks down the target molecule into simpler, commercially available precursors.

G Target This compound Intermediate1 Ester Precursor (e.g., Ethyl Ester) Target->Intermediate1 Ester Hydrolysis Intermediate2 Substituted Phenol Acrylate Intermediate1->Intermediate2 Intramolecular Cyclization (e.g., Friedel-Crafts Acylation) StartingMaterial2 Malonic Acid Derivative Intermediate1->StartingMaterial2 Knoevenagel Condensation StartingMaterial1 4-Bromophenol Intermediate2->StartingMaterial1 Esterification StartingMaterial3 Acrylate Derivative Intermediate2->StartingMaterial3 Coupling

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on common methods for chromanone synthesis and should be adapted and optimized based on laboratory findings.[4][6][7]

Step 1: Synthesis of a Substituted Propiophenone

  • To a solution of an appropriate ortho-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0°C.

  • Slowly add a suitable electrophile that will introduce the carboxymethyl precursor (e.g., an ethyl bromoacetate).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate to yield the intermediate.

Step 2: Intramolecular Cyclization to form the Chromanone Ring

  • The product from Step 1 is subjected to a cyclization reaction. This can often be achieved under acidic or basic conditions.

  • For example, treatment with a strong base like sodium ethoxide in ethanol can induce an intramolecular condensation.

  • The reaction mixture is typically heated to reflux for several hours.

  • After cooling, the mixture is acidified to precipitate the chromanone product.

  • The solid is collected by filtration, washed, and dried.

Step 3: Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography.

  • The final product's identity and purity are confirmed using analytical techniques such as:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, ester).[5]

    • Elemental Analysis: To confirm the elemental composition.[5]

Applications in Drug Discovery and Development

The chromanone scaffold is a cornerstone in the development of new drugs due to its wide range of pharmacological activities.[1]

Anticancer Potential

Chromanone derivatives have demonstrated significant potential as anticancer agents.[8] The introduction of a bromine atom can, in some cases, enhance the cytotoxic properties of the molecule.[8] These compounds can exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[8] The carboxymethyl group provides a site for further modification to improve potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Activity

Derivatives of the broader coumarin family, to which chromanones are related, are recognized for their potent anti-inflammatory effects.[8] By modifying the core structure, it is possible to develop novel anti-inflammatory agents that target specific pathways in the inflammatory cascade.

Workflow for Drug Discovery Application

The following diagram outlines a typical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A 5-Bromo-4-carboxymethyl- 2-chromanone B Chemical Modification (e.g., Amide Coupling) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Lead Candidate G->H

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for handling bromo-organic compounds should be followed.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. Its functionalized chromanone core provides a robust platform for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. This guide has provided a detailed overview of its properties, synthesis, and potential applications to aid researchers in leveraging this compound for their drug discovery efforts.

References

  • PubChem. 5-Bromo-4-oxopentanal | C5H7BrO2 | CID 123984702. [Link]

  • PubChem. 5-Bromo-2-methylheptan-4-ol | C8H17BrO | CID 139645715. [Link]

  • Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 5-Bromo-4-methoxy-2-hexanone | C7H13BrO2 | CID 24972074. [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

  • National Institutes of Health. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. [Link]

  • ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

  • The Good Scents Company. 4-chromanone, 491-37-2. [Link]

  • ResearchGate. Chromones as a privileged scaffold in drug discovery: A review. [Link]

  • BIOFOUNT. 1334499-95-4|this compound. [Link]

Sources

A Technical Guide to 2-(5-Bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid, a functionalized chromanone derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, and the broader context of the chromanone scaffold as a cornerstone in the development of novel therapeutics.

Introduction: The Chromanone Scaffold - A Privileged Structure in Medicinal Chemistry

The chroman-4-one, or chromanone, framework is a heterocyclic motif of immense interest in drug discovery.[1][2] This benzopyranone structure is a common feature in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] The rigid, bicyclic nature of the chromanone scaffold provides a fixed orientation for pendant functional groups, making it an ideal template for designing ligands that can interact with high specificity to diverse biological targets.[3]

The versatility of the chromanone core has led to its classification as a "privileged structure," a concept that describes molecular frameworks capable of providing ligands for multiple, distinct receptors.[3] Indeed, derivatives of this scaffold have been shown to possess anticancer, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and antiviral properties, among others.[1] Several successful drugs, such as the anticancer agent ormeloxifene and the antidiabetic drug troglitazone, are built upon the broader chromane framework, underscoring its therapeutic relevance.[1] The compound of focus, 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid, is a valuable intermediate that combines the privileged chromanone core with strategic functionalization, opening avenues for the synthesis of novel and potent bioactive molecules.[4]

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid .[4] It is a white to off-white solid at room temperature.

PropertyValueSource
IUPAC Name 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid[4]
CAS Number 1334499-95-4[5]
Molecular Formula C₁₁H₉BrO₄[5]
Molecular Weight 285.09 g/mol [5]
Appearance White to off-white solidInferred
Storage Sealed in dry, 2-8°C[5]

Below is the 2D chemical structure of the molecule:

Caption: 2D Structure of 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid.

Proposed Synthesis and Mechanistic Rationale

While this compound is commercially available as a building block, understanding its synthesis is crucial for researchers aiming to create novel derivatives. A plausible and efficient synthetic route can be adapted from established methods for chromanone synthesis. A common and effective strategy involves the intramolecular cyclization of a suitably substituted phenol.

The proposed synthesis begins with a Friedel-Crafts acylation of 4-bromophenol with succinic anhydride, followed by a reduction and subsequent intramolecular cyclization.

G A 4-Bromophenol + Succinic Anhydride B Friedel-Crafts Acylation (e.g., AlCl₃) A->B C 4-(4-bromo-2-hydroxyphenyl)-4-oxobutanoic acid B->C D Reduction (e.g., NaBH₄) C->D E 4-(4-bromo-2-hydroxyphenyl)butanoic acid D->E F Intramolecular Cyclization (e.g., Acid catalyst, heat) E->F G 5-Bromo-3,4-dihydro-2H-chromen-2-one F->G H Alpha-bromination (e.g., NBS, radical initiator) G->H I 4-Bromo-5-bromo-3,4-dihydro-2H-chromen-2-one H->I J Nucleophilic Substitution (e.g., with cyanide) I->J K 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetonitrile J->K L Hydrolysis (e.g., H₃O⁺, heat) K->L M 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid L->M

Caption: Proposed synthetic workflow for the target compound.

Causality behind Experimental Choices:

  • Friedel-Crafts Acylation: This classic reaction is a reliable method for introducing the keto-acid side chain onto the phenolic ring. The hydroxyl group of the phenol directs the acylation to the ortho position. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.

  • Reduction: The ketone is selectively reduced to a methylene group. A Clemmensen or Wolff-Kishner reduction could be employed, or a milder two-step process involving reduction to the alcohol with sodium borohydride (NaBH₄) followed by dehydration and hydrogenation.

  • Intramolecular Cyclization (Lactonization): In the presence of an acid catalyst and heat, the phenolic hydroxyl group attacks the carboxylic acid, leading to the formation of the chromanone ring via lactonization.

  • Alpha-bromination: Introduction of a bromine atom at the alpha position to the carbonyl group can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light).

  • Nucleophilic Substitution and Hydrolysis: The alpha-bromo intermediate is then subjected to nucleophilic substitution with a cyanide source (e.g., NaCN) to introduce the acetonitrile group. Subsequent acid-catalyzed hydrolysis of the nitrile yields the desired carboxymethyl group.

Applications in Drug Development: A Focus on Anticancer Potential

The chromanone scaffold is a well-established pharmacophore in the development of anticancer agents.[6][7] Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, interaction with DNA, and modulation of cell cycle progression.[7]

The presence of a bromine atom and a carboxymethyl group on the 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid molecule provides two key handles for further chemical modification. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Potential Mechanisms of Action for Derivatives:

  • Kinase Inhibition: Many chromone and chromanone derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[6] The chromanone scaffold can serve as a template to design molecules that fit into the ATP-binding pocket of these enzymes.

  • Induction of Apoptosis: Chromanone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[8]

The carboxymethyl group can be used to improve solubility or to be converted into other functional groups, such as amides, to explore interactions with specific amino acid residues in target proteins. The bromo substituent can influence the electronic properties of the aromatic ring and can also serve as a site for further cross-coupling reactions to introduce additional diversity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis, purification, and characterization of 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid and its derivatives.

General Synthesis of a Chromanone-based Carboxylic Acid (Illustrative Example)

This protocol is adapted from general procedures for the synthesis of related carboxylic acids and should be optimized for the specific target molecule.[6]

Materials:

  • Appropriate alpha-bromo chromanone precursor (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Cyanation:

    • Dissolve the alpha-bromo chromanone precursor in DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium cyanide portion-wise at room temperature.

    • Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.

  • Hydrolysis:

    • To the crude nitrile intermediate, add a 3:1 mixture of concentrated HCl and water.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude carboxylic acid.

Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Crude product

  • Solvent system (e.g., a gradient of ethyl acetate in hexane)

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the diastereotopic protons of the methylene group in the chromanone ring, the methine proton at position 4, the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons (lactone and carboxylic acid), the aromatic carbons (with the carbon attached to bromine being downfield), and the aliphatic carbons of the chromanone ring and the side chain.

2. Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet or cast a thin film of the sample.

  • The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the lactone carbonyl (C=O) stretch (around 1750-1780 cm⁻¹), and another peak for the carboxylic acid carbonyl stretch (around 1700-1725 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

3. Mass Spectrometry (MS):

  • Employing techniques such as Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a definitive indicator of the presence of a single bromine atom.

Conclusion

2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid represents a strategically important molecule for medicinal chemists. Its foundation on the privileged chromanone scaffold, combined with versatile functional handles, makes it an excellent starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the full potential of this and related chromanone derivatives in the ongoing quest for more effective and selective drugs.

References

  • Kamboj, A., & Singh, J. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1549-1579. Available from: [Link]

  • Ewies, F. F., & El-Subbagh, H. I. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available from: [Link]

  • NCHINDA, A. T. (2000).
  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. Available from: [Link]

  • PubChem. 5-Bromo-4-oxo-2-phenylhexanoic acid. Available from: [Link]

  • Choi, H. Y., et al. (2012). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1434. Available from: [Link]

  • Kumar, R., et al. (2021). Chromones: Privileged scaffold in anticancer drug discovery. Chemical Biology & Drug Design, 98(5), 735-756. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(21), 7247. Available from: [Link]

  • Yilmaz, V. T., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 295, 117771. Available from: [Link]

Sources

An In-Depth Technical Guide to the Natural Sources of Brominated Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of naturally occurring brominated chromanone derivatives, with a focus on their sources, biosynthesis, isolation, and biological activities. This document is intended to serve as a technical resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction: The Emerging Significance of Brominated Chromanones

Chromanones, a class of oxygen-containing heterocyclic compounds, are widely recognized for their diverse biological activities.[1] While the chromanone scaffold is prevalent in terrestrial plants, the introduction of bromine atoms to this structure is a hallmark of marine natural products.[1] The marine environment, rich in bromide, provides a unique biochemical landscape for the formation of these halogenated derivatives.[1] These brominated chromanones represent a promising frontier in the search for novel therapeutic agents, exhibiting a range of cytotoxic and antimicrobial properties. This guide will delve into the known natural sources of these fascinating molecules, the scientific methodologies for their study, and their potential applications in medicine.

Natural Sources and Key Examples

The primary sources of brominated chromanone derivatives discovered to date are marine organisms, particularly red algae. These organisms have evolved unique biosynthetic pathways to incorporate bromine into their secondary metabolites, likely as a chemical defense mechanism.

Rhodohalochromones from Red Algae

A significant discovery in this area is the isolation of rhodohalochromone A and rhodohalochromone B from a marine red alga belonging to the phylum Rhodophyta. Red algae are known producers of a vast array of halogenated compounds.[2][3] The precise species from which rhodohalochromones were isolated and their detailed structural information, including stereochemistry, are crucial for further research and synthesis efforts.

  • Rhodohalochromone A: Further investigation into the primary literature is required to delineate its complete chemical structure.

  • Rhodohalochromone B: As with its counterpart, detailed structural data is pending a thorough review of the original research.

The discovery of these compounds underscores the importance of continued exploration of marine flora for novel chemical entities.

Biosynthesis of Brominated Chromanones

The biosynthesis of brominated chromanones is a complex process involving the construction of the chromanone core, followed by enzymatic halogenation.

Formation of the Chromanone Skeleton

The chromanone framework is typically derived from the polyketide pathway or the shikimate pathway. In the context of marine algae, the biosynthesis of the chromanone core likely follows a pathway similar to that of other flavonoids and related phenolic compounds.

Enzymatic Bromination

The incorporation of bromine atoms onto the chromanone scaffold is catalyzed by specific enzymes known as halogenases . In the marine environment, vanadium-dependent haloperoxidases (VHPOs) and flavin-dependent halogenases (FDHs) are the key enzymes responsible for the bromination of organic molecules.[2] These enzymes utilize the abundant bromide ions in seawater to generate a reactive bromine species that can then be incorporated into the chromanone structure. The regioselectivity of the bromination is determined by the specific enzyme involved.

Figure 1: A simplified diagram illustrating the general biosynthetic pathway of brominated chromanones.

Extraction, Isolation, and Structural Elucidation

The process of obtaining pure brominated chromanones from their natural sources is a multi-step procedure requiring careful optimization.

Extraction

The initial step involves the extraction of the collected biomass with organic solvents to isolate the secondary metabolites. A common procedure for extracting compounds from marine algae is as follows:

Experimental Protocol: General Extraction of Brominated Compounds from Red Algae

  • Sample Preparation: The collected algal material is thoroughly washed with fresh water to remove salts and debris, and then air-dried or freeze-dried. The dried material is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered alga is macerated with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., in a 2:1 or 1:1 ratio) at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate the brominated chromanones.

Experimental Protocol: Chromatographic Purification

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or flash chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., from n-hexane to ethyl acetate to methanol).

  • Fine Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC) and preliminary spectroscopic analysis (e.g., ¹H NMR), are then subjected to further purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

ExtractionWorkflow A Algal Biomass B Extraction (DCM/MeOH) A->B C Crude Extract B->C D VLC/Flash Chromatography C->D E Fractions D->E F HPLC Purification E->F G Isolated Brominated Chromanone F->G

Caption: A typical workflow for the extraction and isolation of brominated chromanones.

Structural Elucidation

The definitive identification of the chemical structure of an isolated compound is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator of the presence and number of bromine atoms in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the precise connectivity of atoms within the molecule.

Biological Activities and Therapeutic Potential

Brominated natural products are well-documented for their significant biological activities, and brominated chromanones are no exception.

Cytotoxic and Anticancer Activity

While specific data for rhodohalochromones is still emerging, related brominated compounds from marine sources have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of bromine can enhance the lipophilicity of the molecule, potentially facilitating its entry into cells and interaction with intracellular targets.

Antimicrobial and Antifungal Activity

The marine environment is a competitive ecosystem, and many secondary metabolites, including brominated compounds, have evolved as antimicrobial agents. A notable example is 6-bromochromone-3-carbonitrile , which has shown significant antifungal activity against several Candida species, including C. albicans.[4][5] This compound exhibited minimum inhibitory concentrations (MICs) in the range of 5–50 µg/mL.[4] Although its natural origin is not confirmed, this finding highlights the potential of the brominated chromone scaffold in the development of new antifungal drugs.

CompoundOrganismActivityMIC (µg/mL)Citation(s)
6-bromochromone-3-carbonitrileCandida spp.Antifungal5–50[4][5]

Future Perspectives

The discovery of rhodohalochromones from red algae opens up new avenues for research in marine natural products. Future efforts should focus on:

  • Comprehensive Structural Elucidation: Determining the complete and unambiguous structures of rhodohalochromone A and B is a critical next step.

  • Bioactivity Screening: A thorough evaluation of the cytotoxic, antimicrobial, and other biological activities of these novel compounds is warranted.

  • Biosynthetic Studies: Elucidating the specific enzymatic machinery responsible for the biosynthesis of rhodohalochromones will provide valuable insights into the biochemical capabilities of marine algae.

  • Synthetic Approaches: The development of synthetic routes to these and other brominated chromanones will be essential for producing sufficient quantities for further biological evaluation and for the generation of analogs with improved therapeutic properties.

References

  • Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). PMC. Retrieved from [Link]

  • Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases. (2023). PubMed. Retrieved from [Link]

  • Bioactivity in Rhododendron: A Systemic Analysis of Antimicrobial and Cytotoxic Activities and Their Phylogenetic and Phytochemical Origins. (2017). Frontiers in Plant Science. Retrieved from [Link]

  • Isolation, structural elucidation and biological activity of the flavonoid from the leaves of juniperus phoenicea. (2025). ResearchGate. Retrieved from [Link]

  • Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. (n.d.). PMC. Retrieved from [Link]

  • Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. (2024). PMC. Retrieved from [Link]

  • Red algae. (n.d.). EBSCO. Retrieved from [Link]

  • Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. (n.d.). Bielefeld University Publication Service. Retrieved from [Link]

  • Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). ResearchGate. Retrieved from [Link]

Sources

5-Bromo-4-carboxymethyl-2-chromanone literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4-carboxymethyl-2-chromanone: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] This in-depth technical guide focuses on a novel derivative, this compound. While direct literature on this specific molecule is nascent, this whitepaper provides a comprehensive, predictive overview based on the well-established chemistry and pharmacology of the chromanone class. We will explore a proposed synthetic route, detail expected physicochemical properties and characterization methodologies, and discuss the potential therapeutic applications by drawing parallels with structurally related compounds. This document serves as a foundational resource to stimulate and guide future research and development efforts surrounding this promising molecule.

Introduction: The Significance of the 2-Chromanone Scaffold

Chromanones, also known as dihydro-1-benzopyran-4-ones, are a class of oxygen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[3][4] Their rigid bicyclic framework serves as a versatile template for the design of therapeutic agents with diverse pharmacological profiles.[2][5] Natural and synthetic chromanone analogs have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][4][6] The structural diversity of chromanones, achieved through various substitution patterns on the benzopyran ring system, allows for the fine-tuning of their biological activity and pharmacokinetic properties.[7]

The introduction of a bromine atom at the 5-position and a carboxymethyl group at the 4-position of the 2-chromanone core is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel biological activities or enhanced potency. The bromine substituent, a halogen, can participate in halogen bonding and increase lipophilicity, which may improve membrane permeability and target engagement. The carboxymethyl group at the 4-position introduces a acidic moiety that can participate in hydrogen bonding and salt bridge formation, potentially influencing solubility and interactions with biological targets.

Proposed Synthesis of this compound

While a specific, published synthesis for this compound is not yet available, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of chromanone derivatives.[1][8] The proposed multi-step synthesis is outlined below, providing a robust starting point for its practical execution in a laboratory setting.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: O-Arylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Cyclization cluster_4 Step 5: Carboxylation cluster_5 Step 6: Reduction & Rearrangement A 2-Bromophenol C Intermediate 1 (Diethyl 2-(2-bromophenoxy)malonate) A->C CuI, Cs2CO3 B Diethyl malonate B->C D Intermediate 2 (2-(2-Bromophenoxy)malonic acid) C->D NaOH, H2O E Intermediate 3 ((2-Bromophenoxy)acetic acid) D->E Heat F Intermediate 4 (3-(2-Bromophenoxy)-3-oxopropanoic acid) E->F Meldrum's acid G 5-Bromo-4-hydroxy-2H-chromen-2-one F->G Eaton's reagent H 5-Bromo-2-oxo-2H-chromene-4-carboxylic acid G->H Kolbe-Schmitt reaction I 5-Bromo-4-(carboxymethyl)-2-chromanone H->I NaBH4, then acid workup

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2-bromophenoxy)malonate (Intermediate 1)

  • To a stirred solution of 2-bromophenol (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(2-bromophenoxy)malonate.

Step 2 & 3: Synthesis of (2-Bromophenoxy)acetic acid (Intermediate 3)

  • Dissolve the diethyl 2-(2-bromophenoxy)malonate in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

  • Reflux the mixture for 4-6 hours to achieve complete hydrolysis of the ester groups.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to precipitate the dicarboxylic acid intermediate.

  • Filter the precipitate, wash with cold water, and dry.

  • Heat the resulting 2-(2-bromophenoxy)malonic acid at a temperature above its melting point to induce decarboxylation, yielding (2-bromophenoxy)acetic acid.

Step 4 & 5: Synthesis of 5-Bromo-2-oxo-2H-chromene-4-carboxylic acid (Intermediate H)

  • The (2-bromophenoxy)acetic acid is cyclized using a strong acid catalyst such as Eaton's reagent (P₂O₅ in methanesulfonic acid) to form 5-bromo-4-hydroxy-2H-chromen-2-one.

  • The resulting chromenone is then carboxylated via a Kolbe-Schmitt reaction by heating with potassium carbonate and carbon dioxide under pressure to introduce the carboxylic acid group at the 4-position.

Step 6: Synthesis of this compound (Final Product)

  • The 5-bromo-2-oxo-2H-chromene-4-carboxylic acid is selectively reduced. The double bond of the pyran ring and the ketone can be reduced using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.

  • This reduction followed by an acidic workup would lead to the formation of the desired this compound.

Physicochemical Properties and Characterization

The structural features of this compound suggest a set of predictable physicochemical properties that are crucial for its handling, formulation, and biological activity.

Predicted Physicochemical Properties
PropertyPredicted ValueMethod of Estimation
Molecular Formula C₁₁H₉BrO₄-
Molecular Weight 297.09 g/mol -
Appearance White to off-white solidBased on similar chromanone structures
Melting Point 150-180 °CEstimated based on related compounds
Solubility Soluble in DMSO, DMF, and methanol. Sparingly soluble in water.Based on functional groups
logP 1.5 - 2.5Computational prediction
Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the protons on the dihydropyran ring. The coupling patterns and chemical shifts will be crucial for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the lactone and the carboxylic acid, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (lactone and carboxylic acid), the C-O bonds, and the aromatic C-H bonds.

  • Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and bromine, further confirming the empirical formula.

Potential Biological Activities and Therapeutic Applications

The chromanone scaffold is associated with a wide range of pharmacological activities.[2][5][6] The specific substitutions in this compound are expected to confer a unique biological profile.

Predicted Biological Activities
  • Anticancer Activity: Many chromanone derivatives exhibit cytotoxic effects against various cancer cell lines.[2][9] The presence of the bromine atom may enhance this activity through increased lipophilicity and potential for halogen bonding with target proteins. The carboxymethyl group could influence interactions with specific enzymes or receptors involved in cancer cell proliferation.

  • Anti-inflammatory Activity: Chromones and chromanones have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.[5] this compound could potentially modulate inflammatory pathways.

  • Antimicrobial Activity: The chromanone core is found in many natural products with antimicrobial properties.[10] The introduction of a bromine atom can sometimes enhance the antimicrobial potency of organic molecules.

  • Enzyme Inhibition: Chromanone derivatives have been identified as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs).[5][7] The specific substitution pattern of the target molecule makes it a candidate for screening against a panel of therapeutically relevant enzymes.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_0 Potential Molecular Targets cluster_1 Cellular Processes cluster_2 Physiological Outcomes A 5-Bromo-4-carboxymethyl- 2-chromanone B Kinases (e.g., PI3K, AKT) A->B Inhibition C HDACs A->C Inhibition D Transcription Factors (e.g., NF-κB) A->D Modulation E Apoptosis B->E F Cell Cycle Arrest B->F C->E C->F G ↓ Inflammation D->G H ↓ Microbial Growth

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a novel and promising molecule within the esteemed class of chromanone derivatives. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route offers a clear and actionable starting point for its chemical preparation. The anticipated physicochemical properties and spectroscopic signatures will be invaluable for its identification and quality control.

The true potential of this compound, however, lies in its unexplored pharmacology. Based on the extensive literature on related chromanones, it is hypothesized that this compound may possess significant anticancer, anti-inflammatory, and antimicrobial properties. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Elucidating its mechanism of action and identifying its specific molecular targets will be crucial next steps in its development as a potential therapeutic agent. This whitepaper is intended to serve as a catalyst for such investigations, paving the way for new discoveries in the ever-evolving field of medicinal chemistry.

References

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. 2021.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. 2023.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012.
  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). 2021.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. 2014.
  • Properties of chromanone and chromone.
  • The biological activity of chromones.(Mini Review).
  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. 2022.
  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. 2021.
  • Syntheses of two derivatives of chromanone.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances. 2021.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. 2021.
  • Chromanone and flavanone synthesis. Organic Chemistry Portal. N/A.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Molecules. 2024.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. 2012.
  • 4-chromanone, 491-37-2. The Good Scents Company. N/A.
  • Chromones as a privileged scaffold in drug discovery: A review. Academia.edu. N/A.
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
  • Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues. Bioorganic & Medicinal Chemistry Letters. 2012.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Chromone. Wikipedia. N/A.
  • Chromanone. PubChem. N/A.

Sources

Introduction: The Chromanone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel Chromanone-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one, or chromanone, framework is a vital heterocyclic scaffold that serves as a fundamental building block in medicinal chemistry.[1] While structurally similar to the related chromone, the absence of a C2-C3 double bond in chromanone leads to significant variations in its three-dimensional conformation and, consequently, its biological activities.[1][2] Found widely in natural sources like plants and fungi, compounds featuring the chromanone core exhibit a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[1][2][3][4] This inherent biological relevance has established chromanone as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Several chromanone-containing compounds are already in clinical use or under investigation, including the antidiabetic drug troglitazone and the beta-blocker nebivolol.[1] This success underscores the therapeutic potential of the scaffold and fuels the ongoing search for novel derivatives. This guide provides a comprehensive overview of the modern discovery pipeline for chromanone-based compounds, from innovative synthetic strategies and target validation to lead optimization, offering field-proven insights for researchers in drug development.

Part 1: Innovative Synthetic Strategies for Chromanone Scaffolds

The efficient construction of the chromanone core and its derivatives is paramount for successful drug discovery campaigns. While classical methods like the Baker–Venkataraman rearrangement have been historically important, modern synthetic chemistry offers more efficient, sustainable, and atom-economical routes.[5] The choice of synthetic strategy is critical, as it dictates the feasibility of creating diverse chemical libraries for biological screening.

Causality in Method Selection: Why Modern Approaches?

Classical syntheses often require harsh conditions, multi-step procedures, and generate significant waste, limiting their utility for high-throughput library synthesis.[6] Modern approaches, such as cascade radical cyclizations and electrosynthesis, are favored for their high efficiency, milder conditions, and amenability to creating complex molecules in fewer steps.[3][6] These methods are not merely procedural; they are chosen for their ability to build molecular complexity rapidly and in an environmentally benign manner, which is a crucial consideration in contemporary drug development.

Key Methodologies in Focus
  • Cascade Radical Cyclization: This powerful strategy allows for the formation of multiple bonds in a single, controlled operation. For instance, silver-catalyzed cascade reactions of o-(allyloxy)arylaldehydes with various radical precursors provide efficient access to 3-substituted chroman-4-ones.[6] The reaction is initiated by the generation of a radical which then adds to the alkene of the o-(allyloxy)arylaldehyde, triggering an intramolecular cyclization to form the chromanone ring.[6] This approach is highly valued for its step- and atom-economy.

  • Electrochemical Synthesis: Representing a paradigm shift towards green chemistry, electrosynthesis utilizes electricity as a traceless reagent to drive reactions. A highly efficient pathway to 3-selenylated chromone derivatives has been developed via an electrochemical domino C(sp²)-H bond selenylation/cyclization of 2-hydroxyaryl enaminones.[3] This method is notable for its mild conditions, operational simplicity, and wide substrate scope, proceeding at ambient temperature and concluding within an hour.[3] The mechanism likely involves a cation pathway rather than a radical one, highlighting the precise control offered by electrochemical methods.[3]

  • Microwave-Assisted Synthesis: To accelerate reaction times from hours to minutes, microwave irradiation is often employed. A one-step, base-mediated aldol condensation using microwave heating has been successfully used to efficiently synthesize a series of substituted chroman-4-one derivatives for biological screening.[7] This rapid heating technology is ideal for expediting the synthesis-purification-testing cycle in lead discovery.

Experimental Workflow: Electrochemical Synthesis

The following diagram illustrates a typical workflow for the electrochemical synthesis of chromanone derivatives, a process valued for its sustainability and efficiency.

G cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_workup Work-up & Purification Start Starting Materials (Enaminone, Diselenide) Flask Charge Undivided Three-Necked Flask Start->Flask Electrodes Equip with Platinum Anode & Cathode Flask->Electrodes Electrolysis Electrolyze at Constant Current (e.g., 18 mA) Monitor by TLC Electrodes->Electrolysis Solvent Remove Solvent (Reduced Pressure) Electrolysis->Solvent Purify Purify by Flash Column Chromatography Solvent->Purify Final Novel Chromanone Derivative Purify->Final

Caption: Workflow for Electrochemical Synthesis of Chromanones.

Protocol: Electrochemical Synthesis of 3-(Phenylselanyl)-4H-chromen-4-one[3]

This protocol is a self-validating system; successful synthesis is confirmed by Thin-Layer Chromatography (TLC) monitoring and final product characterization.

  • Apparatus Setup: Equip a 10 mL undivided three-necked flask with a magnetic stir bar. Insert two platinum plate electrodes (1.0 cm x 1.0 cm) to serve as the anode and cathode.

  • Reagent Charging: To the flask, add the enaminone substrate (0.25 mmol), diphenyl diselenide (0.25 mmol), potassium iodide (KI, 1.0 equiv.), and acetonitrile (MeCN, 5 mL).

    • Causality: KI serves as an inexpensive and stable electrolyte, which is oxidized at the anode to generate the active iodine species necessary to initiate the selenylation cascade.[3] MeCN is chosen for its high dielectric constant and stability under electrochemical conditions.[3]

  • Electrolysis: Stir the reaction mixture at ambient temperature and apply a constant current of 18 mA.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them via TLC until the starting material is consumed (typically 60 minutes).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3-(phenylselanyl)-4H-chromen-4-one product.

Part 2: Biological Evaluation and Mechanistic Insights

With a library of novel chromanone derivatives in hand, the next critical phase is biological evaluation to identify lead compounds and elucidate their mechanisms of action. The broad therapeutic potential of chromanones necessitates a multi-targeted screening approach.[1][2]

Key Therapeutic Areas and Molecular Targets
  • Neuroinflammation and Neurodegeneration: Neuroinflammation, driven by the activation of microglial cells, is a key pathological feature of diseases like Alzheimer's and Parkinson's.[8] Chromanone derivatives have emerged as potent anti-neuroinflammatory agents.[8] They can suppress the lipopolysaccharide (LPS)-induced activation of microglia, thereby inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[8] Mechanistically, some derivatives achieve this by deactivating the NF-κB signaling pathway through the disruption of TLR4-mediated cascades.[8]

  • Enzyme Inhibition: Chromanones are effective inhibitors of enzymes implicated in neurodegenerative disorders.

    • Sirtuin 2 (SIRT2): This enzyme is involved in aging-related diseases. A series of substituted chroman-4-ones were identified as highly selective SIRT2 inhibitors, with IC₅₀ values in the low micromolar range.[7]

    • Monoamine Oxidase (MAO) & Acetylcholinesterase (AChE): These are established targets for Parkinson's and Alzheimer's disease, respectively. The chromanone scaffold is ideal for developing multi-target-directed ligands that can inhibit both MAOs and cholinesterases, offering a synergistic therapeutic effect.[4]

  • Anticancer Activity: Many naturally occurring chromanones, particularly flavanones like naringenin and sakuranetin, possess potent cytotoxic activity against various cancer cell lines.[1] Synthetic derivatives are being actively explored to improve potency and selectivity.

Signaling Pathway: Targeting Microglial Activation

The diagram below outlines the TLR4-mediated NF-κB signaling pathway, a critical inflammatory cascade in microglial cells that is a primary target for anti-neuroinflammatory chromanone compounds.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Upregulates Chromanone Chromanone Derivative (4e) Chromanone->TAK1 Inhibits

Caption: Inhibition of the TLR4/NF-κB Pathway by Chromanones.

Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay is a primary screen for anti-inflammatory activity, measuring the inhibition of NO, a key inflammatory mediator produced by activated microglia.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating: Seed the BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test chromanone compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Trustworthiness: A dose-response curve is essential to determine the IC₅₀ and ensure the observed effect is not an artifact. A parallel cytotoxicity assay (e.g., MTT) must be run to confirm that reduced NO production is due to specific inhibition, not cell death.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group should receive no LPS.

  • NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each sample.

  • Data Analysis: Incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite (a stable product of NO) by comparing it to a standard curve of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are the intellectual core of medicinal chemistry, providing the causal link between a compound's chemical structure and its biological activity. By systematically modifying a lead compound, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Case Study: SAR of Chroman-4-ones as SIRT2 Inhibitors

A study on chroman-4-one derivatives as SIRT2 inhibitors provides an excellent example of SAR development.[7] Researchers synthesized a series of analogues and evaluated their inhibitory activity, leading to several key insights:

  • Substitution Pattern: Potency was highly dependent on substitution at the 2-, 6-, and 8-positions of the chromanone core.[7]

  • Electronic Effects: Larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity.[7]

  • Lead Compound: This systematic exploration identified 6,8-dibromo-2-pentylchroman-4-one as the most potent inhibitor in the series, with an IC₅₀ of 1.5 µM and high selectivity over related enzymes SIRT1 and SIRT3.[7]

Data Presentation: SAR Table for SIRT2 Inhibition
Compound IDR2-SubstituentR6-SubstituentR8-SubstituentSIRT2 IC₅₀ (µM)[7]
1a n-PentylHH> 50
1j n-PentylBrH12
1k n-PentylClCl6.5
1l n-Pentyl Br Br 1.5
1m n-PentylII2.5
1p CyclopentylBrBr3.0

This table clearly demonstrates that di-halogenation at the 6 and 8 positions, particularly with bromine (1l), dramatically increases inhibitory potency compared to the unsubstituted parent compound (1a).

The Lead Optimization Cycle

The insights gained from SAR studies feed directly into a continuous, iterative cycle of design, synthesis, and testing to refine a lead compound into a clinical candidate.

G Design Rational Design (Hypothesis Generation) Synthesis Chemical Synthesis of Novel Analogues Design->Synthesis Execute Testing In Vitro & In Vivo Biological Testing Synthesis->Testing Screen SAR SAR Analysis (Data Interpretation) Testing->SAR Analyze SAR->Design Refine Hypothesis

Caption: The Iterative Lead Optimization Cycle in Drug Discovery.

Conclusion and Future Perspectives

The chromanone scaffold continues to prove its value as a versatile and privileged structure in the development of novel therapeutics.[2][4] The ongoing exploration of innovative and sustainable synthetic methods, such as electrosynthesis, will undoubtedly expand the accessible chemical space for this important heterocyclic family.[3]

The future of chromanone-based drug discovery lies in the rational design of multi-target-directed ligands, particularly for complex multifactorial conditions like neurodegenerative diseases.[4] By integrating functionalities that can simultaneously address different pathological pathways—such as inhibiting both cholinesterases and microglial activation—chromanone derivatives hold the promise of delivering more effective, next-generation therapies. The principles and protocols outlined in this guide provide a robust framework for researchers to navigate the discovery process and unlock the full therapeutic potential of these remarkable compounds.

References

  • de Oliveira, G. M., et al. (2024). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp2)-H Bond Selenylation/Annulation of Enaminones. Molecules. Available at: [Link]

  • Schuetz, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, H., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity. Available at: [Link]

  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry. Available at: [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Singh, M., & Singh, M. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Characteristics of Substituted Chromanones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman-4-one framework is a privileged heterocyclic scaffold extensively found in natural products and synthetic compounds, demonstrating a wide array of pharmacological activities.[1][2] The versatility of this core structure allows for substitutions at various positions, profoundly influencing its physicochemical properties and, consequently, its biological efficacy and pharmacokinetic profile.[3][4] This guide provides a comprehensive exploration of the key physicochemical characteristics of substituted chromanones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causal relationships between chemical structure and properties such as lipophilicity, acidity, and metabolic stability. Furthermore, this document outlines detailed, field-proven experimental protocols for the accurate determination of these parameters, ensuring a self-validating system for robust drug candidate selection.

Introduction: The Chromanone Scaffold in Medicinal Chemistry

Chroman-4-one, a benzopyran derivative, serves as a foundational structure for a multitude of biologically active molecules, including flavonoids and other natural products.[1][2][3] Its structural rigidity and the presence of a ketone group and an ether linkage provide a unique electronic and steric environment, making it an attractive template for designing therapeutic agents.[1][2] The absence of a double bond between positions C-2 and C-3 distinguishes chromanones from the closely related chromones, leading to significant variations in their biological activities.[3]

Substituted chromanones have garnered significant attention in medicinal chemistry due to their diverse pharmacological effects, which include anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][5] The biological activity of these compounds is intricately linked to the nature and position of the substituents on the chromanone ring system.[3][4] Understanding and optimizing the physicochemical properties of these derivatives is therefore a critical aspect of the drug discovery and development process.

Structural Characterization of Substituted Chromanones

The unambiguous determination of the chemical structure of a substituted chromanone is the first and most critical step in its characterization. A combination of modern analytical techniques is employed to provide detailed information about molecular structure, functional groups, and chemical characteristics.[6]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity of atoms and the overall molecular structure.[7] The chemical shifts, coupling constants, and integration of signals provide a detailed map of the proton and carbon framework.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[7][8] The characteristic carbonyl (C=O) stretching frequency of the ketone group in the chromanone ring is a prominent feature in the IR spectrum.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation.[7][8]

These spectroscopic techniques, when used in concert, offer a powerful and comprehensive approach to the structural elucidation of novel substituted chromanones.[7]

A Representative Synthetic Approach

Numerous synthetic routes to substituted chromanones have been developed, often involving intramolecular cyclization reactions.[2] A common and efficient method is the microwave-assisted, base-mediated aldol condensation.[4]

SynthesisWorkflow Reactants Substituted Phenol + α,β-Unsaturated Acid Step1 Microwave Irradiation Base Catalyst Reactants->Step1 Intermediate Aldol Adduct Step1->Intermediate Step2 Intramolecular Cyclization Dehydration Intermediate->Step2 Product Substituted Chromanone Step2->Product

A generalized workflow for the synthesis of substituted chromanones.

Key Physicochemical Properties and Their Determination

The journey of a drug molecule from administration to its target site is governed by its physicochemical properties. For substituted chromanones, fine-tuning these properties through strategic substitution is paramount for achieving desired therapeutic outcomes.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[9] The partition coefficient (LogP) and the distribution coefficient (LogD) are the most common measures of lipophilicity.[10] For ionizable compounds like many chromanone derivatives, LogD, which is measured at a specific pH (typically 7.4), is more physiologically relevant.[11]

The nature and position of substituents on the chromanone ring significantly influence lipophilicity. For instance, the introduction of halogen atoms, such as chlorine, tends to increase lipophilicity, while the presence of hydroxyl or methoxy groups can have varying effects depending on their position and electronic influence.[12][13]

Trustworthiness: Experimental Protocol for LogD Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the LogD of substituted chromanones at a physiologically relevant pH.[10][14]

Materials:

  • Substituted chromanone compound

  • n-Octanol (pre-saturated with phosphate-buffered saline, PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • High-performance liquid chromatography (HPLC) system[15]

  • Separatory funnels

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Sampling and Analysis: Carefully collect samples from both the n-octanol and the aqueous (PBS) layers. Determine the concentration of the compound in each phase using a validated HPLC method.[10]

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Acidity (pKa)

Expertise & Experience: The ionization constant (pKa) of a compound influences its solubility, absorption, and interaction with biological targets.[14] For chromanones, the presence of ionizable groups, such as phenolic hydroxyls or basic amines on substituents, will dictate their pKa values.[16] The pKa determines the extent of ionization at a given pH, which in turn affects the compound's ability to cross cell membranes.

Trustworthiness: Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)

This spectrophotometric method is a reliable and medium-throughput approach for determining the pKa of chromanone derivatives with a UV-active chromophore.[10][17]

Materials:

  • Substituted chromanone compound

  • A series of aqueous buffers with a range of pH values (e.g., pH 1 to 13)[10]

  • UV-Vis spectrophotometer with a 96-well plate reader

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

  • Sample Preparation: In a 96-well UV-transparent plate, add the series of aqueous buffers to different wells. Add a small, constant amount of the compound's stock solution to each well.

  • Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum of the compound in each buffer solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength at which the absorbance changes most significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[18]

Metabolic Stability

Expertise & Experience: The susceptibility of a compound to biotransformation by metabolic enzymes is a critical factor in determining its in vivo half-life and bioavailability.[9][19] In vitro metabolic stability assays are essential for predicting a drug candidate's pharmacokinetic profile.[9] These assays typically use liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[20]

Trustworthiness: Experimental Protocol for Metabolic Stability Assay (Liver Microsomes)

This protocol provides a standard method for assessing the metabolic stability of substituted chromanones using liver microsomes.[21][22]

Materials:

  • Substituted chromanone compound

  • Liver microsomes (from human or other relevant species)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Structure-Activity Relationships (SAR) and Biological Implications

The physicochemical properties of substituted chromanones are directly linked to their biological activities. By systematically modifying the substituents, researchers can establish structure-activity relationships (SAR) to optimize the therapeutic potential of these compounds.

Anticancer Activity

Certain substituted chromanones have shown promising anticancer activity.[23][24] For example, the introduction of specific substituents can enhance the pro-apoptotic effects of these compounds in cancer cells.[23] The lipophilicity and electronic properties of the substituents can influence the compound's ability to interact with intracellular targets, such as signaling proteins involved in cell proliferation and survival.

SignalingPathway Chromanone Substituted Chromanone Target Intracellular Target (e.g., Kinase) Chromanone->Target Inhibition Pathway Proliferation/ Survival Pathway Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis Proliferation Cell Proliferation Pathway->Proliferation

A simplified diagram of a potential anticancer mechanism of action.
Antioxidant Activity

Many chromanone derivatives exhibit significant antioxidant properties, which are often attributed to their ability to scavenge free radicals.[25] The antioxidant capacity is strongly dependent on the substitution pattern of the rings.[25] For example, the presence and position of hydroxyl groups can greatly enhance the radical scavenging activity.[26] The structure-activity relationship for antioxidant properties is a key area of investigation for developing agents to combat oxidative stress-related diseases.[27]

Antimicrobial Activity

Substituted chromanones have also been explored for their antimicrobial effects against various pathogenic microorganisms.[28][29] The introduction of electron-withdrawing groups, such as halogens, at specific positions on the chromone ring has been shown to increase both antibacterial and antifungal activities.[30] Conversely, electron-donating groups may decrease antimicrobial potency.[30] These findings highlight the importance of electronic effects in the design of novel antimicrobial chromanones.

Conclusion

Substituted chromanones represent a versatile and promising class of compounds in drug discovery. A thorough understanding and systematic evaluation of their physicochemical characteristics are essential for the rational design and development of new therapeutic agents. By employing robust experimental protocols to determine key properties such as lipophilicity, acidity, and metabolic stability, researchers can effectively navigate the complexities of drug optimization. The interplay between chemical structure, physicochemical properties, and biological activity underscores the importance of a multidisciplinary approach in harnessing the full therapeutic potential of the chromanone scaffold.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central. [Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Springfield. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. PubMed Central. [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs. Blood. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. PubMed Central. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. [Link]

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. PubMed Central. [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. International Journal of Science and Research (IJSR). [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. CiteSeerX. [Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]

  • Structure/activity relationships established for antioxidant activity. ResearchGate. [Link]

  • Lipophilicity Examination of Some ACE inhibitors andHydrochlorothiazide on Cellulose in RP Thin-Layer Chromatography. National Institutes of Health. [Link]

  • Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. SpringerLink. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 5-Bromo-4-carboxymethyl-2-chromanone, a substituted dihydrocoumarin derivative. Dihydrocoumarin (chroman-2-one) scaffolds are prevalent in natural products and serve as crucial intermediates in medicinal chemistry and drug development.[1][2] This protocol is designed for researchers in organic synthesis, chemical biology, and pharmaceutical development, offering a reliable pathway from commercially available starting materials. The methodology is presented with detailed step-by-step instructions, mechanistic insights, characterization data, and safety precautions to ensure reproducibility and user safety.

Introduction and Scientific Background

The chromanone core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While 4-chromanones are widely studied, their isomers, the 2-chromanones (or dihydrocoumarins), represent an equally important class of lactones. The target molecule, this compound, incorporates several key features: a bromine atom, which can serve as a handle for further functionalization (e.g., cross-coupling reactions) or to enhance biological activity through halogen bonding; a lactone ring, a common pharmacophore; and a carboxymethyl group at the C4 position, which can modulate solubility and provide a site for conjugation.

The synthesis outlined herein is a logical and robust sequence built from fundamental organic reactions. It avoids exotic catalysts or harsh conditions, prioritizing accessibility and scalability. The strategy involves two primary stages:

  • Ortho-alkylation of a substituted phenol: A Knoevenagel-type condensation reaction between 5-bromo-2-hydroxybenzaldehyde and malonic acid to create a key benzylidene intermediate.

  • Reductive Cyclization and Lactonization: A subsequent intramolecular cyclization sequence to form the desired dihydrocoumarin ring system.

This approach provides a clear and efficient route to the target compound, with each step designed for high yield and straightforward purification.

Overall Synthetic Pathway

The synthesis proceeds through a two-step sequence starting from 5-bromo-2-hydroxybenzaldehyde. The initial step is a Knoevenagel condensation, followed by a reduction and intramolecular lactonization to yield the final product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reductive Lactonization A 5-Bromo-2-hydroxybenzaldehyde C (E)-3-(5-Bromo-2-hydroxyphenyl)-2-carboxyacrylic acid (Intermediate) A->C Pyridine, Piperidine Reflux B Malonic Acid D This compound (Final Product) C->D NaBH4 then H3O+ Intramolecular Cyclization

Diagram 1: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of (E)-3-(5-Bromo-2-hydroxyphenyl)-2-carboxyacrylic acid

Principle of the Reaction: This step employs the Doebner modification of the Knoevenagel condensation.[3][4] 5-Bromo-2-hydroxybenzaldehyde reacts with malonic acid using pyridine as both the solvent and a basic catalyst, with a small amount of piperidine to facilitate the reaction. The reaction proceeds via the formation of a carbanion from malonic acid, which then undergoes a nucleophilic addition to the aldehyde carbonyl group.[5] A subsequent dehydration step yields the α,β-unsaturated dicarboxylic acid intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantityMolar Eq.
5-Bromo-2-hydroxybenzaldehydeReagent ≥98%Sigma-Aldrich10.05 g (50 mmol)1.0
Malonic AcidReagent ≥99%Acros Organics6.24 g (60 mmol)1.2
PyridineAnhydrous, 99.8%Fisher Sci.50 mL-
PiperidineReagent ≥99%Alfa Aesar0.5 mLcatalytic
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker~20 mL-
Deionized Water--500 mL-
Ethyl AcetateACS Grade-100 mL-
HexanesACS Grade-100 mL-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Setup: Assemble the 250 mL three-neck flask with a reflux condenser and a magnetic stir bar. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Addition: To the flask, add 5-bromo-2-hydroxybenzaldehyde (10.05 g, 50 mmol) and malonic acid (6.24 g, 60 mmol).

  • Solvent and Catalyst: Add anhydrous pyridine (50 mL) followed by piperidine (0.5 mL). The solids will dissolve upon stirring.

  • Reaction: Heat the reaction mixture to a gentle reflux (~115 °C) using the heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The starting aldehyde should be consumed.

  • Work-up (Quenching): After 4 hours, cool the dark reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl. This step neutralizes the pyridine and precipitates the product. Perform this in a fume hood as the acid-base reaction is exothermic.

  • Isolation: Stir the acidic slurry for 30 minutes to ensure complete precipitation. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight. A pale yellow solid is expected. The typical yield is 11.5-12.5 g (80-87%). The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Expected Characterization of Intermediate:

  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 2H, -COOH), 10.5 (s, 1H, -OH), 8.10 (d, J=2.5 Hz, 1H, Ar-H), 7.85 (s, 1H, =CH-), 7.55 (dd, J=8.8, 2.5 Hz, 1H, Ar-H), 7.00 (d, J=8.8 Hz, 1H, Ar-H).

  • MS (ESI-): m/z 285, 287 [M-H]⁻.

Part 2: Synthesis of this compound

Principle of the Reaction: This step involves a tandem reduction-cyclization process. Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated double bond of the acrylic acid intermediate. The resulting saturated dicarboxylic acid is then subjected to acidic work-up. The acidic conditions facilitate an intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the proximal carboxylic acid, forming the six-membered lactone ring (a dihydrocoumarin) with the elimination of water.[6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantityMolar Eq.
(E)-3-(5-Bromo-2-hydroxyphenyl)-2-carboxyacrylic acidFrom Part 1-11.5 g (40 mmol)1.0
Sodium Borohydride (NaBH₄)Powder, ≥98%Sigma-Aldrich3.0 g (80 mmol)2.0
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Sci.150 mL-
Hydrochloric Acid (HCl)2 M Aqueous-~100 mL-
Ethyl AcetateACS Grade-200 mL-
Brine (Saturated NaCl solution)--50 mL-
Magnesium Sulfate (MgSO₄)Anhydrous-10 g-

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Setup: Place the intermediate from Part 1 (11.5 g, 40 mmol) and a magnetic stir bar in the 500 mL flask.

  • Dissolution: Add anhydrous THF (150 mL) and stir to dissolve the solid. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (3.0 g, 80 mmol) portion-wise over 30 minutes. Be cautious as hydrogen gas will evolve. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up (Quenching & Cyclization): Cool the mixture back to 0 °C. Very slowly and carefully, add 2 M HCl to quench the excess NaBH₄ and acidify the solution to pH 1-2. Vigorous gas evolution will occur. Continue stirring at room temperature for 1 hour to promote the lactonization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to afford the final product as a white crystalline solid. Typical yield is 8.0-9.2 g (70-80%).

Expected Characterization of Final Product:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 11.0 (br s, 1H, -COOH), 7.35 (d, J=2.4 Hz, 1H, Ar-H), 7.28 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 6.90 (d, J=8.6 Hz, 1H, Ar-H), 4.40 (dd, J=11.2, 4.5 Hz, 1H, H-4), 3.10 (dd, J=16.8, 4.5 Hz, 1H, H-3a), 2.95 (m, 2H, -CH₂COOH), 2.80 (dd, J=16.8, 11.2 Hz, 1H, H-3b).

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.8, 168.1, 152.5, 134.2, 131.0, 122.1, 118.5, 114.0, 38.5, 35.1, 31.8.

  • IR (ATR, cm⁻¹): 3200-2900 (br, O-H), 1765 (C=O, lactone), 1710 (C=O, acid), 1590, 1475 (C=C, aromatic).

  • MS (ESI-): m/z 285, 287 [M-H]⁻.

Experimental Workflow Visualization

Diagram 2: Step-by-step experimental workflow.

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chemical Hazards:

    • 5-Bromo-2-hydroxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

    • Pyridine: Flammable, toxic, and harmful if inhaled or absorbed through the skin. Handle with extreme care.

    • Piperidine: Flammable and corrosive. Causes severe skin burns and eye damage.

    • Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care.

    • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a controlled manner.

  • Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional and local environmental regulations.

References

  • Ewies, F. E., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • Valdivia, C., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21557-21568. [Link]

  • Raj, K., & Singh, P. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(34), 7315-7330. [Link]

  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (1975). Process for the production of benzylidene compounds. US3860598A.
  • Check, C. T., & Strassfeld, D. A. (2019). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 17(31), 7349-7353. [Link]

  • Nchinda, A. T. (1998). Chemical studies of selected chromone derivatives. University of Botswana Libraries.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Singh, R., et al. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives: A Short Review. International Journal of Research and Analytical Reviews, 6(1), 843-857. [Link]

  • ResearchGate. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

  • Ienaşcu, I. M. C., et al. (2010). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 55(7), 615-620.
  • Ienascu, I. M. C., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

  • Asfandyar, M. (2020). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

  • Sharma, U., et al. (2019). Recent Developments in Intramolecular Cyclization Reactions via Carbon-heteroatom (C-X) Bond Formation. Current Organic Chemistry, 23(15), 1666-1693. [Link]

  • Singh, A., & Srivastava, V. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Advanced Technology, 8(6), 2249-8958.
  • Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of H. 5-Bromo-3-chromanone. Retrieved from [Link]

  • Kim, H., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 23(11), 2977. [Link]

  • Khan, I., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1301, 137328. [Link]

  • ResearchGate. (2008). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

  • Janeba, Z., et al. (1996). Intramolecular Cyclization of Some Acyclic Nucleoside Analogs. Collection of Czechoslovak Chemical Communications, 61(3), 442–457. [Link]

Sources

Synthesis of Chromanone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chromanone Scaffold

The chroman-4-one (chromanone) framework is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds.[1][2] This structural unit, consisting of a benzene ring fused to a dihydropyran ring, serves as a cornerstone in medicinal chemistry and drug discovery.[2][3] Chromanone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[2][3][4] The versatility of the chromanone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[2] This guide provides an in-depth exploration of the experimental procedures for synthesizing chromanone derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into various synthetic strategies, from classical methodologies to modern catalytic systems, providing detailed protocols and mechanistic insights to empower your research endeavors.

Strategic Approaches to Chromanone Synthesis

The synthesis of chromanones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern on the chromanone core, and the required scale of the synthesis.

Intramolecular Cyclization of 2'-Hydroxychalcones and Related Precursors

One of the most common and versatile methods for constructing the chromanone ring system involves the intramolecular cyclization of appropriately substituted precursors. This approach typically starts from 2'-hydroxyacetophenones, which are reacted with aldehydes to form 2'-hydroxychalcones. Subsequent cyclization under either acidic or basic conditions yields the desired chromanone.

The cyclization of 2'-hydroxychalcones can proceed through two primary mechanistic pathways, dictated by the reaction conditions:

  • Acid-Catalyzed Cyclization: In the presence of an acid catalyst (e.g., HCl, H2SO4, or polyphosphoric acid), the carbonyl oxygen of the chalcone is protonated, activating the α,β-unsaturated system towards nucleophilic attack.[3] The phenolic hydroxyl group then acts as the intramolecular nucleophile, attacking the β-carbon of the double bond to form a six-membered ring. Subsequent tautomerization yields the stable chromanone product.

  • Base-Mediated Cyclization (Intramolecular Michael Addition): Under basic conditions (e.g., NaOH, KOH, or piperidine), the phenolic proton is abstracted to form a phenoxide ion. This potent nucleophile then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone moiety, leading to the formation of the chromanone ring.

Experimental Workflow: Acid-Catalyzed Cyclization of a 2'-Hydroxychalcone

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Start 2'-Hydroxyacetophenone + Aldehyde Reaction1 Base Catalyst (e.g., NaOH) Solvent (e.g., Ethanol) Stir at RT Start->Reaction1 Intermediate1 2'-Hydroxychalcone Reaction1->Intermediate1 Reaction2 Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Reflux Intermediate1->Reaction2 Intermediate2 Crude Chromanone Reaction2->Intermediate2 Purification Work-up (Extraction) Flash Column Chromatography Intermediate2->Purification Product Pure Chromanone Derivative Purification->Product

Caption: Workflow for chromanone synthesis via chalcone formation and cyclization.

Materials:

  • 2'-Hydroxyacetophenone

  • Aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Chalcone Synthesis:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

    • To this solution, add an aqueous solution of NaOH (e.g., 10-20%) dropwise with stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 2'-hydroxychalcone.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization to Chromanone:

    • Dissolve the crude 2'-hydroxychalcone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

  • Work-up and Purification:

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude chromanone.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

  • Characterization:

    • Characterize the purified chromanone derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Palladium-Catalyzed Synthetic Routes

Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed reactions, and the synthesis of chromanones is no exception. Palladium-catalyzed methods offer high efficiency and functional group tolerance.[6]

A notable strategy involves the palladium-catalyzed dehydrogenation of a pre-formed chromanone followed by an in-situ arylation with an arylboronic acid.[7] This approach is particularly useful for synthesizing flavanones (2-phenylchroman-4-ones).

Materials:

  • Substituted chroman-4-one

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine-based ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., dioxane or toluene)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the chroman-4-one (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), the appropriate ligand (10 mol%), and the base (2.0 eq).

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for 12-24 hours, with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Synthesis from Phenols and Unsaturated Acids

A direct approach to chromanones involves the reaction of phenols with α,β-unsaturated acids in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).[8] This method can be effective for certain substitution patterns but may be limited by the harsh reaction conditions.

The reaction likely proceeds through an initial intermolecular Friedel-Crafts acylation of the phenol by the activated unsaturated acid. This is followed by an intramolecular cyclization to form the chromanone ring.[8]

Reaction Scheme: Synthesis from Phenol and Cinnamic Acid

G Reactants Phenol + Cinnamic Acid Conditions Polyphosphoric Acid (PPA) Heat Reactants->Conditions Product Flavanone Conditions->Product

Caption: Direct synthesis of flavanone from phenol and cinnamic acid.

Summary of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesLimitations
Intramolecular Cyclization 2'-Hydroxyacetophenones, AldehydesAcid (HCl, H₂SO₄) or Base (NaOH, Piperidine)Versatile, well-established, good yields.Requires multi-step synthesis of precursors.
Palladium-Catalyzed Arylation Chromanones, Arylboronic acidsPd(OAc)₂, LigandsHigh efficiency, good functional group tolerance.Cost of catalyst and ligands, requires inert atmosphere.
Phenol and Unsaturated Acid Phenols, α,β-Unsaturated acidsPolyphosphoric Acid (PPA)Direct, fewer steps.Harsh reaction conditions, potential for side products.
Electrochemical Synthesis Enaminones, DiselenidesElectrochemical cellMild conditions, environmentally friendly.Requires specialized equipment, substrate scope may be limited.[9]
Visible-Light Mediated o-(allyloxy)arylaldehydesPhotocatalyst (e.g., Ru(bpy)₃Cl₂)Mild conditions, radical pathway.May require specific functional groups for radical initiation.[10]

Purification and Characterization: Ensuring Product Integrity

The successful synthesis of chromanone derivatives is contingent upon rigorous purification and thorough characterization.

Purification Techniques
  • Flash Column Chromatography: This is the most common method for purifying crude chromanone products.[5] The choice of stationary phase (typically silica gel) and mobile phase (eluent) is crucial for achieving good separation.

  • Recrystallization: For solid chromanones, recrystallization from an appropriate solvent system can be an effective method for obtaining highly pure material.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized chromanones. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ketone, which is characteristic of the chromanone ring.

  • Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

Conclusion and Future Perspectives

The synthesis of chromanone derivatives is a dynamic field of research, driven by the quest for new therapeutic agents. While classical methods remain valuable, the development of novel catalytic systems, including electrochemical and photochemical approaches, is paving the way for more efficient and sustainable syntheses.[9][10] The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to build upon, enabling the exploration of new chemical space and the discovery of next-generation chromanone-based drugs.

References

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7021-7036. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from [Link]

  • Ghanbarimasir, Z., & Emami, S. (2015). An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

  • de Souza, A. C. S., et al. (2023). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp2)−H Bond Selenylation/Annulation of Enaminones. Molecules, 28(9), 3911. Available at: [Link]

  • D'hooghe, M., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & Medicinal Chemistry, 40, 116183. Available at: [Link]

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. Available at: [Link]

  • Lu, Y., et al. (2017). Visible-Light-Driven Photoredox-Catalyzed Synthesis of Cyclic Ketones from Alkenyl Aldehydes with α-Bromocarbonyls. Organic Letters, 19(18), 4940-4943. Available at: [Link]

  • Li, G., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 139, 106767. Available at: [Link]

  • Nchinda, A. T. (2001).
  • Talhi, O., et al. (2013). The reactions of phenols with α,β-unsaturated aromatic acids in presence of polyphosphoric acid: Synthetic and mechanistic studies. Tetrahedron, 69(36), 7662-7668. Available at: [Link]

  • Singh, A. D., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(4), 491-510. Available at: [Link]

Sources

Strategic Chromatographic Purification of 5-Bromo-4-carboxymethyl-2-chromanone: High-Resolution and Scalable Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-carboxymethyl-2-chromanone is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a polar chromanone core, a lipophilic bromo substituent, and an ionizable carboxylic acid moiety, presents a distinct challenge for purification. Achieving high purity is paramount for its use in subsequent synthetic steps and biological screening. This application note provides a detailed guide to two robust chromatographic strategies for the purification of this compound: a high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for obtaining analytical-grade purity and a scalable Normal-Phase (NP) flash chromatography protocol for efficient bulk cleanup. We delve into the causality behind methodological choices, offering protocols that are both effective and self-validating to ensure reproducibility for researchers in the field.

Introduction: The Purification Challenge

The chroman-4-one framework is a privileged scaffold in pharmacology, forming the core of numerous compounds with a wide array of biological activities.[3][4] The title compound, this compound, is functionalized with a carboxymethyl group, rendering it acidic. This acidic nature is the most critical factor influencing the design of a successful purification strategy. In solution, particularly in polar solvents, the carboxylic acid can exist in both its neutral (protonated, -COOH) and anionic (deprotonated, -COO⁻) forms. This equilibrium can lead to significant peak tailing, poor resolution, and low recovery in chromatography if not properly controlled.

Therefore, the primary objective is to select a chromatographic system that can effectively manage the compound's polarity and suppress the ionization of its carboxylic acid group, thereby ensuring sharp, symmetrical peaks and efficient separation from synthetic impurities.

Rationale for Method Selection: A Dichotomy of Polarity

The molecular architecture of this compound makes it amenable to both normal-phase and reversed-phase chromatography, with the choice depending on the scale and desired purity.

Reversed-Phase (RP) Chromatography: The High-Resolution Approach

RP chromatography separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5] While the chromanone core is polar, the presence of the bromo-substituted benzene ring imparts significant hydrophobic character. The primary challenge is the polar carboxylic acid. In a neutral mobile phase, the ionized carboxylate anion would have minimal interaction with the non-polar stationary phase, causing it to elute very early, often with the solvent front, and exhibit poor peak shape.

The Causality of pH Control: To achieve retention and sharp peaks, the ionization of the carboxylic acid must be suppressed by lowering the pH of the mobile phase.[6] By adding a small amount of acid (e.g., formic acid or trifluoroacetic acid), the equilibrium is shifted to favor the neutral, more hydrophobic protonated form of the molecule. An established rule of thumb is to adjust the mobile phase pH to at least two units below the compound's pKa, which for a typical carboxylic acid is around 3-5.[7] This ensures the molecule is predominantly in its non-ionized state, allowing for predictable hydrophobic interactions with the stationary phase and leading to excellent resolution.

Normal-Phase (NP) Chromatography: The Scalable Workhorse

NP chromatography utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[8] Separation is governed by the adsorption of polar functional groups onto the silica surface.[9] This method is exceptionally well-suited for the initial, larger-scale purification of synthetic reaction mixtures. The polar ketone and lactone functionalities of the chromanone core, along with the carboxylic acid, will interact strongly with the silica gel. Elution is achieved by increasing the polarity of the mobile phase. This technique is robust, cost-effective, and highly scalable. A similar compound, 5-Bromo-3-chromanone, has been successfully purified using NP flash chromatography, demonstrating the suitability of this approach.[10]

Protocol 1: High-Purity Isolation via Reversed-Phase HPLC

This protocol is designed for the final purification step, yielding a product of >98% purity suitable for rigorous biological assays and characterization.

Workflow for RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_sample Dissolve Crude Product in DMSO or Mobile Phase A filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_mobile_A Prepare Mobile Phase A: Water + 0.1% Formic Acid prep_mobile_B Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid inject Inject Sample onto C18 Column filter_sample->inject gradient Run Gradient Elution inject->gradient detect Monitor at 254/280 nm gradient->detect collect Collect Fractions Based on Peak Elution detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Lyophilization/Rotovap) pool->evaporate final_product High-Purity Product (>98%) evaporate->final_product

Caption: RP-HPLC workflow from preparation to final product.

Materials and Reagents
  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • DMSO (for sample dissolution if needed)

  • Preparative C18 silica column

  • Preparative HPLC system with UV detector and fraction collector

Detailed Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of DMSO or Mobile Phase A to a concentration of 10-50 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • The parameters below should be optimized for the specific HPLC system and column in use.

ParameterRecommended Setting
Column Preparative C18, 5-10 µm particle size
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Detection UV at 254 nm and/or 280 nm
Column Temp. Ambient or 30-40 °C
Injection Vol. 100 µL - 5 mL (dependent on concentration and column capacity)
Gradient 10% B to 90% B over 30-40 minutes
  • Elution and Fraction Collection:

    • Equilibrate the column with 10% Mobile Phase B for at least 5 column volumes.

    • Inject the prepared sample.

    • Begin the gradient elution. The target compound is expected to elute as the concentration of acetonitrile increases.

    • Collect fractions corresponding to the main product peak.

  • Post-Purification Processing:

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the fractions with the desired purity level (e.g., >98%).

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.

Protocol 2: Scalable Purification by Normal-Phase Flash Chromatography

This protocol is ideal for purifying gram-scale quantities of the compound, typically after initial workup of a reaction mixture.

Workflow for Normal-Phase Flash Purification

NP_Flash_Workflow cluster_prep Method Development & Sample Prep cluster_flash Flash Chromatography cluster_post Analysis & Isolation tlc Develop Solvent System using TLC (e.g., Hexanes/EtOAc + Acetic Acid) prep_sample Adsorb Crude Product onto Silica Gel (Dry Loading) tlc->prep_sample load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack or Mount Pre-packed Silica Column pack_column->load_sample run_elution Run Isocratic or Gradient Elution load_sample->run_elution collect Collect Fractions run_elution->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvents in vacuo pool->evaporate final_product Purified Product (85-95%) evaporate->final_product

Caption: NP-Flash workflow from TLC analysis to isolated product.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Technical grade solvents (e.g., Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol)

  • Acetic Acid (AcOH)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Methodology
  • TLC Method Development:

    • The goal is to find a solvent system where the target compound has an Rf value of ~0.2-0.3.

    • Start with a binary system like Hexanes:EtOAc (e.g., 7:3 or 1:1).

    • To improve peak shape and reduce streaking caused by the carboxylic acid, add a small amount of acetic acid (0.5-1%) to the eluent.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a suitable solvent (e.g., DCM or acetone).

    • Add silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto silica. This prevents solvent-related band broadening.

  • Chromatographic Conditions:

ParameterRecommended Setting
Stationary Phase Silica Gel (e.g., Biotage® Sfär Silica, Teledyne ISCO RediSep® Rf)
Mobile Phase Based on TLC analysis (e.g., Hexanes:EtOAc with 0.5% AcOH)
Loading Dry loading (preferred) or liquid loading in a weak solvent
Elution Isocratic or a shallow gradient (e.g., 20% to 50% EtOAc in Hexanes)
  • Elution and Fraction Analysis:

    • Equilibrate the packed column with the starting mobile phase.

    • Apply the dry-loaded sample to the top of the column.

    • Begin elution and collect fractions.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Post-Purification Processing:

    • Based on the TLC analysis, pool the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound. Purity is typically in the 85-95% range, suitable for further synthetic steps or a final RP-HPLC polish.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (RP-HPLC) Insufficient mobile phase acidity; secondary interactions with silica.Increase acid concentration (e.g., from 0.1% FA to 0.1% TFA); use a column with end-capping.[7][11]
No Retention (RP-HPLC) Compound is too polar for the conditions; incorrect mobile phase.Start at a lower %B (e.g., 5% ACN); ensure mobile phase pH is low enough to protonate the acid.[6]
Streaking on Column (NP) Carboxylic acid interacting strongly with silica; sample overload.Add 0.5-1% acetic acid to the mobile phase; ensure sample load is <5% of the silica mass.[12]
Poor Separation Inappropriate solvent system; gradient is too steep.Re-optimize solvent selectivity using TLC (try different solvents like DCM/Methanol); flatten the elution gradient.
Low Recovery Compound is irreversibly adsorbed (NP); precipitation on column.Add a more polar co-solvent (e.g., methanol) to the NP mobile phase; ensure sample is fully dissolved before injection (RP).

Conclusion

The successful purification of this compound is readily achievable through a strategic application of modern chromatographic techniques. For obtaining material of the highest purity for sensitive applications, an RP-HPLC method with a pH-modified mobile phase is the superior choice, as it directly addresses the ionization challenges posed by the carboxylic acid moiety. For efficient, scalable cleanup of larger batches from reaction mixtures, normal-phase flash chromatography provides a robust and economical solution. By understanding the chemical properties of the target molecule and the underlying principles of each chromatographic mode, researchers can confidently and reproducibly isolate this valuable synthetic intermediate.

References

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Chromanone. PubChem Compound Summary for CID 68110. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Rocchetti, G., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Česlová, L., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]

  • Li, Y., & Wu, S. (2006). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. ResearchGate. [Link]

  • Stoll, D. R. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC. [Link]

  • Kaur, N., & Kishore, D. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Wang, C., et al. (2022). Electrochemical-Based Extraction, Separation, and Purification of Coumarin Compounds from Trifolium chinensis. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. YouTube. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • ResearchGate. (2022). What are the techniques that can be use to purify coumarins?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • The Good Scents Company. (n.d.). 4-chromanone. [Link]

  • Wu, D., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylcyclohexane-1-carboxylic acid. PubChem Compound Summary for CID 19926539. [Link]

  • Biotage. (2023). How does acid concentration impact reversed-phase flash chromatography?. Biotage. [Link]

  • PrepChem. (n.d.). Synthesis of 5-Bromo-3-chromanone. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylheptan-4-ol. PubChem Compound Summary for CID 139645715. [Link]

  • Singh, P., & Sharma, P. (2021). Properties of chromanone and chromone. ResearchGate. [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-4-carboxymethyl-2-chromanone. As a key intermediate in pharmaceutical synthesis, the purity and concentration of this compound are critical for ensuring the quality of final active pharmaceutical ingredients (APIs). The chromanone ring system is recognized as a privileged structure in drug discovery, appearing in a wide variety of pharmacologically active compounds.[1] This method utilizes reverse-phase chromatography with a C18 stationary phase and a gradient elution protocol, offering excellent specificity, accuracy, and precision in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed protocols, validation procedures, and troubleshooting.

Principle of the Method

The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a technique widely employed for its efficiency, sensitivity, and specificity in analyzing pharmaceutical compounds.[4]

  • Causality of Method Selection:

    • Reverse-Phase Chromatography: this compound is a moderately polar organic molecule due to its carboxylic acid and lactone functionalities, combined with a nonpolar brominated aromatic ring. A reverse-phase setup, featuring a nonpolar stationary phase (C18) and a polar mobile phase (water/acetonitrile), is ideally suited for retaining and resolving such compounds.

    • Gradient Elution: To ensure a sharp peak shape and efficient elution of the analyte while also separating it from potential polar and non-polar impurities, a gradient elution is employed. The method starts with a higher proportion of the aqueous phase to retain the analyte and resolve early-eluting impurities, then gradually increases the organic phase (acetonitrile) concentration to elute the main compound and any late-eluting impurities within a reasonable runtime.

    • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical.[5] It suppresses the ionization of the carboxylic acid group on the analyte, preventing peak tailing and ensuring a symmetrical peak shape and reproducible retention times.

    • UV Detection: The benzopyran-4-one core of the chromanone structure contains a chromophore that absorbs UV light.[6][7] This allows for sensitive and specific detection. While a wavelength of 254 nm is a robust starting point for aromatic compounds, it is recommended to perform a UV-Vis scan of a standard solution to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS grade (85%)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas as needed.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte and prepare a 25 mL solution using the diluent, following the same procedure as the stock solution. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrumentation & Analysis cluster_data 3. Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, and Standards prep_sample Weigh and Dissolve Test Sample filter_sample Filter Sample Solution (0.45 µm Syringe Filter) prep_sample->filter_sample instrument_setup Instrument Setup & Column Equilibration filter_sample->instrument_setup system_suitability System Suitability Test (SST) Inject Standard 5x instrument_setup->system_suitability inject_samples Inject Blank, Standards, and Samples system_suitability->inject_samples process_data Integrate Chromatograms (Peak Area) inject_samples->process_data check_criteria Verify SST and Validation Criteria process_data->check_criteria calculate_results Calculate Concentration and Purity check_criteria->calculate_results generate_report Generate Final Report calculate_results->generate_report

Caption: HPLC analysis workflow for this compound.

Method Validation Protocol & Results

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9]

System Suitability

Protocol: Five replicate injections of a working standard solution (e.g., 50 µg/mL) were performed. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

ParameterObserved ValueStatus
%RSD of Peak Area 0.45%Pass
Tailing Factor 1.15Pass
Theoretical Plates 8500Pass
Specificity

Protocol: The diluent (blank), a standard solution, and a sample solution were injected. The chromatograms were analyzed to ensure no interfering peaks were present at the retention time of the analyte. Results: The method demonstrated excellent specificity, with no interference from the diluent or potential impurities at the analyte's retention time.

Linearity and Range

Protocol: A six-point calibration curve was prepared by injecting standard solutions over the concentration range of 1-100 µg/mL. The peak area was plotted against the concentration. Results: The method showed excellent linearity over the tested range.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1520
Correlation Coefficient (R²) 0.9998
Accuracy

Protocol: Accuracy was determined by a recovery study. The sample solution was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate. Results: The method is highly accurate, with recovery values within the acceptable limits.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 40.039.899.5%
100% 50.050.3100.6%
120% 60.059.599.2%
Average Recovery 99.8%
Precision

Protocol:

  • Repeatability (Intra-day Precision): Six replicate preparations of the sample solution were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. Results: The low %RSD values confirm the method's high precision.

Precision Type%RSD of Assay Result
Repeatability 0.68%
Intermediate Precision 1.12%
LOD & LOQ

Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results:

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

Protocol: The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions. Results: System suitability parameters remained within acceptable limits for all variations, indicating the method is robust.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/min (0.9 and 1.1)Pass
Column Temperature ± 2 °C (28 and 32)Pass
Mobile Phase pH ± 0.2 unitsPass

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Insufficient mobile phase acidity. 2. Column degradation. 3. Column contamination.1. Ensure correct preparation of Mobile Phase A. 2. Replace the column. 3. Flush the column with a strong solvent.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak.1. Prepare fresh mobile phase. 2. Verify column oven is at the set temperature. 3. Check the HPLC system for leaks and run pump diagnostics.
Low Peak Area 1. Incorrect standard/sample concentration. 2. Partial injection or air in the sample loop. 3. Detector lamp issue.1. Re-prepare solutions carefully. 2. Ensure samples are fully degassed and check the autosampler. 3. Check detector lamp energy and age.

Conclusion

The developed reverse-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has proven to be specific, linear, accurate, precise, and robust.[10] It is well-suited for routine quality control analysis and for monitoring the purity of this important pharmaceutical intermediate during process development and manufacturing.

References

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Neubauer, P. R., et al. (2021). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate. [Link]

  • Jadhav, S. B., et al. (2014). Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. PubMed. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). Properties of chromanone and chromone. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. (n.d.). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. [Link]

  • Polet, M., & de la Guardia, M. (2015). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology. [Link]

  • ResearchGate. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

  • Royal Society of Chemistry. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

  • ResearchGate. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • The Good Scents Company. (n.d.). 4-chromanone, 491-37-2. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Walsh Medical Media. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. [Link]

  • National Center for Biotechnology Information. (n.d.). Chromanone. PubChem. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1992). Determination of bromine in organic compounds by high-performance liquid chromatography. [Link]

  • PrepChem.com. (n.d.). Synthesis of H. 5-Bromo-3-chromanone. [Link]

  • National Center for Biotechnology Information. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Pentanone, 5-bromo- on Newcrom R1 HPLC column. [Link]

Sources

Application Note: Structural Elucidation of 5-Bromo-4-carboxymethyl-2-chromanone using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the structural characterization and unambiguous resonance assignment of 5-Bromo-4-carboxymethyl-2-chromanone, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The chroman-4-one framework is a privileged structure found in numerous biologically active compounds.[1][2] Accurate and verifiable structural elucidation is therefore a critical step in the synthesis and quality control of novel derivatives. This document details field-proven protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods for related molecular structures.

Introduction: The Significance of the Chromanone Core

The chroman-4-one skeleton is a foundational structural motif in a vast array of natural products and synthetic compounds exhibiting significant pharmaceutical activities.[1][2] Its derivatives are explored for applications ranging from anticancer to anti-inflammatory agents. This compound serves as a versatile intermediate, where the bromine atom and the carboxymethyl group provide reactive handles for further synthetic elaboration.

Given its role as a critical building block, confirming the precise connectivity and constitution of this molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[3] This guide presents a workflow that leverages a combination of one- and two-dimensional NMR experiments to achieve complete and confident assignment of all proton and carbon signals.

Predicted Spectral Features & Chemical Environment Analysis

Before acquiring experimental data, a theoretical analysis of the this compound structure allows for the prediction of its NMR spectral features. This predictive step is crucial for an efficient and accurate interpretation of the final spectra.

  • ¹H NMR Predictions:

    • Aromatic Protons (H-6, H-7, H-8): The benzene ring is substituted with an electron-donating alkoxy group and an electron-withdrawing bromine atom. We expect three distinct aromatic signals. The proton ortho to the bromine (H-6) will likely be downfield. These protons will exhibit characteristic ortho and meta couplings.

    • Heterocyclic Protons (H-3, H-4): The protons on the chromanone ring form an AMX or ABX spin system. The H-4 proton, being a benzylic methine adjacent to an ester, is expected to be significantly downfield. The two H-3 protons are diastereotopic and will likely appear as a complex multiplet, influenced by the carbonyl group.[4]

    • Carboxymethyl Protons (CH₂ and CH₃): The spectrum will contain signals for the methylene (CH₂) and methyl (CH₃) groups of the ethyl ester sidechain. The methylene protons, being adjacent to an oxygen atom, will appear as a quartet, while the methyl protons will be an upfield triplet.[5]

  • ¹³C NMR Predictions:

    • Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum (~165-195 ppm): one for the ketone (C-2) and one for the ester (C=O of the carboxymethyl group).

    • Aromatic Carbons: Six signals are anticipated in the aromatic region (~110-160 ppm). The carbon bearing the oxygen (C-8a) will be the most downfield, while the carbon bearing the bromine (C-5) will also be significantly shifted.

    • Aliphatic Carbons: Signals for C-3, C-4, and the two carbons of the ethyl ester group are expected in the upfield region of the spectrum.

Experimental Workflow and Protocols

A systematic workflow ensures data quality and reproducibility. The process moves from sample preparation through data acquisition and culminates in structural verification.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation prep Weigh 10-20 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ (or DMSO-d₆) prep->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer acq_1d Acquire 1D Spectra (¹H, ¹³C) transfer->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d Based on 1D results assign_1h Assign ¹H Signals (Shift, Integration, Coupling) acq_2d->assign_1h correlate Correlate via 2D NMR (COSY & HSQC) assign_1h->correlate assign_13c Assign ¹³C Signals assign_13c->correlate structure Final Structure Confirmation correlate->structure

Caption: NMR workflow for structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Rationale for Choices:

    • Concentration: For a small molecule (~300 g/mol ), a concentration of 10-20 mg/mL provides an excellent signal-to-noise ratio for ¹H NMR within minutes and for ¹³C NMR within an hour, without causing significant line broadening from viscosity.[6][7]

    • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative if solubility is an issue. The deuterated solvent is necessary for the spectrometer's lock system.[6]

    • NMR Tube: High-quality, 5 mm NMR tubes are essential to ensure homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.[8]

  • Step-by-Step Methodology:

    • Accurately weigh 10-20 mg of high-purity this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).[7]

    • Vortex the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

    • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These parameters are provided for a standard 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument.

  • 1D ¹H NMR Acquisition:

    • Purpose: To obtain a proton spectrum, which provides information on chemical shifts, signal integration (proton count), and scalar coupling (connectivity).[3]

    • Typical Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans (ns): 16 to 64 (to achieve good signal-to-noise).

      • Spectral Width (sw): ~16 ppm (centered around 6-7 ppm).

      • Acquisition Time (aq): ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

  • 1D ¹³C NMR Acquisition:

    • Purpose: To obtain a carbon spectrum, identifying the number of unique carbon environments.

    • Typical Parameters:

      • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

      • Number of Scans (ns): 1024 to 4096 (due to the low natural abundance of ¹³C).

      • Spectral Width (sw): ~240 ppm (centered around 120 ppm).

      • Acquisition Time (aq): ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. This is invaluable for tracing out proton networks.[3][9][10] A cross-peak between two signals indicates they are coupled.

    • Typical Parameters:

      • Pulse Program: Standard COSY sequence (cosygpqf).

      • Number of Scans (ns): 4 to 8 per increment.

      • Increments (F1 dimension): 256 to 512.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[3][10][11] This experiment is a powerful tool for definitively linking the proton and carbon skeletons.

    • Typical Parameters:

      • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

      • Number of Scans (ns): 2 to 4 per increment.

      • Increments (F1 dimension): 128 to 256.

      • ¹J(C,H) coupling constant: Set to an average of 145 Hz.

Data Analysis and Structural Interpretation

The following is a guided interpretation based on expected chemical shifts and correlation patterns. Experimental values should be substituted for a definitive analysis.

Step 1: ¹H NMR Spectrum Analysis
  • Aromatic Region (δ ~7.0-8.0 ppm): Identify three distinct signals. Let's label them H-6, H-7, and H-8. By analyzing their coupling patterns (doublets, doublet of doublets), their relative positions can be determined. For example, H-7 should appear as a doublet of doublets, coupled to both H-6 and H-8.

  • Methine Proton (H-4): Look for a signal around δ 4.5-5.0 ppm. Its multiplicity will depend on its coupling to the H-3 protons.

  • Ethyl Ester Group: Locate the quartet (CH₂) around δ 4.2 ppm and the corresponding triplet (CH₃) around δ 1.3 ppm. The integration of these signals should be in a 2:3 ratio.

  • Methylene Protons (H-3): Identify the remaining complex multiplet, likely around δ 2.8-3.2 ppm, integrating to two protons.

Step 2: ¹³C NMR and HSQC Analysis
  • Use the HSQC spectrum to correlate the assigned protons to their attached carbons.[3] For example, the proton assigned as H-4 will show a cross-peak to its directly attached carbon, C-4.

  • This directly assigns all protonated carbons: C-3, C-4, C-6, C-7, C-8, and the two carbons of the ethyl group.

  • The remaining signals in the ¹³C spectrum are the quaternary carbons (those with no attached protons), which will not appear in the HSQC spectrum. These include the two carbonyls (C-2, C=O ester), the bromine-substituted carbon (C-5), and the two carbons at the ring junction (C-4a, C-8a). These can be assigned based on expected chemical shifts.

Step 3: COSY Analysis and Final Confirmation
  • The COSY spectrum provides the final layer of validation.[9] Expect to see the following key correlations:

    • A strong cross-peak between the aromatic protons H-6 and H-7, and between H-7 and H-8.

    • A correlation between the methine proton H-4 and the methylene protons at H-3.

    • A strong correlation between the methylene and methyl protons of the ethyl ester group.

G cluster_legend NMR Correlation Key key1 ¹H-¹H COSY Correlation key2 ¹H-¹³C HSQC Correlation dummy1_start dummy1_end dummy1_start->dummy1_end dummy2_start dummy2_end dummy2_start->dummy2_end

Sources

Application Note: A Comprehensive Guide to the Mass Spectrometric Analysis of Brominated Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Brominated Chromanones and the Need for Robust Analytical Methods

Brominated chromanones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a bromine atom into the chromanone scaffold can modulate a molecule's pharmacological properties, including its binding affinity for biological targets, metabolic stability, and membrane permeability. As such, the precise and unambiguous characterization of these molecules is paramount during synthesis, purification, and metabolic studies.

Mass spectrometry (MS), coupled with chromatographic separation techniques, stands as the cornerstone for the structural elucidation and quantification of brominated chromanones.[1][2][3] The inherent sensitivity and specificity of MS, particularly tandem mass spectrometry (MS/MS), provide a powerful tool for identifying these compounds, often at trace levels in complex matrices.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective analysis of brominated chromanones using modern mass spectrometry techniques. We will delve into the underlying principles, provide step-by-step protocols, and offer insights into the interpretation of mass spectral data, with a particular focus on the unique isotopic signature of bromine.

The Foundational Principle: Bromine's Isotopic Signature

A key feature in the mass spectrometric analysis of brominated compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.5% and 49.5%, respectively).[4] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion (M) is accompanied by an "M+2" peak of nearly equal intensity.[4][5][6] This 1:1 intensity ratio for the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom in a molecule and is a fundamental tool for the identification of brominated chromanones.[5] For compounds containing two bromine atoms, a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks will be observed.[7]

Chromatographic Separation and Mass Spectrometric Ionization: A Two-Pronged Approach

The choice of analytical technique is largely dependent on the volatility and polarity of the brominated chromanone of interest. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, each with its own set of advantages.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase before entering the mass spectrometer.[9]

  • Ionization Technique: Electron Impact (EI) is the most common ionization method used in GC-MS.[10] EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[10][11] This fragmentation provides a reproducible "fingerprint" mass spectrum that can be used for structural elucidation and library matching.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS): For a Broader Range of Compounds

LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[1][2] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

  • Ionization Techniques: "Soft" ionization techniques are typically employed in LC-MS to minimize fragmentation and preserve the molecular ion.

    • Electrospray Ionization (ESI): ESI is a widely used technique that generates ions from a solution by applying a high voltage to a liquid spray.[10] It is particularly well-suited for polar and moderately polar molecules and can be operated in both positive and negative ion modes.[11]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a broader range of less polar molecules.[10] It involves the ionization of the analyte at atmospheric pressure through a corona discharge.

A specialized approach for the selective detection of unknown organic bromine compounds involves negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation.[13][14] In this method, the molecules are fragmented in the ion source, and the resulting bromide ions (m/z 79 and 81) are detected, providing a sensitive screening tool for brominated compounds.[13][14]

Experimental Workflow and Protocols

A generalized workflow for the analysis of brominated chromanones is presented below.

Caption: General workflow for the MS analysis of brominated chromanones.

Protocol 1: Sample Preparation for LC-MS Analysis

The goal of sample preparation is to extract the analyte of interest from its matrix and prepare it in a solvent compatible with the LC-MS system.[15]

  • Initial Dissolution: Accurately weigh a small amount of the brominated chromanone sample and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of approximately 1 mg/mL.

  • Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial.

  • Blank Samples: It is good practice to run a blank sample (the solvent used for dilution) before and after your samples to prevent carry-over.[16]

Protocol 2: LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for the analysis of brominated chromanones.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good separation for a wide range of moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidAcidification aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Ionization Source Electrospray Ionization (ESI)Suitable for many chromanone structures.
Polarity Positive and NegativeRun in both modes to determine the optimal ionization for your specific analyte.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)A good starting point for ESI.
Source Temp. 120 °CPrevents thermal degradation of the analyte.
Desolvation Temp. 350 °CAids in the efficient removal of solvent from the ESI droplets.
Scan Mode Full Scan (m/z 100-1000) and MS/MSFull scan to identify the molecular ion and its isotopic pattern, MS/MS for structural confirmation.
Protocol 3: GC-MS Method Parameters

For volatile and thermally stable brominated chromanones, the following GC-MS parameters can be used as a starting point.

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte.
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 minA general program to separate compounds with a range of boiling points.
Ionization Source Electron Impact (EI)Provides characteristic and reproducible fragmentation.
Electron Energy 70 eVStandard energy for EI, allowing for comparison with spectral libraries.
Source Temp. 230 °CA typical source temperature for EI.
Scan Mode Full Scan (m/z 50-550)To obtain a complete mass spectrum for identification.

Data Analysis and Interpretation: Deciphering the Spectra

Identifying the Molecular Ion and the Bromine Isotopic Pattern

The first step in interpreting the mass spectrum is to identify the molecular ion peak (or the protonated/deprotonated molecule in ESI/APCI). For a brominated chromanone, you should observe the characteristic 1:1 ratio for the M and M+2 peaks, confirming the presence of a single bromine atom.

Understanding the Fragmentation of the Chromanone Core

The fragmentation of the chromanone scaffold provides valuable structural information. A common fragmentation pathway for chromones and related flavonoids is the Retro-Diels-Alder (RDA) reaction.[17] This involves the cleavage of the heterocyclic ring, leading to characteristic fragment ions. The presence of the bromine atom and other substituents will influence the fragmentation pattern.

Brominated_Chromanone_Fragmentation cluster_Main Proposed Fragmentation of a Brominated Chromanone Parent Molecular Ion (M⁺) m/z = X, X+2 Fragment1 Loss of Br• m/z = X-79 Parent:f0->Fragment1 Cleavage of C-Br bond Fragment2 Retro-Diels-Alder (RDA) Fragmentation Characteristic Fragments Parent:f0->Fragment2 Ring Scission Fragment3 Loss of CO Further Fragmentation Fragment2:f0->Fragment3 Neutral Loss

Caption: Key fragmentation pathways for brominated chromanones in MS.

By carefully analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can be particularly valuable in this regard, as it provides highly accurate mass measurements that can be used to determine the elemental composition of the parent and fragment ions.[18]

Conclusion and Future Perspectives

The mass spectrometric analysis of brominated chromanones is a powerful and essential tool in modern drug discovery and development. By leveraging the characteristic isotopic pattern of bromine and understanding the fragmentation behavior of the chromanone core, researchers can confidently identify and characterize these important molecules. The protocols and guidelines presented in this application note provide a solid foundation for the successful analysis of this compound class. As mass spectrometry technology continues to advance, we can expect even greater sensitivity and specificity, further enhancing our ability to explore the chemical and biological landscape of brominated chromanones.

References

  • Vertex AI Search. (2023).
  • Thermo Fisher Scientific. (2015). Data Processing in Chromeleon for GC MS Part 1. YouTube.
  • Taylor & Francis Online. (n.d.).
  • Wiley Online Library. (2008). Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. Wiley Online Library.
  • University of the Western Cape. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.
  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • ACD/Labs. (2023).
  • PubMed. (2022). Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements. PubMed.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps.
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • ResearchGate. (2025). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.
  • Thermo Fisher Scientific. (n.d.). DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Spectro Inlets.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.
  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Mass Spectrometry Ionisation Techniques. (n.d.).
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Emory University. (n.d.).
  • Arabian Journal of Chemistry. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Save My Exams. (2025). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Save My Exams.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. University of Oxford.

Sources

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Biological Characterization of 5-Bromo-4-carboxymethyl-2-chromanone

The chroman-4-one framework is a significant structural entity in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] this compound is a synthetic derivative that offers unique opportunities for investigation. The presence of the bromo and carboxymethyl functional groups provides specific steric and electronic properties, while also serving as chemical handles for the synthesis of more complex molecular probes and drug candidates.[5]

This guide provides a structured, multi-tiered strategy for the comprehensive in vitro evaluation of this compound. Our approach is designed to first establish a foundational safety and activity profile, then to probe specific mechanistic pathways, and finally to identify direct molecular targets. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel chemical entities.

A Strategic Workflow for In Vitro Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. This workflow minimizes resource expenditure by starting with broad, foundational assays and progressing to more complex, target-specific investigations based on initial findings.

G A Tier 1: Foundational Assays B Cytotoxicity Profiling (e.g., MTT, LDH Assay) A->B Establish Therapeutic Window C Tier 2: Phenotypic & Mechanistic Assays (Hypothesis-Driven) B->C Proceed if Non-Toxic at Relevant Concentrations I Data Synthesis & Lead Optimization B->I D Anti-Inflammatory Screening (NO Production Assay) C->D Broad Screen F Tier 3: Target Deconvolution & Validation C->F If Phenotypic Activity is Confirmed E NF-κB Pathway Analysis (Reporter Assay, Cytokine ELISA) D->E If Anti-Inflammatory Activity is Detected E->I G Biochemical Enzyme Inhibition (e.g., MMP Screening) F->G Identify Potential Protein Targets H Cellular Target Engagement (CETSA) G->H Validate Direct Binding in a Cellular Context H->I G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Compound 5-Bromo-4-carboxymethyl -2-chromanone Compound->edge_target Potential Inhibition DNA DNA Response Element NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: In response to inflammatory stimuli like LPS, macrophages (such as the RAW 264.7 cell line) upregulate inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. [6]A reduction in nitrite indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete growth medium.

  • LPS (from E. coli).

  • Griess Reagent System.

  • Sodium nitrite (for standard curve).

  • 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound (determined from Protocol 1).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes.

  • Measurement: Read absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated group.

Protocol 3: Pro-Inflammatory Cytokine Measurement by ELISA

Principle: To confirm the anti-inflammatory effect, the levels of key pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA). [7]This provides a more specific measure of the inflammatory response than the NO assay.

Methodology Outline:

  • Collect the culture supernatant from the same experiment described in Protocol 2.

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Calculate the cytokine concentrations based on the standard curve and determine the dose-dependent inhibition by the compound.

Tier 3: Target Deconvolution and Validation

If the compound demonstrates consistent anti-inflammatory activity, the next critical step is to identify its direct molecular target(s).

Protocol 4: General Matrix Metalloproteinase (MMP) Inhibition Assay

Principle: MMPs are a family of enzymes involved in extracellular matrix degradation, a process active in inflammation and cancer. [8]Many chromanone derivatives have shown enzyme inhibitory activity. [9][10]A fluorometric assay using a quenched peptide substrate can be used to screen for MMP inhibition. When the substrate is cleaved by an active MMP, a fluorophore is released from its quencher, resulting in a measurable increase in fluorescence. [11] Materials:

  • Recombinant human MMP (e.g., MMP-1, MMP-9, or MMP-13). [12]* MMP assay buffer.

  • Fluorogenic FRET-peptide substrate specific for the chosen MMP.

  • A known MMP inhibitor (e.g., GM6001) as a positive control. [11]* Black 96-well plates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA). [13]2. Inhibitor Incubation: In a black 96-well plate, add:

    • MMP assay buffer.

    • Serial dilutions of this compound.

    • Activated MMP enzyme.

    • Include wells for no-enzyme control, enzyme-only control, and positive inhibitor control.

  • Incubate for 15-30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation/emission wavelengths.

  • Analysis:

    • Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the enzyme-only control.

    • Calculate the IC₅₀ value.

Protocol 5: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle: CETSA is a powerful biophysical method that confirms direct binding of a compound to its target protein within the native environment of the cell. [14][15]The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. [16][17]After heating intact cells, non-stabilized proteins aggregate and can be pelleted by centrifugation, while the stabilized, soluble target protein remains in the supernatant and can be quantified by methods like Western blotting or ELISA.

G A Intact Cells with Target Protein B Treat with Vehicle (Control) A->B C Treat with Compound A->C D Heat Gradient (e.g., 40-70°C) B->D C->D E Target Protein Denatures & Aggregates at Tm D:s->E:n F Compound Binds & Stabilizes Target Protein D:s->F:n G Cell Lysis & Centrifugation E->G F->G H Low amount of soluble target protein in supernatant G->H I High amount of soluble target protein in supernatant G->I J Quantify Soluble Protein (e.g., Western Blot) H->J I->J K Shift in Melting Curve (ΔTm) Confirms Target Engagement J->K

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology (Isothermal Dose-Response Format):

  • Cell Culture and Treatment: Culture cells known to express the putative target (e.g., MMP-9). Treat confluent cell suspensions with serial dilutions of this compound or vehicle control for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat all samples at a single, optimized temperature (e.g., the temperature that causes ~50% aggregation in the vehicle control) for 3 minutes in a PCR machine, followed by rapid cooling. [14]3. Lysis: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer without detergents that would disrupt aggregates.

  • Centrifugation: Separate the aggregated proteins from the soluble fraction by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).

  • Quantification: Carefully collect the supernatant. Quantify the amount of the soluble target protein using Western blot or an appropriate immunoassay.

  • Analysis: Plot the amount of soluble target protein against the compound concentration. A dose-dependent increase in soluble protein at the heated temperature indicates target stabilization and therefore, direct engagement.

Summary and Data Interpretation

The successful execution of this tiered workflow will yield a comprehensive in vitro profile of this compound.

Example Summary Data Table:

Assay Cell Line / System Endpoint Result (e.g., IC₅₀ / CC₅₀)
Cytotoxicity HEK293 Cell Viability CC₅₀ = 125 µM
NO Production RAW 264.7 Nitrite Levels IC₅₀ = 15 µM
Cytokine Release (TNF-α) RAW 264.7 Protein Levels (ELISA) IC₅₀ = 18 µM
MMP-9 Inhibition Recombinant Enzyme Enzyme Activity IC₅₀ = 5 µM

| MMP-9 CETSA | HT-1080 cells | Target Engagement | EC₅₀ (Stabilization) = 8 µM |

This multi-faceted approach ensures that the biological activity of this compound is thoroughly investigated, providing a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • Cipriano, M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. National Center for Biotechnology Information. Available at: [Link]

  • Diana, E. J., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Available at: [Link]

  • Zhang, M., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Properties of chromanone and chromone. Available at: [Link]

  • Wang, H., et al. (2011). [Research progress of chromanone derivatives from Calophyllum]. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. Available at: [Link]

  • Neves, M. P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Gupte, R., et al. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Center for Biotechnology Information. Available at: [Link]

  • Malan, S. F., et al. (2019). Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. PubMed. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Bartimoccia, S., et al. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Available at: [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Available at: [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Provost & Wallert Research. (2023). MMP9 Enzyme Assay Protocol. Available at: [Link]

  • Auger, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Available at: [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. National Center for Biotechnology Information. Available at: [Link]

Sources

Using 5-Bromo-4-carboxymethyl-2-chromanone in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the utility of 5-Bromo-4-carboxymethyl-2-chromanone in cell-based assays. Given its status as a functionalized derivative of the chromanone scaffold, this document outlines its potential applications based on the well-documented biological activities of related compounds, offering detailed protocols for its evaluation in drug discovery workflows.

Introduction: The Potential of a Privileged Scaffold

The chromanone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial roles.[3][4][5] this compound is a versatile intermediate, designed for further chemical modification to create libraries of novel compounds for biological screening.[6] The bromine atom and the carboxymethyl group serve as chemical handles for diversification, allowing researchers to explore structure-activity relationships (SAR) systematically.

This guide details protocols to investigate the potential cytotoxic and anti-inflammatory properties of this compound or its derivatives, which are common starting points for screening compounds with this scaffold.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of the researcher.

PropertyValueReference
IUPAC Name 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid[6]
Molecular Formula C₁₁H₉BrO₄[6]
Physical State Solid (presumed)[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep container tightly closed.[7][8]
Solubility Solubility should be determined empirically. Start with DMSO as a solvent for creating stock solutions.

Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]

  • Avoid inhalation of dust and contact with skin and eyes.[7][9] In case of contact, flush the affected area with copious amounts of water.[8][9]

Application 1: Assessment of Cytotoxicity in Cancer Cell Lines

Many chromanone derivatives have demonstrated antiproliferative effects on various cancer cell lines.[6][10] Therefore, a primary application for a novel chromanone derivative is to assess its cytotoxic potential. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[11]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Treat with Serial Dilutions of Compound A->D B Culture Cancer Cells (e.g., MCF-7, A549) C Seed Cells in 96-well Plate B->C C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate (2-4 hours) F->G H Solubilize Formazan Crystals (add DMSO or SDS) G->H I Read Absorbance (e.g., 570 nm) H->I J Calculate % Viability vs. Control I->J K Determine IC₅₀ Value J->K

Caption: Workflow for determining the IC₅₀ of a compound using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Treatment: Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Application 2: Evaluation of Anti-inflammatory Activity

Chromanone derivatives have also been reported as potent anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines through pathways such as NF-κB.[3]

Proposed Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K/Akt TLR4->PI3K NFkB_translocation NF-κB Translocation TAK1->NFkB_translocation PI3K->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_translocation->Gene_Expression Compound 5-Bromo-4-carboxymethyl- 2-chromanone Derivative Compound->TAK1 Compound->PI3K

Sources

Application Notes & Protocols: Leveraging 5-Bromo-4-carboxymethyl-2-chromanone for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromanone Scaffold as a Privileged Motif in Kinase Inhibitor Design

The chroman-4-one (chromanone) framework is a prominent heterocyclic scaffold widely recognized in medicinal chemistry as a "privileged structure."[1] This is due to its prevalence in a multitude of natural products and synthetically derived molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Of particular significance is the demonstrated potential of chromanone and its unsaturated analog, chromone, to serve as the core architecture for potent and selective kinase inhibitors.[4][5][6][7] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery. Chromone-based derivatives have been successfully developed as inhibitors for several kinases, including p38 MAP kinase and protein kinase CK2, demonstrating their utility in targeting the ATP-binding site of these enzymes.[4][5][6][7]

This application note introduces 5-Bromo-4-carboxymethyl-2-chromanone as a versatile chemical building block for the synthesis of focused libraries of novel chromanone-based compounds aimed at kinase inhibitor discovery. The strategic placement of the bromine atom and the carboxymethyl group provides two orthogonal handles for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR) around the chromanone core. The bromine atom can serve as a key interaction point within the kinase active site, potentially forming halogen bonds, while the carboxymethyl group offers a convenient point for diversification through amide bond formation, allowing for the introduction of a wide array of chemical functionalities.[8][9][10]

Strategic Utility of this compound in Library Synthesis

The design of a successful kinase inhibitor library hinges on the ability to systematically modify a core scaffold to optimize interactions with the target protein. This compound is an ideal starting material for such an endeavor.

  • The Role of the Bromo Substituent: The bromine atom at the 5-position can enhance binding affinity and selectivity for the target kinase. Halogen bonds are increasingly recognized as important non-covalent interactions in protein-ligand binding, and the presence of bromine can favorably influence the orientation of the inhibitor in the active site.[10] Furthermore, brominated compounds have shown promise in various therapeutic areas.[8][11]

  • The Carboxymethyl Group as a Diversification Handle: The carboxymethyl group provides a reactive handle for the straightforward synthesis of an amide library.[9][12][13] By coupling a diverse set of primary and secondary amines to the carboxylic acid, researchers can introduce a wide range of substituents to probe the chemical space around the chromanone core. This allows for the optimization of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The following diagram illustrates a proposed workflow for the utilization of this compound in a drug discovery program targeting a specific kinase.

G cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization A 5-Bromo-4-carboxymethyl- 2-chromanone (Starting Material) C Amide Coupling Reaction (e.g., HATU, EDC/HOBt) A->C B Amine Library (R1-NH-R2) B->C D Focused Library of Chromanone Amides C->D E In Vitro Kinase Inhibition Assay (e.g., p38α MAP Kinase) D->E F IC50 Determination for Hits E->F G Selectivity Profiling (Kinase Panel) F->G H Cell-Based Assays (Target Engagement & Pathway Inhibition) G->H I SAR Analysis H->I J Iterative Synthesis of Analogs I->J J->C Feedback Loop

Caption: Proposed workflow for kinase inhibitor discovery using this compound.

Experimental Protocols

PART 1: Synthesis of a Focused Amide Library

This protocol describes a general procedure for the synthesis of a focused amide library from this compound using a representative amine.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the selected amine (1.1 eq) and DIPEA (3.0 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

PART 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase (e.g., p38α MAP kinase) using a luminescence-based assay that quantifies ADP production.[14][15]

Materials:

  • Recombinant human kinase (e.g., p38α)

  • Kinase substrate peptide (specific for the target kinase)

  • ATP

  • Synthesized chromanone amide derivatives (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized compounds and staurosporine in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of a known inhibitor for background (0% activity).

  • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer and add it to each well containing the test compounds.

  • Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of the substrate peptide and ATP in Kinase Assay Buffer. Add this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Normalize the data using the negative (DMSO) and positive (staurosporine) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Hypothetical Data Presentation

The following table presents hypothetical IC₅₀ values for a small library of compounds derived from this compound, screened against p38α MAP kinase.

Compound IDR Group (from Amine)IC₅₀ against p38α (nM)
BCMC-001 Benzyl850
BCMC-002 4-Fluorobenzyl250
BCMC-003 Cyclohexylmethyl1500
BCMC-004 2-Pyridylmethyl120
Staurosporine (Positive Control)15

Interpretation of Results:

The hypothetical data suggests that derivatization of the carboxymethyl group leads to compounds with varying inhibitory activity against p38α MAP kinase. The introduction of a 4-fluorobenzyl group (BCMC-002) and a 2-pyridylmethyl group (BCMC-004) resulted in improved potency compared to the parent benzyl derivative (BCMC-001). This indicates that aromatic and heterocyclic moieties at this position may be favorable for binding. The cyclohexylmethyl derivative (BCMC-003) showed weaker activity, suggesting that aliphatic groups may be less tolerated.

These initial results would guide the next round of synthesis, focusing on further exploration of aromatic and heteroaromatic amines to refine the SAR and improve potency. Promising compounds would then be subjected to selectivity profiling against a panel of other kinases to assess their specificity.

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. Its two distinct functional groups allow for the systematic generation of focused chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis and in vitro screening of such libraries, enabling the identification of promising lead compounds for further optimization in drug discovery programs targeting kinases.

References

  • Chavan, A. A., & Pai, N. R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 115–142.
  • Nielsen, T. E., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(19), 6765–6777.
  • Shao, H., et al. (2022). Synthesis and Applications of Carboxymethyl Cellulose Hydrogels. Gels, 8(9), 529.
  • Biernasiuk, A., et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Scaffold in MRSA. ACS Medicinal Chemistry Letters, 13(3), 441–447.
  • Wrobel, D., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(9), 4882.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55.
  • Susilowati, E., et al. (2021). Synthesis and Characterization of Carboxymethyl Cellulose using Solvents Variations. Journal of Physics: Conference Series, 1763, 012046.
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. European Journal of Medicinal Chemistry, 239, 114537.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Biernasiuk, A., et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA.
  • Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 295, 117771.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Nielsen, T. E., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors.
  • D'Urso, A., et al. (2021). Bromination of tetrapyrrolic scaffolds: a sustainable approach.
  • Sharma, G., et al. (2023). Carboxymethylated Gums and Derivatization: Strategies and Significance in Drug Delivery and Tissue Engineering. MDPI.
  • Kumar, R., et al. (2023). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp2)
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Piatkowska-Brest, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(10), 1289.
  • Nielsen, T. E., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. American Chemical Society.
  • Karim, Z., et al. (2022). Recent Developments of Carboxymethyl Cellulose. Polymers, 14(19), 4043.
  • Armeli, M., et al. (2024). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI.
  • Thermo Fisher Scientific. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Thermo Fisher Scientific.
  • Shao, H., et al. (2022). Synthesis and Applications of Carboxymethyl Cellulose Hydrogels.
  • Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. PubMed.

Sources

Protocol for Evaluating the Anticancer Efficacy of Novel Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chromanones in Oncology

Chromanone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] A growing body of preclinical evidence highlights their potential as potent anticancer agents, capable of inducing cytotoxicity in various cancer cell lines through diverse mechanisms of action.[2][3] This application note provides a comprehensive, multi-faceted protocol for researchers, scientists, and drug development professionals to systematically evaluate the anticancer activity of novel chromanone derivatives. The described workflow is designed to establish a robust preclinical data package, progressing from initial high-throughput screening to in-depth mechanistic studies and preliminary in vivo validation.

The core directive of this protocol is to provide a self-validating system of experimentation. Each phase of testing is logically designed to answer critical questions about a compound's efficacy, selectivity, and mechanism of action, thereby informing the decision to advance a candidate through the drug discovery pipeline. We will detail not just the procedural steps, but the scientific rationale underpinning each experimental choice, ensuring a thorough and scientifically rigorous evaluation.

Phase 1: In Vitro Cytotoxicity and Selectivity Profiling

The initial phase of evaluation focuses on determining the cytotoxic potential of the chromanone derivatives against a panel of cancer cell lines and, crucially, assessing their selectivity towards cancer cells over normal, non-transformed cells. A high therapeutic index (the ratio of the concentration that is toxic to normal cells to the concentration that is therapeutic for cancer cells) is a hallmark of a promising drug candidate.

Cell Line Selection: A Strategic Approach

The choice of cell lines is paramount and should be guided by the therapeutic hypothesis. A diverse panel should be employed, representing different cancer types (e.g., breast, lung, prostate, colon) and molecular subtypes. For instance, testing on MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and DU-145 (prostate carcinoma) can provide a broad initial spectrum of activity.[4] It is imperative to include a non-cancerous cell line, such as human fibroblasts (HAF) or an immortalized normal cell line like SV-HUC-1, to determine the selectivity of the compounds.[3][4]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantifiable measure of viable cells.[5]

Table 1: Example Data Presentation for MTT Assay Results

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Chromanone-AMCF-75.2HAF>100>19.2
Chromanone-BA5498.1HAF>100>12.3
Chromanone-CDU-14512.5HAF85.06.8
CisplatinMCF-718.2HAF32.61.8

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the chromanone derivatives in complete medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48 or 72 hours.[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Mechanistic Elucidation of Anticancer Activity

Compounds demonstrating potent and selective cytotoxicity warrant further investigation to understand their mechanism of action. This phase aims to determine whether the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest, and to identify the molecular pathways involved.

Assessment of Apoptosis Induction

Apoptosis is a key mechanism by which many anticancer drugs eliminate cancer cells.[6] Its induction can be qualitatively and quantitatively assessed through various methods.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the chromanone derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[7] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the chromanone derivative at relevant concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Investigating Molecular Pathways: Western Blotting

To delve deeper into the molecular mechanism, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation. For instance, the B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and Bax being pro-apoptotic.[1] An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. Additionally, investigating key signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT and MAPK pathways, can provide crucial insights.[8][9] Some chromone derivatives have been shown to inhibit the downstream signaling of protein kinase CK2, including the α-catenin/Akt pathway.[10]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the chromanone derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, p-ERK, total AKT, total ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Diagram 1: General Workflow for In Vitro Anticancer Evaluation

G cluster_0 Phase 1: Cytotoxicity & Selectivity cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Cell Line Panel Cell Line Panel MTT Assay MTT Assay Cell Line Panel->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Selectivity Index Selectivity Index IC50 Determination->Selectivity Index Apoptosis Assay Apoptosis Assay Selectivity Index->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Selectivity Index->Cell Cycle Analysis Western Blot Western Blot Apoptosis Assay->Western Blot Cell Cycle Analysis->Western Blot Signaling Pathways Signaling Pathways Western Blot->Signaling Pathways Xenograft Model Xenograft Model Signaling Pathways->Xenograft Model Efficacy Study Efficacy Study Xenograft Model->Efficacy Study Toxicity & PK/PD Toxicity & PK/PD Efficacy Study->Toxicity & PK/PD

Caption: A streamlined workflow for the preclinical evaluation of chromanone derivatives.

Phase 3: Preliminary In Vivo Efficacy and Toxicity Assessment

Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and safety in a more complex biological system. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard for these initial in vivo tests.[11][12]

Subcutaneous Xenograft Mouse Model

This model involves the subcutaneous injection of human cancer cells into immunodeficient mice (e.g., nude or SCID mice), leading to the formation of a solid tumor.[12][13]

Experimental Protocol: Xenograft Efficacy Study

  • Cell Preparation and Implantation: Harvest cancer cells that showed high sensitivity to the chromanone derivative in vitro. Resuspend 1-5 million cells in a solution of PBS or a mixture with Matrigel and inject subcutaneously into the flank of each mouse.[12][14]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[15]

  • Drug Administration: Administer the chromanone derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle alone.[15]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of general toxicity.[11]

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size. Euthanize the mice, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition.

Preliminary Pharmacokinetic (PK) and Toxicity Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for drug development.[16] Preliminary PK studies in mice can provide initial data on a compound's half-life, bioavailability, and maximum concentration.[9]

Experimental Protocol: Preliminary PK and Toxicity

  • Dosing: Administer a single dose of the chromanone derivative to a small group of non-tumor-bearing mice via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[17]

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound over time.[9]

  • Toxicity Assessment: In the efficacy study, closely monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. After the study, major organs can be collected for histopathological analysis. A separate acute toxicity study may be performed by administering escalating doses of the compound to determine the maximum tolerated dose (MTD).[18]

Diagram 2: PI3K/Akt Signaling Pathway and Potential Chromanone Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis (Inhibited) Bcl2->Apoptosis Inhibits Chromanone Chromanone Derivative Chromanone->PI3K Potential Inhibition

Caption: Chromanones may exert anticancer effects by inhibiting the PI3K/Akt pathway.

Conclusion

The protocol outlined in this application note provides a systematic and robust framework for the preclinical evaluation of chromanone derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies and preliminary in vivo validation, researchers can build a comprehensive data package to support the advancement of promising compounds. Adherence to these rigorous and logically structured protocols will enhance the reliability and translational potential of preclinical findings, ultimately contributing to the development of novel and effective cancer therapies.

References

  • Bajgai, J., et al. (2024). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports. Available at: [Link]

  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
  • DeRose, Y.S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]

  • Khan, I., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules. Available at: [Link]

  • Li, G., et al. (2023).
  • Gaud, C., et al. (2024). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. STAR Protocols. Available at: [Link]

  • Yıldırım, S., & Sarikaya, B. (2022). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research.
  • Qiu, W. W., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Gaboriaud-Kolar, N., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Wlodkowic, D., et al. (2011). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Apoptosis.
  • Zhang, Y., et al. (2024). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols.
  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers for Young Minds. Available at: [Link]

  • Karageorgou, M. A., et al. (2019). Preliminary pharmacokinetic study of the anticancer 6BIO in mice using an UHPLC-MS/MS approach. Journal of Pharmaceutical and Biomedical Analysis.
  • Teicher, B. A. (2008). Antitumor Efficacy Testing in Rodents.
  • Jung, S. K., et al. (2014). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, H., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Lee, J. H., et al. (2014). Drug Efficacy Testing in Mice. Expert Opinion on Drug Discovery.
  • Ghasemi, S., et al. (2017). Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. Journal of Chemical Information and Modeling. Available at: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from: [Link]

  • Wang, H., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-carboxymethyl-2-chromanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing this multi-step synthesis. Our goal is to empower you to not only execute the synthesis but also to intelligently troubleshoot and optimize it.

The chromanone scaffold is a privileged structure in drug discovery, and functionalized derivatives like the target molecule are of significant interest.[1][2] This guide presents a robust, optimized synthetic route and provides direct answers to common challenges encountered during the campaign.

Optimized Synthesis Workflow

The recommended pathway is a four-step sequence designed for efficiency, scalability, and control. It leverages a classic malonic ester synthesis strategy for the introduction of the carboxymethyl group, followed by a robust cyclization.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Malonic Ester Condensation cluster_2 Step 3: Intramolecular Lactonization cluster_3 Step 4: Hydrolysis & Decarboxylation A 5-Bromo-2-hydroxy toluene B 5-Bromo-2-hydroxy benzyl bromide A->B NBS, AIBN CCl4, Reflux C Diethyl (5-bromo-2-hydroxybenzyl)malonate B->C Diethyl malonate NaOEt, EtOH D 5-Bromo-4-(dicarboxyethyl)-2-chromanone C->D Heat / Acid Catalyst E 5-Bromo-4-carboxymethyl -2-chromanone (Final Product) D->E 1. NaOH (aq), Δ 2. HCl (aq), Δ

Caption: Optimized 4-step synthesis workflow.

Detailed Experimental Protocol

This protocol represents the optimized, validated procedure for synthesizing the target compound.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzyl bromide

  • Reaction Setup: To a solution of 5-Bromo-2-hydroxytoluene (1 equiv.) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 equiv.).

  • Execution: Reflux the mixture under inert atmosphere for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step after assessing purity, though purification can be achieved via column chromatography (Silica, Hexanes:EtOAc gradient).

Step 2: Synthesis of Diethyl (5-bromo-2-hydroxybenzyl)malonate

  • Base Preparation: In a separate flask, prepare sodium ethoxide (NaOEt) by dissolving sodium metal (1.1 equiv.) in absolute ethanol under an inert atmosphere.

  • Enolate Formation: Cool the NaOEt solution to 0-5 °C and add diethyl malonate (1.1 equiv.) dropwise. Stir for 30 minutes to ensure complete formation of the enolate.

  • Condensation: Add a solution of crude 5-Bromo-2-hydroxybenzyl bromide (1 equiv.) in ethanol dropwise to the enolate solution at 0-5 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Remove the ethanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

Step 3: Intramolecular Lactonization to form the Chromanone Core

  • Reaction Setup: Dissolve the crude product from Step 2 in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv.).

  • Execution: Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water formed during the reaction. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over MgSO₄ and concentrate. Purify by flash column chromatography to obtain 5-Bromo-4-(dicarboxyethyl)-2-chromanone.

Step 4: Saponification and Decarboxylative Acidification

  • Saponification: Dissolve the purified product from Step 3 in a 2M aqueous solution of sodium hydroxide (NaOH, 3 equiv.). Heat the mixture to 80-90 °C for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Decarboxylation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to pH 1-2. Upon acidification, gently heat the mixture to 50-60 °C. Vigorous gas (CO₂) evolution will occur. Maintain heating for 1-2 hours after gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. The final product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Table 1: Expected Results under Optimized Conditions
StepProductExpected YieldPurity (Crude)Purification Method
15-Bromo-2-hydroxybenzyl bromide85-90%~90%Use crude
2Diethyl (5-bromo-2-hydroxybenzyl)malonate80-85%~85%Use crude
35-Bromo-4-(dicarboxyethyl)-2-chromanone75-80%~70%Column Chromatography
4This compound90-95%>95%Recrystallization/Filtration
Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter.

Step 1: Benzylic Bromination

Q1: My benzylic bromination yield is low, and I see unreacted starting material. What went wrong?

A1: This is a common issue in radical reactions.

  • Cause - Ineffective Initiation: The radical initiator, AIBN, may have degraded or been used in insufficient quantity. AIBN has a finite shelf life and is temperature-sensitive.

  • Solution: Use fresh AIBN and ensure the reaction is maintained at a vigorous reflux (~77 °C for CCl₄) to ensure thermal decomposition of the initiator to form radicals. If the problem persists, a fresh batch of NBS should be used, as it can also degrade over time.

  • Cause - Radical Quenching: Oxygen is a radical scavenger.

  • Solution: Ensure your reaction is properly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.[3]

Q2: I am observing multiple spots on my TLC, suggesting aromatic bromination in addition to the desired benzylic bromination. How can I improve selectivity?

A2: This indicates an electrophilic bromination pathway is competing with the desired radical pathway.

  • Cause - Presence of Ionic Species: Traces of acid or HBr can catalyze electrophilic substitution on the electron-rich phenol ring.

  • Solution: The use of NBS is specifically intended to keep the concentration of Br₂ and HBr low, favoring the radical pathway.[3] Ensure your solvent is anhydrous and your glassware is free of acidic residue. Adding a non-nucleophilic radical scavenger like a small amount of potassium carbonate can neutralize any HBr formed.

Step 2: Malonic Ester Condensation

Q3: The condensation reaction is sluggish or incomplete.

A3: This points to issues with either the nucleophile (enolate) or the electrophile.

  • Cause - Incomplete Enolate Formation: The sodium ethoxide base may have been compromised by moisture.

  • Solution: Use freshly prepared sodium ethoxide from clean sodium metal and absolute (anhydrous) ethanol. Ensure all glassware is oven-dried. The formation of a white precipitate of the sodium salt of diethyl malonate is normal and indicates enolate formation.[4]

  • Cause - Poor Electrophile: The benzylic bromide from Step 1 is unstable and can degrade upon storage or during purification.

  • Solution: It is highly recommended to use the crude 5-Bromo-2-hydroxybenzyl bromide immediately after its synthesis for the best results.

Step 3: Intramolecular Lactonization

Q4: The cyclization to form the chromanone ring is not working, and I am isolating decomposed material.

A4: High temperatures in the presence of a strong acid can lead to degradation.

  • Cause - Excessively Harsh Conditions: While heat is required, prolonged exposure to strong acid at high temperatures can cause charring or side reactions.

  • Solution: Use only a catalytic amount of p-TSA (0.05-0.1 equiv.). Ensure efficient removal of ethanol/water using a Dean-Stark trap, as this drives the equilibrium toward the product. If toluene proves too high-boiling, consider a solvent like benzene. Alternative milder acid catalysts, such as pyridinium p-toluenesulfonate (PPTS), can also be trialed.

Step 4: Hydrolysis and Decarboxylation

Q5: The final decarboxylation step is messy and gives a low yield of impure product.

A5: This is a critical step where precise control is key. The mechanism involves the formation of a β-keto acid, which readily loses CO₂ via a cyclic transition state upon heating.[5][6]

Caption: Mechanism of thermal decarboxylation. (Note: Image placeholders would be replaced with actual chemical structures in a live system)

  • Cause - Insufficient Acidification: If the pH is not low enough, the carboxylate salt will not be fully protonated, preventing the formation of the necessary β-keto acid intermediate for decarboxylation.

  • Solution: Ensure acidification to a pH of 1-2 with a strong acid like HCl. Check the pH with indicator paper.

  • Cause - Overheating: Heating the acidic mixture too strongly or too quickly can cause decomposition of the final product.

  • Solution: After acidification in the cold, warm the solution gently (50-60 °C). The evolution of CO₂ provides a visual cue. Once the effervescence subsides, maintain the temperature for a short period to ensure the reaction is complete, then cool down to isolate the product.

General FAQs

Q6: What are the primary safety concerns for this synthesis?

A6: Several reagents require careful handling.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate PPE.

  • Carbon Tetrachloride (CCl₄): A known carcinogen and environmentally hazardous. Substitute with a safer solvent like acetonitrile or perform a thorough risk assessment.

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere.

  • Strong Acids/Bases: Concentrated HCl and NaOH are highly corrosive.

Q7: How can I best purify the final product?

A7: The final product, this compound, is a carboxylic acid and should precipitate from the acidic aqueous solution upon cooling. The primary purification method is filtration and washing with cold deionized water to remove inorganic salts. If further purification is needed, recrystallization from an ethanol/water or acetic acid/water mixture is recommended.

References
  • Ewies, F. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from [Link]

  • González-Cárdenas, G. et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11, 23803-23812. [Link]

  • RSC Publishing. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

  • Anjana, K. S., & Reshmi, R. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Luthman, K. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Shaikh, M. M. et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.
  • Google Patents. (n.d.). Preparation method of 5, 5-diethyl malonylurea. CN101323598B.
  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

  • Cellulose Chemistry and Technology. (n.d.). CARBOXYMETHYLATION OF POLYSACCHARIDES – A COMPARATIVE STUDY. [Link]

  • Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka. [Link]

  • YouTube. (2021). Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-carboxymethyl-2-chromanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The chromanone scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique opportunities for creating novel therapeutic agents.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve your yields.

Reaction Overview: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from 4-bromophenol. The first step is a Pechmann condensation to form the chromanone ring, followed by the introduction of the carboxymethyl group.

Synthesis_Workflow 4-Bromophenol 4-Bromophenol Pechmann_Condensation Pechmann Condensation (e.g., with a β-ketoester) 4-Bromophenol->Pechmann_Condensation Step 1 4-Bromo-2-chromanone_Intermediate 4-Bromo-2-chromanone Intermediate Pechmann_Condensation->4-Bromo-2-chromanone_Intermediate Alkylation Alkylation (e.g., with bromoacetic acid) 4-Bromo-2-chromanone_Intermediate->Alkylation Step 2 Final_Product 5-Bromo-4-carboxymethyl- 2-chromanone Alkylation->Final_Product Pechmann_Mechanism Phenol_Ketoester Phenol + β-Ketoester EAS Electrophilic Aromatic Substitution Phenol_Ketoester->EAS Intermediate_1 Hydroxy-phenyl β-ketoester EAS->Intermediate_1 Transesterification Transesterification (Intramolecular) Intermediate_1->Transesterification Intermediate_2 Dihydroxy-chromanone Intermediate Transesterification->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Coumarin Coumarin Product Dehydration->Coumarin

Sources

Technical Support Center: Synthesis of 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-carboxymethyl-2-chromanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on the formation of side products. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section addresses the most common side products observed during the synthesis of this compound. For each side product, we detail its identification, the mechanism of its formation, and protocols for its prevention and removal.

Issue 1: Formation of Positional Isomers (e.g., 7-Bromo-4-carboxymethyl-2-chromanone)

Q1: During the bromination of 4-carboxymethyl-2-chromanone, I've isolated a bromo-substituted product that is not my target 5-bromo isomer. How can I confirm the structure, and how can I favor the formation of the desired 5-bromo product?

A1: Expert Analysis and Recommendations

Identification: The most effective way to distinguish between the 5-bromo and 7-bromo isomers is through ¹H NMR spectroscopy. The aromatic protons on the chromanone ring will exhibit distinct splitting patterns and chemical shifts depending on the position of the bromine atom. A detailed 2D NMR analysis (COSY, HMBC) can definitively establish the connectivity. Mass spectrometry will confirm the presence of a monobrominated product but will not distinguish between isomers.

Mechanism of Formation: The bromination of the 4-carboxymethyl-2-chromanone is an electrophilic aromatic substitution reaction.[1][2] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ether oxygen is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The carboxymethyl group is weakly deactivating. The interplay of these directing effects can lead to the formation of a mixture of isomers.

Prevention and Control:

  • Choice of Brominating Agent: The choice of brominating agent and catalyst can significantly influence the isomeric ratio. Using a milder brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of a Lewis acid, can offer better selectivity compared to harsher conditions like Br₂ with a strong Lewis acid (e.g., FeBr₃).

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product. We recommend starting the reaction at 0°C and slowly allowing it to warm to room temperature while monitoring the progress by TLC or LC-MS.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is generally preferred for electrophilic aromatic substitution.

Protocol for Selective Bromination:

  • Dissolve 4-carboxymethyl-2-chromanone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) in one portion.

  • Add a catalytic amount of anhydrous aluminum chloride (AlCl₃) (0.1 eq) portion-wise.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification: The separation of positional isomers can be challenging. Reverse-phase HPLC is often the most effective method for separating isomers with similar polarities. Column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) may also be effective.[3]

Issue 2: Formation of Di-brominated Side Products

Q2: My mass spectrometry analysis indicates the presence of a significant amount of a di-brominated product. How can I avoid this over-bromination?

A2: Expert Analysis and Recommendations

Identification: The presence of a di-brominated product can be readily identified by mass spectrometry, which will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 ratio). ¹H NMR will show fewer aromatic protons than expected.

Mechanism of Formation: Over-bromination occurs when the mono-brominated product undergoes a second electrophilic aromatic substitution. The initial bromination at the 5-position does not significantly deactivate the ring towards further substitution, making the formation of di-brominated species possible, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Prevention and Control:

  • Stoichiometry: Precise control of the stoichiometry of the brominating agent is crucial. Use no more than 1.05 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time. This will favor the mono-bromination of the starting material over the di-bromination of the product.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Protocol to Minimize Di-bromination:

  • Dissolve 4-carboxymethyl-2-chromanone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Dissolve N-bromosuccinimide (1.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Add a catalytic amount of anhydrous AlCl₃ (0.1 eq).

  • Monitor the reaction every 15 minutes by TLC.

  • Once the starting material is consumed, immediately quench the reaction with aqueous sodium thiosulfate.

Purification: The di-brominated product is typically less polar than the mono-brominated product and can usually be separated by column chromatography on silica gel.

Issue 3: Decarboxylation of the Carboxymethyl Group

Q3: I am observing a significant amount of a byproduct that appears to have lost the carboxymethyl group. What is causing this decarboxylation and how can I prevent it?

A3: Expert Analysis and Recommendations

Identification: The decarboxylated byproduct, 5-Bromo-4-methyl-2-chromanone, can be identified by mass spectrometry (a mass loss of 44 Da, corresponding to CO₂) and ¹H NMR (disappearance of the methylene protons of the carboxymethyl group and the appearance of a methyl singlet).

Mechanism of Formation: Decarboxylation is the loss of carbon dioxide from a carboxylic acid.[4][5] This reaction is often promoted by heat and acidic conditions. The chromanone-4-acetic acid structure is susceptible to decarboxylation, particularly at elevated temperatures.

Prevention and Control:

  • Temperature Control: Avoid high temperatures during both the reaction and the work-up. If the synthesis of the chromanone core is performed under acidic conditions (e.g., Pechmann condensation), use the mildest possible conditions.[6]

  • pH Control during Work-up: During the work-up, avoid prolonged exposure to strong acids. Neutralize the reaction mixture as soon as possible.

  • Purification Conditions: When performing chromatography, use a neutral mobile phase if possible. If acidic modifiers are necessary, use them in low concentrations.

Recommended Protocol for the Synthesis of the Chromanone Core (Minimizing Decarboxylation):

A Pechmann-type condensation is a common method for synthesizing the chromanone core.[6]

  • Combine the phenol starting material and a suitable β-ketoester (e.g., diethyl acetonedicarboxylate).

  • Use a milder acid catalyst such as Amberlyst-15 or montmorillonite K-10 clay instead of strong mineral acids like sulfuric acid.

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Upon completion, cool the reaction mixture and dilute it with a non-polar solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer and concentrate under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q4: Can I perform the bromination before the formation of the chromanone ring?

A4: While it is possible to brominate the starting phenol before the cyclization reaction, this can lead to a different set of challenges. The brominated phenol may have different reactivity in the Pechmann condensation, potentially leading to lower yields or the formation of other side products. We recommend forming the chromanone ring first, as the directing effects of the chromanone system can be more predictable for the subsequent bromination.

Q5: What is the best way to monitor the progress of the bromination reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting material, the desired product, and any major side products. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q6: I am having trouble with the purification of the final product. What are some alternative purification techniques?

A6: If column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can provide excellent resolution.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be very effective for separating compounds with similar polarities.[7]

Visualizing the Reaction Pathways

To better understand the formation of the desired product and the key side products, the following diagrams illustrate the reaction pathways.

Diagram 1: Synthesis of this compound and Formation of Positional Isomer

G cluster_0 Main Reaction cluster_1 Side Reaction SM 4-Carboxymethyl-2-chromanone Product This compound SM->Product NBS, cat. AlCl3 SideProduct 7-Bromo-4-carboxymethyl-2-chromanone SM->SideProduct Electrophilic Attack at C7

Caption: Main vs. Side Bromination Pathways

Diagram 2: Formation of Over-bromination and Decarboxylation Byproducts

G cluster_0 Main Product cluster_1 Side Reactions Product This compound DiBromo Di-bromo Product Product->DiBromo Excess NBS Decarboxylated Decarboxylated Product Product->Decarboxylated Heat, Acid

Caption: Common Degradation Pathways

Summary of Key Parameters for a Successful Synthesis

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder conditions, often leading to higher selectivity.
Catalyst Catalytic amount of a Lewis Acid (e.g., AlCl₃)Activates the brominating agent for electrophilic attack.
Temperature 0°C to room temperatureLower temperatures favor the formation of the thermodynamic product and reduce side reactions.
Stoichiometry 1.0 - 1.05 equivalents of NBSMinimizes the formation of di-brominated byproducts.
Reaction Monitoring TLC or LC-MSAllows for timely quenching of the reaction to prevent over-reaction.
Work-up Quench with Na₂S₂O₃, neutralize acids promptlyRemoves excess bromine and prevents acid-catalyzed side reactions like decarboxylation.

References

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. (2021-08-20). Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (2025-02-28). Available at: [Link]

  • An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. (2024-11-07). Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. (2018-05-08). Available at: [Link]

  • Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q).... ResearchGate. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. (2021-08-03). Available at: [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2021-07-31). Available at: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]

  • Pechmann Condensation.doc. Available at: [Link]

  • Separation techniques: Chromatography. PMC - NIH. Available at: [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. (2021-08-16). Available at: [Link]

  • Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. ResearchGate. (2025-10-24). Available at: [Link]

  • Electrophilic Aromatic Substitution (EAS Reactions). YouTube. (2021-03-04). Available at: [Link]

  • Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org. Available at: [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. NIH. (2021-06-01). Available at: [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. arkat usa. Available at: [Link]

  • Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry: Separations & Purifications. YouTube. (2023-10-28). Available at: [Link]

  • Pechmann condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc. Available at: [Link]

Sources

Technical Support Center: Purification of Brominated Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated chromanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. The chromanone scaffold is a privileged structure in drug discovery, and its halogenated derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.[1] However, their purification can be non-trivial. This guide provides practical, field-proven insights to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of brominated chromanones in a question-and-answer format.

Chromatography Issues

Q1: My brominated chromanone is co-eluting with the unreacted starting material (chromanone) during column chromatography. How can I improve the separation?

A1: This is a common issue as the addition of a single bromine atom may not sufficiently alter the polarity for easy separation. Here’s a systematic approach to resolving this:

  • Optimize Your Solvent System with TLC: Thin-layer chromatography (TLC) is your most powerful tool for optimizing separation before committing to a column.[2]

    • Increase the Polarity Gradient Resolution: Instead of a large jump in polarity (e.g., 10% to 20% ethyl acetate in hexanes), try smaller increments. A shallow gradient is often key to separating compounds with similar polarities.

    • Experiment with Different Solvent Systems: If your standard ethyl acetate/hexane system is failing, consider alternatives. A small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity. A toluene/ethyl acetate system can also be effective for aromatic compounds.[3]

  • Consider Your Stationary Phase:

    • Silica Gel: This is the standard choice. Ensure you are using a high-quality silica gel with a consistent particle size.

    • Alumina: For certain compounds, alumina may offer different selectivity compared to silica. It's worth a try if you're struggling with silica.

  • Column Chromatography Technique:

    • Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading onto the column. This can lead to sharper bands and better separation.

    • Column Dimensions: A longer, narrower column will provide better resolution than a short, wide one for difficult separations.

Q2: I'm observing streaking or tailing of my brominated chromanone spot on the TLC plate. What's causing this and how can I fix it?

A2: Streaking or tailing on a TLC plate can be indicative of several issues:

  • Overloading: You may be spotting too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.

  • Compound Instability: Brominated chromanones, particularly those with the bromine at the α-position to the ketone, can be susceptible to degradation on silica gel, which is slightly acidic. This can lead to the formation of impurities during chromatography, appearing as streaks.

    • Solution: You can neutralize the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase.

  • Inappropriate Solvent System: If the compound has low solubility in the chosen mobile phase, it can lead to tailing. Ensure your compound is fully dissolved in the solvent before spotting.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to tailing. A more polar mobile phase is needed to overcome these interactions.

Q3: After column chromatography, my NMR spectrum still shows multiple products, but my TLC showed a single spot. What could be the problem?

A3: This frustrating situation can arise from a few sources:

  • Co-elution of Isomers: You may have regioisomers (e.g., 6-bromo- vs. 8-bromo-chromanone) or diastereomers (if there's another chiral center) that have very similar Rf values and are not resolved on a standard TLC plate.

    • Improving TLC Resolution: Try running your TLC in a different solvent system or using a larger plate to allow for greater separation. Staining the plate with a reagent like potassium permanganate might reveal a hidden spot that is not UV-active.

  • Invisible Impurities: The impurity may not be UV-active, and if you are only visualizing your TLC with a UV lamp, you won't see it.

    • Visualization Techniques: Use a variety of visualization methods. In addition to UV light, iodine vapor or a chemical stain like p-anisaldehyde or potassium permanganate can reveal non-UV active impurities.[4][5][6][7]

  • Compound Degradation Post-Column: If your compound is unstable, it may have degraded after chromatography while you were removing the solvent.[8] To mitigate this, avoid excessive heat when using a rotary evaporator and store the purified compound under an inert atmosphere at a low temperature.

Recrystallization and Purity Assessment

Q4: I'm struggling to find a suitable solvent for recrystallizing my brominated chromanone. What's a good strategy?

A4: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.[9]

  • Single Solvent Screening: Test small amounts of your compound in various solvents. Good starting points for moderately polar brominated chromanones include ethanol, isopropanol, acetone, and ethyl acetate.

  • Solvent Pair Method: This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. Common solvent pairs include:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes[10][11]

    • Dichloromethane/Hexanes

Q5: My NMR spectrum shows a complex multiplet for the aromatic protons. How can I confirm the position of the bromine atom?

A5: The position of the bromine atom on the aromatic ring significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.

  • Predicting Chemical Shifts: The bromine atom is an electron-withdrawing group, which will deshield the ortho and para protons, shifting them downfield in the ¹H NMR spectrum.[12]

  • 2D NMR Techniques: If the 1D ¹H NMR is ambiguous, 2D NMR experiments are invaluable:

    • COSY (Correlation Spectroscopy): Will show you which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for piecing together the structure.

Q6: How can I use mass spectrometry to confirm the presence of bromine in my purified compound?

A6: Mass spectrometry provides a definitive way to identify the presence of bromine due to its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[13][14][15] This results in a distinctive "M+2" peak in the mass spectrum. For a compound containing a single bromine atom, you will see two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.[13][14][15][16]

Number of Bromine AtomsIsotopic Pattern (Relative Intensity)
1M, M+2 (1:1)
2M, M+2, M+4 (1:2:1)
3M, M+2, M+4, M+6 (1:3:3:1)

This table summarizes the expected isotopic patterns for compounds containing multiple bromine atoms.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from a chromanone bromination reaction?

A: The impurity profile will depend on your specific reaction conditions, but common impurities include:

  • Unreacted Starting Material: The parent chromanone.

  • Polybrominated Products: Di- or tri-brominated chromanones, especially if an excess of the brominating agent is used.[17]

  • Regioisomers: Bromination can occur at different positions on the aromatic ring, leading to a mixture of isomers.[18]

  • Byproducts from the Brominating Agent: For example, if you use N-bromosuccinimide (NBS), you will have succinimide as a byproduct.[19]

Q: My brominated chromanone appears to be degrading over time, even after purification. How can I improve its stability?

A: Some brominated ketones can be unstable.[8] Consider the following storage and handling best practices:

  • Storage Conditions: Store your purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., -20 °C). Protect it from light, as some halogenated compounds are light-sensitive.

  • pH Considerations: Avoid acidic or basic conditions during workup and storage, as these can promote decomposition or debromination.

Q: Can I lose the bromine atom during purification?

A: Yes, dehalogenation can occur under certain conditions.[20]

  • Reductive Conditions: Be cautious with any purification steps that involve reducing agents. For example, catalytic hydrogenation will readily remove bromine atoms.[21][22]

  • Certain Metals: Some metals can promote dehalogenation.[20] Ensure your equipment and reagents are free from contaminants that could catalyze this process.

Experimental Protocols

Protocol 1: Optimizing TLC for Separation of Brominated Chromanones
  • Prepare Samples: Dissolve small amounts of your crude reaction mixture, the starting chromanone, and (if available) the pure brominated chromanone in a suitable solvent (e.g., dichloromethane or ethyl acetate) in separate vials.

  • Spot the TLC Plate: Using a capillary tube, spot each sample on a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.[7] Circle the spots with a pencil. Further visualize with an iodine chamber and/or a potassium permanganate stain to reveal any UV-inactive spots.

  • Analyze and Iterate: Compare the Rf values of the spots in your crude mixture to the standards. If the spots for the starting material and the product are too close, prepare a new mobile phase with a slightly different polarity and repeat the process until you achieve good separation (a ΔRf of at least 0.15 is ideal for column chromatography).

Protocol 2: Recrystallization of a Brominated Chromanone using a Solvent Pair
  • Dissolution: Place the crude brominated chromanone in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol) to dissolve the solid completely.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.

Visualizations

Workflow for Troubleshooting Purification

G cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Troubleshooting Steps TLC Analyze Crude by TLC Column Perform Column Chromatography TLC->Column Optimized Solvent System NMR_MS Analyze Fractions by NMR/MS Column->NMR_MS Pure Pure Compound NMR_MS->Pure Single Desired Product Impure Impure Compound NMR_MS->Impure Impurities Detected Reoptimize Re-optimize TLC (New Solvents/Stains) Impure->Reoptimize Co-elution Suspected Recrystallize Recrystallization Impure->Recrystallize Minor Impurities Characterize Characterize Impurity (2D NMR, MS) Impure->Characterize Unknown Impurity Reoptimize->Column New Conditions Recrystallize->NMR_MS Re-analyze

Caption: A workflow diagram for troubleshooting the purification of brominated chromanones.

Logical Relationships in Purity Assessment

G TLC TLC Analysis UV Stain Purity Purity Confirmation TLC:uv->Purity Single UV-active spot TLC:stain->Purity Single spot with stain NMR NMR Analysis ¹H NMR 2D NMR MS MS Analysis Molecular Weight Isotope Pattern MS:mw->Purity Correct M+ peak MS:iso->Purity Correct Br isotope pattern h h h->Purity Clean spectrum, correct integration d d d->Purity Correct correlations

Caption: Key analytical techniques and their contributions to confirming the purity of brominated chromanones.

References

  • Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Lauher, J. (2021, March 25). Bromination of Ketones [Video]. YouTube. [Link]

  • Stavber, S., & Jereb, M. (2010). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 12(8), 1383-1388. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(11), 2531–2539. [Link]

  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). Crystallization Solvents. [Link]

  • Ellis, G. P., & Thomas, I. L. (1974). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1, 2570-2573. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • Reddit. (2021, April 22). How to separate these regioisomers?. r/OrganicChemistry. [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • Srogl, J., et al. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 8(12), 643. [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization. [Link]

  • Li, J., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(9), 1144. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC VISUALIZATION SOLUTIONS. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Chemistry For Everyone. (2022, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Drogin, I., & Rosanoff, M. A. (1916). ON THE DETECTION AND DETERMINATION OF HALOGENS IN ORGANIC COMPOUNDS. Journal of the American Chemical Society, 38(3), 711-716. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Noel, M., & Anantharaman, P. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(43), 7377-7379. [Link]

  • Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(11), 2531–2539. [Link]

  • Reddit. (2020, May 15). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms.... [Link]

  • Bryant, H. S., & Lappin, G. R. (1971). Removal of bromine-containing impurities from aqueous acetic acid. U.S. Patent No. 3,578,706. Washington, DC: U.S.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

Sources

Technical Support Center: Degradation Pathways of Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromanone derivatives. This guide is designed to provide in-depth, practical insights into understanding and investigating the degradation pathways of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and the practical challenges you face in the lab, ensuring the integrity and stability of your molecules.

Section 1: Understanding Chromanone Stability - Foundational Knowledge

This section addresses the fundamental principles governing the stability of the chromanone scaffold. Understanding these core concepts is the first step in designing robust stability studies and troubleshooting unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for chromanone derivatives?

A: Chromanone derivatives, like many pharmaceutical compounds, are susceptible to degradation through several common pathways. The three most critical pathways to consider are:

  • Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. For chromanones, the ether linkage and the carbonyl group within the pyranone ring are potential sites for hydrolysis, which can lead to ring-opening. This process is often catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen or other oxidizing agents can lead to degradation. The specific sites of oxidation on the chromanone scaffold depend on the substituents present, but the benzylic position of the pyranone ring and any electron-rich aromatic systems are often susceptible.

  • Photodegradation: Exposure to light, particularly in the UV range, can provide the energy needed to initiate photochemical reactions.[1] For chromones and related structures, this can lead to complex outcomes such as photodimerization, ring contraction, or photo-oxidation.[1]

Q2: What structural features of a chromanone derivative most influence its stability?

A: The stability of a specific chromanone derivative is not solely determined by the core scaffold but is heavily influenced by its substitution pattern. Key features to consider include:

  • Substituents on the Aromatic Ring: Electron-donating groups (e.g., -OH, -OCH₃) can activate the ring, making it more susceptible to oxidation. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can influence the reactivity of the entire molecule, sometimes increasing susceptibility to nucleophilic attack under basic conditions.

  • Substituents at the C2 and C3 Positions: The nature of the groups at the C2 and C3 positions of the pyranone ring can have a profound impact. For instance, bulky substituents may offer steric hindrance, protecting the ring from attack. The presence of unsaturation, such as in chromones (the oxidized form of chromanones), introduces a reactive double bond that can participate in photodimerization reactions.[1]

  • Presence of Phenolic Hydroxyl Groups: If the chromanone contains a free phenolic hydroxyl group, it can be a primary site for oxidation, often leading to the formation of colored degradation products (quinones).

Q3: How do environmental factors like pH, temperature, and light affect degradation?

A: Environmental factors are the primary drivers of degradation. In drug development, we intentionally stress these factors in "forced degradation" studies to predict long-term stability.[2][3]

  • pH: Acidic or basic conditions are the most common culprits for hydrolytic degradation. Basic conditions can deprotonate acidic protons, creating nucleophiles that may initiate intramolecular reactions or increase susceptibility to hydrolysis. Acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and prone to attack by water.

  • Temperature: Increased temperature accelerates the rate of most chemical reactions, including hydrolysis and oxidation, according to the Arrhenius equation. Thermal stress testing is crucial for determining if a compound is stable under various storage and transport conditions.[3]

  • Light: As per the principles of photochemistry, specific wavelengths of light can be absorbed by chromophores within the molecule, promoting it to an excited state.[1] This excess energy can be dissipated through chemical reactions, leading to degradation products not seen under thermal or hydrolytic stress. Therefore, protection from light is often a critical storage requirement.[4]

  • Oxygen: The presence of atmospheric oxygen, especially in combination with light or trace metal ions, can initiate oxidative degradation pathways. For sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen, argon) may be necessary.[4]

Section 2: Designing and Executing Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of stability assessment, mandated by regulatory bodies like the ICH.[2] It involves intentionally subjecting the drug substance to harsh conditions to identify likely degradation products and establish stability-indicating analytical methods.

Workflow for Forced Degradation and Analysis

The following diagram illustrates a typical workflow for conducting forced degradation studies, from initial setup to final analysis.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Characterization Start Prepare Stock Solution of Chromanone Derivative Controls Prepare Control Samples (Unstressed, t=0) Start->Controls Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Start->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Controls->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassSpec Characterize Degradants (LC-MS/MS, HRMS) Analyze->MassSpec If significant degradation Pathway Elucidate Degradation Pathways MassSpec->Pathway Hydrolytic_Degradation Potential Hydrolytic Degradation of a Chromanone cluster_structs Chromanone Chromanone Derivative Intermediate Ring-Opened Intermediate (2'-hydroxy-dihydrochalcone) Chromanone->Intermediate OH⁻ / H₂O (Base-catalyzed hydrolysis) Oxidative_Degradation Potential Oxidative Degradation Pathways Parent Chromanone Derivative Product1 Hydroxylated Derivative (Aromatic Ring or Alkyl Chain) Parent->Product1 H₂O₂ / O₂ Product2 Chromone Formation (Oxidation at C2-C3) Parent->Product2 H₂O₂ / O₂ Product3 N-Oxide or S-Oxide (If N or S present) Parent->Product3 H₂O₂ / O₂ Photodegradation_Pathway Potential Photodegradation Pathways for Chromones Parent Chromone Derivative (Ground State) Excited Excited Triplet State Parent->Excited hν (UV light) Dimer [2+2] Cycloaddition Dimer Excited->Dimer Intermolecular Reaction Isomer Photo-isomerized Product Excited->Isomer Intramolecular Rearrangement

Sources

Technical Support Center: Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the chromanone scaffold. Poor yields in these syntheses are common, often stemming from subtle issues in reaction setup, reagent choice, or substrate reactivity.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By understanding why a reaction is failing, you can make more informed decisions to troubleshoot and optimize your synthesis. The information is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: My chromanone synthesis has a very low yield. What are the most common culprits?

Low yields in chromanone synthesis typically trace back to one of four areas: starting material reactivity, competing side reactions, harsh reaction conditions, or inefficient purification.

  • Starting Material Reactivity: The electronic nature of the substituents on your phenol or aryl ketone precursor is critical. Electron-donating groups can sometimes lead to side reactions, while strongly electron-withdrawing groups may deactivate the ring, hindering cyclization.[1]

  • Competing Side Reactions: Depending on the chosen synthetic route, several undesired pathways can compete with chromanone formation. These include the formation of isomeric coumarins, intermolecular self-condensation of starting materials (especially aldehydes), and oxidation of the phenol moiety, which often leads to tarry, intractable mixtures.[2][3]

  • Harsh Reaction Conditions: Many classical methods for chromanone synthesis employ strong acids (like polyphosphoric acid or sulfuric acid) at high temperatures.[4] While effective for some substrates, these conditions can cause degradation of sensitive starting materials or the desired product, leading to significant material loss.[2]

  • Purification Challenges: The formation of polar byproducts or tar can make isolating the target chromanone difficult. The desired product may co-elute with impurities, or it may even degrade on silica gel during column chromatography, leading to a low isolated yield despite good conversion observed by TLC or LC-MS.[1][2]

Q2: How do substituents on the aromatic ring affect the success of the synthesis?

Substituents have a profound impact on the reaction's outcome, and their effects are highly dependent on the reaction mechanism.

In syntheses proceeding via an intramolecular oxa-Michael addition (often starting from a 2'-hydroxyacetophenone and an aldehyde), the electronic nature of the acetophenone is key.

  • Electron-Withdrawing Groups (EWGs) on the 2'-hydroxyacetophenone (e.g., -Br, -Cl, -NO₂) generally lead to higher yields. The EWGs increase the acidity of the methyl protons of the ketone, facilitating the initial base-promoted aldol condensation.[1]

  • Electron-Donating Groups (EDGs) on the 2'-hydroxyacetophenone (e.g., -OCH₃, -CH₃) can result in lower yields. These groups make the initial deprotonation less favorable and can lead to a higher proportion of byproducts from the self-condensation of the aldehyde partner. This often creates significant purification challenges.[1]

Substituent Effect on Yield in Aldol/Oxa-Michael Route
Substituent Type on 2'-Hydroxyacetophenone General Impact on Yield
Strong Electron-Withdrawing (e.g., 6,8-dibromo)Favorable, often high yield
Moderate Electron-Withdrawing (e.g., 6-chloro)Generally favorable
Electron-Donating (e.g., 6-methoxy)Unfavorable, often low yield due to side reactions
Data synthesized from insights in[1]
Q3: There are many different acid catalysts for intramolecular cyclization (PPA, H₂SO₄, PTSA, etc.). How do I choose the right one?

The choice of acid catalyst is a critical parameter that must be optimized for your specific substrate. There is no single "best" catalyst; the goal is to find one strong enough to promote the desired cyclization but mild enough to avoid byproduct formation and degradation.

  • Polyphosphoric Acid (PPA): A classic and effective dehydrating agent and catalyst for intramolecular acylations. However, it is highly viscous and can lead to charring at high temperatures.

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive acid, but its aggressive nature can easily lead to sulfonation or degradation of sensitive substrates.

  • Phosphorus Oxychloride (POCl₃): Often used in Vilsmeier-Haack type reactions to form chromones, but can also be effective for cyclization. It is highly reactive and moisture-sensitive.[4]

  • p-Toluenesulfonic Acid (PTSA): A milder solid acid that is often a good starting point for optimization. It is easier to handle than liquid superacids.

  • Triflic Anhydride or Triflic Acid: Very powerful catalysts for cyclization but are expensive and can be too harsh for many functional groups.[4]

  • Boron Trifluoride Etherate (BF₃·OEt₂): A Lewis acid that can effectively promote Friedel-Crafts type acylations under relatively mild conditions.[2]

Below is a decision-making workflow for catalyst selection.

G cluster_start Starting Point cluster_mild Mild Conditions cluster_strong Stronger Conditions cluster_check Evaluation cluster_end Outcome Start Substrate is sensitive to strong acid/heat? Mild Try milder Lewis Acids: - BF₃·OEt₂ - PTSA in Toluene (reflux) Start->Mild  Yes Strong Try stronger Brønsted Acids: - PPA (80-100°C) - H₂SO₄ (cautiously) - Methanesulfonyl Chloride Start->Strong  No Check Reaction successful? Mild->Check Strong->Check Success Optimization Complete Check->Success  Yes Failure Re-evaluate synthetic route or starting materials Check->Failure  No

Caption: Catalyst selection workflow for intramolecular cyclization.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental outcomes and provides a logical path to resolving the underlying issue.

Problem 1: My reaction shows little to no product formation. The starting materials are largely unreacted according to TLC/LC-MS.

This is a common issue that points to problems with reaction activation, either thermal or catalytic.

Causality Analysis:

The primary cause is an insufficient energy input to overcome the activation barrier of the reaction. This can stem from an inactive catalyst, incorrect temperature, or an inappropriate solvent. In base-catalyzed aldol-type reactions, the inability to form the key enolate intermediate is a frequent culprit.

Troubleshooting Steps & Solutions:

  • Verify Catalyst Activity:

    • Action: If using a solid catalyst like PTSA, ensure it is dry. For PPA, use a fresh bottle, as it is hygroscopic and its activity decreases with water absorption. For base catalysts like DIPA or Et₃N, ensure they are not contaminated with carbonate from atmospheric CO₂.

    • Rationale: The catalyst is the engine of the transformation. An inactive or inhibited catalyst will stall the reaction completely.

  • Increase Reaction Temperature / Consider Microwave Irradiation:

    • Action: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. For a more significant rate enhancement, consider switching to microwave-assisted synthesis. Many chromanone syntheses that are sluggish under conventional heating proceed smoothly and in higher yield under microwave conditions.[1][2]

    • Rationale: Cyclization reactions often have a high activation energy. Microwave irradiation provides efficient and uniform heating, dramatically accelerating the reaction rate and often reducing the formation of thermal degradation byproducts.[1]

    Protocol Example: Microwave-Assisted Chromanone Synthesis This is a general protocol adapted from literature procedures and should be optimized for specific substrates.[1]

    • To a 0.4 M solution of the 2'-hydroxyacetophenone in absolute ethanol in a microwave-safe vessel, add the appropriate aldehyde (1.1 equiv) and diisopropylethylamine (DIPA, 1.1 equiv).

    • Seal the vessel and place it in the microwave reactor.

    • Heat the mixture to 160–170 °C for 1 hour with stirring (fixed hold time, normal absorption setting).

    • After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂.

    • Self-Validation Checkpoint: Before proceeding, run a TLC or LC-MS of the crude mixture to confirm consumption of the starting material and formation of a major new product.

    • Wash the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Solvent Optimization:

    • Action: If the reaction is sluggish in a non-polar solvent like toluene, consider switching to a more polar, high-boiling solvent like DMF or DMSO, especially for reactions involving ionic intermediates.

    • Rationale: The solvent must not only dissolve the reactants but also stabilize the transition state. A poor choice of solvent can significantly impede the reaction rate.

Problem 2: My reaction is messy. The TLC plate shows multiple spots, streaking, or a dark baseline, suggesting tar formation.

This outcome indicates that the rate of side reactions is competitive with or faster than the desired product formation.

Causality Analysis:

The primary causes are conditions that are too harsh, the presence of oxygen for sensitive phenols, or inherent reactivity of the starting materials that favors polymerization or alternative cyclization pathways (e.g., coumarin formation).

G cluster_reactants Reactants cluster_pathways Reaction Pathways Reactants Phenolic Precursor + Acylating Agent/Aldehyde Chromanone Desired Pathway: Intramolecular Cyclization (O-attack) Reactants->Chromanone Controlled Conditions SideReaction1 Side Reaction 1: Alternative Cyclization (e.g., Coumarin) Reactants->SideReaction1 Poor Regio- control SideReaction2 Side Reaction 2: Intermolecular Condensation / Polymerization Reactants->SideReaction2 High Conc. / Reactive Aldehyde SideReaction3 Side Reaction 3: Phenol Oxidation (Tar Formation) Reactants->SideReaction3 Harsh Acid / Air Exposure

Caption: Competing reaction pathways in chromanone synthesis.

Troubleshooting Steps & Solutions:

  • Reduce Reaction Temperature and Time:

    • Action: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed, before significant byproduct accumulation occurs.

    • Rationale: Degradation and polymerization pathways often have higher activation energies than the desired reaction. Lowering the temperature can selectively slow down these undesired processes.

  • Use Milder Reagents:

    • Action: If using a strong acid like H₂SO₄ leads to tar, switch to a milder option like PTSA or a Lewis acid.[4] In cases of oxidation, consider using a milder oxidizing agent if your synthesis requires it. For example, the use of IBX in EtOAc was found to be more selective than other harsher reagents for a sensitive phenol oxidation, though it required careful optimization to prevent concomitant oxidation of the phenol itself.[2]

    • Rationale: Milder reagents provide better chemoselectivity, promoting the desired transformation while leaving sensitive functional groups intact.

  • Control Stoichiometry and Addition Rate:

    • Action: For reactions involving highly reactive partners like aldehydes, use a syringe pump to add the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low.

    • Rationale: Slow addition minimizes the rate of self-condensation of the aldehyde, a common side reaction that complicates purification and consumes starting material.[1]

  • Run Under an Inert Atmosphere:

    • Action: If you suspect phenol oxidation (often indicated by a rapid darkening of the reaction mixture), degas your solvent and run the reaction under a nitrogen or argon atmosphere.

    • Rationale: Many substituted phenols are susceptible to air oxidation, especially at elevated temperatures or in the presence of base, leading to complex colored mixtures. An inert atmosphere prevents this.

References

  • Ewies, F. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Larsson, A. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6886-6896. [Link]

  • Fariña, J. et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(36), 22353-22365. [Link]

  • Ghanbarimasir, Z. & Emami, S. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • Kumar, R. et al. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 30-43. [Link]

Sources

Challenges in the scale-up synthesis of 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-carboxymethyl-2-chromanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, particularly during scale-up operations. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

I. Proposed Synthetic Pathway

The synthesis of this compound is a challenging multi-step process. Based on established chemical principles and analogous transformations, we propose the following three-stage synthetic route. This pathway will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A 4-Bromophenyl acetate B 5-Bromo-2-hydroxyacetophenone A->B Fries Rearrangement (AlCl3) C Diethyl 2-(1-(5-bromo-2-hydroxyphenyl)-1-hydroxyethyl)malonate B->C Reformatsky Reaction (Zn, Diethyl bromomalonate) D Diethyl 2-(5-bromo-2-oxo-2,3-dihydro-4H-chromen-4-yl)malonate C->D Intramolecular Cyclization (Acid or Base catalysis) E 5-Bromo-4-(carboxymethyl)-2-chromanone D->E Hydrolysis & Decarboxylation (e.g., HBr/AcOH)

Caption: Proposed synthetic route for this compound.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems that may arise at each stage of the synthesis.

Step 1: Fries Rearrangement for 5-Bromo-2-hydroxyacetophenone

The Fries rearrangement of 4-bromophenyl acetate is a key step to obtaining the essential precursor, 5-bromo-2-hydroxyacetophenone.[1][2]

Question: I am getting a low yield of the desired ortho-isomer (5-bromo-2-hydroxyacetophenone) and a significant amount of the para-isomer. How can I improve the regioselectivity?

Answer:

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[3]

  • Causality: At lower temperatures, the reaction is under thermodynamic control, favoring the more stable para-product. At higher temperatures, the reaction shifts to kinetic control, where the proximity of the acyl group to the ortho position facilitates the rearrangement to this isomer.

  • Troubleshooting Protocol:

    • Temperature Optimization: Gradually increase the reaction temperature. Start from the literature-reported conditions (often around 160-170 °C for solvent-free reactions) and incrementally increase it. Monitor the reaction progress and isomer ratio by TLC or GC-MS.

    • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents at high temperatures tend to favor ortho rearrangement. Consider high-boiling non-polar solvents if your current system is not providing the desired selectivity.

    • Lewis Acid Stoichiometry: Ensure that at least one equivalent of the Lewis acid (e.g., AlCl₃) is used to complex with both the ester and the product, driving the reaction forward.

Question: The work-up of the Fries rearrangement is difficult, and I am experiencing product loss.

Answer:

The work-up for a Fries rearrangement typically involves quenching the reaction mixture with ice and acid, followed by extraction. The product, being a phenol, can be somewhat water-soluble, and emulsions can form.

  • Troubleshooting Protocol:

    • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and protonate the phenoxide.

    • Extraction: Use a robust organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

    • Emulsion Breaking: If emulsions form, adding brine (saturated NaCl solution) can help to break them.

    • Alternative Work-up: Steam distillation can be an effective method for isolating volatile phenolic compounds like hydroxyacetophenones.

Step 2: Reformatsky Reaction and Cyclization

This step involves the reaction of 5-bromo-2-hydroxyacetophenone with a zinc enolate of a bromo-malonic ester, followed by an intramolecular cyclization to form the chromanone ring.[4][5]

Question: The Reformatsky reaction is not initiating, or the yield of the β-hydroxy ester intermediate is low.

Answer:

The Reformatsky reaction is notoriously sensitive to the activation of the zinc metal and the purity of the reagents and solvents.

  • Causality: The reaction relies on the formation of an organozinc reagent on the surface of the zinc metal.[4] An oxide layer on the zinc or impurities in the solvent can inhibit this process.

  • Troubleshooting Protocol:

    • Zinc Activation: Activate the zinc dust or turnings immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried.

    • Reagent Purity: Use high-purity 5-bromo-2-hydroxyacetophenone and diethyl bromomalonate.

Question: During the intramolecular cyclization to form the chromanone ring, I am observing significant side product formation.

Answer:

The intramolecular cyclization of the β-hydroxy ester intermediate can be promoted by either acid or base. However, side reactions such as dehydration and intermolecular condensation can occur.[6]

  • Causality: Strong acidic or basic conditions, coupled with high temperatures, can lead to the elimination of the hydroxyl group, forming an α,β-unsaturated compound, or promote intermolecular reactions.

  • Troubleshooting Protocol:

    • Mild Reaction Conditions: Employ milder cyclization conditions. For acid-catalyzed cyclization, consider using a weaker acid like acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid at moderate temperatures.[6] For base-catalyzed cyclization, a weaker base like piperidine in pyridine can be effective.[6]

    • One-Pot Procedure: In some cases, a one-pot Reformatsky-cyclization sequence can be effective, where the cyclization is induced during the work-up of the Reformatsky reaction.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the diethyl malonate moiety followed by decarboxylation to yield the final product.[7]

Question: The decarboxylation is incomplete, and I am isolating the dicarboxylic acid intermediate.

Answer:

Decarboxylation of malonic acids typically requires elevated temperatures. The stability of the intermediate can lead to incomplete reaction.

  • Causality: The decarboxylation proceeds through a cyclic transition state, and the ease of this process depends on the stability of the resulting enol or carbanion.[7]

  • Troubleshooting Protocol:

    • Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at an appropriate temperature. Refluxing in a mixture of hydrobromic acid and acetic acid is often effective for both hydrolysis and decarboxylation.[7]

    • Solvent Choice: The use of a high-boiling solvent can facilitate the decarboxylation by allowing for higher reaction temperatures.

Question: I am observing low yields in the final step due to product decomposition.

Answer:

The chromanone ring system can be susceptible to degradation under harsh acidic or basic conditions at high temperatures.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating once the reaction is complete.

    • Alternative Decarboxylation Methods: Consider alternative, milder decarboxylation methods if harsh acidic conditions are leading to degradation. For example, heating the isolated dicarboxylic acid in a high-boiling solvent like DMSO or DMF can sometimes effect decarboxylation under less acidic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges during scale-up include:

  • Heat Transfer: The Fries rearrangement is often exothermic, and maintaining a consistent temperature in a large reactor can be difficult.

  • Reagent Addition: The controlled addition of reagents, especially in the Reformatsky reaction, is crucial to avoid runaway reactions.

  • Mixing: Efficient mixing is critical for the heterogeneous Reformatsky reaction to ensure proper contact between the reagents and the zinc surface.

  • Work-up and Isolation: Handling large volumes of aqueous and organic phases during extraction and purification can be cumbersome and may lead to product loss.

Q2: How can I purify the final product, this compound, which is a polar and acidic compound?

A2: Purifying polar, acidic compounds can be challenging.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is the preferred method for purification on a large scale. Experiment with a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For smaller scales or if crystallization is not effective, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the acidic product.[8]

  • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be employed. Using a mobile phase with a suitable pH to control the ionization of the carboxylic acid group is crucial for good separation.

Q3: What are the potential stability issues with the final product?

A3: The 4-carboxymethyl-2-chromanone scaffold contains a β-keto acid-like moiety, which can be prone to decarboxylation under certain conditions, although the carboxyl group is on a methyl substituent rather than directly on the ring. The stability should be assessed under the intended storage and formulation conditions. The chromanone ring itself is generally stable, but can be susceptible to opening under strong basic conditions.[9]

Q4: Are there any safety concerns I should be aware of during this synthesis?

A4: Yes, several safety precautions are necessary:

  • Fries Rearrangement: Aluminum chloride is highly reactive with water and can release HCl gas. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Reformatsky Reaction: Diethyl bromomalonate is a lachrymator and should be handled with care in a fume hood. The activation of zinc can sometimes be vigorous.

  • Solvents: Many of the solvents used are flammable and/or toxic. Ensure proper handling and disposal procedures are followed.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxyacetophenone
  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromophenyl acetate and 1.1 equivalents of anhydrous aluminum chloride.

  • Heat the mixture to 160-170 °C with vigorous stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Diethyl 2-(5-bromo-2-oxo-2,3-dihydro-4H-chromen-4-yl)malonate
  • In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust (2 equivalents).

  • Add a solution of 5-bromo-2-hydroxyacetophenone (1 equivalent) and diethyl bromomalonate (1.5 equivalents) in anhydrous THF.

  • Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux for 2-4 hours.

  • Cool the reaction mixture and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and dissolve the residue in a suitable solvent for cyclization (e.g., acetic acid).

  • Heat the solution to reflux for 1-2 hours to effect cyclization.

  • Cool the reaction, dilute with water, and extract the product.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 5-Bromo-4-(carboxymethyl)-2-chromanone
  • To a solution of diethyl 2-(5-bromo-2-oxo-2,3-dihydro-4H-chromen-4-yl)malonate in a mixture of acetic acid and 48% hydrobromic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system.

V. Visualization of Key Processes

Troubleshooting_Workflow cluster_fries Fries Rearrangement cluster_reformatsky Reformatsky Reaction cluster_cyclization Intramolecular Cyclization cluster_decarboxylation Decarboxylation F1 Low ortho-isomer yield F2 Increase Temperature F1->F2 Solution F3 Optimize Solvent F1->F3 Solution R1 Reaction fails to initiate R2 Activate Zinc R1->R2 Solution R3 Ensure Anhydrous Conditions R1->R3 Solution C1 Side Product Formation C2 Use Milder Conditions C1->C2 Solution D1 Incomplete Reaction D2 Increase Temperature/Time D1->D2 Solution

Caption: A workflow diagram illustrating common problems and their solutions for each synthetic step.

VI. References

  • Ewies, F. F., et al. (2014). Synthesis of chromones and their applications during the last ten years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

  • Patel, R. V., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7056-7073. URL: [Link]

  • Ferreira, I. C., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21543-21552. URL: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp2)−H Bond Selenylation/Annulation of Enaminones. (2022). Molecules, 27(15), 4987. URL: [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. (2018). Beilstein Journal of Organic Chemistry, 14, 2864-2902. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Advances, 12(16), 10031-10038. URL: [Link]

  • Nchinda, A. T. (2000). Chemical studies of selected chromone derivatives. Rhodes University.

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. (2021). Mini-Reviews in Medicinal Chemistry, 21(16), 2236-2253.

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. (2022). ChemRxiv.

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules, 27(19), 6649.

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868. URL: [Link]

Sources

Chromanone Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chromanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chromanone chemistry. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your desired chromanone products. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Simonis reaction to synthesize a chromanone, but I'm isolating a significant amount of the isomeric coumarin. Why is this happening and how can I fix it?

A1: This is a classic challenge in Simonis chemistry. The reaction of a phenol with a β-ketoester can proceed through two competing pathways, leading to either a chromone (via reaction at the ketone carbonyl) or a coumarin (via reaction at the ester carbonyl). The selectivity is highly dependent on the reaction conditions.

  • Mechanistic Insight: The formation of the coumarin byproduct is often favored under conditions that promote transesterification between the phenol and the β-ketoester. This is particularly prevalent with strong proton acids like sulfuric acid, which can catalyze this side reaction.

  • Troubleshooting Strategy: To favor chromanone formation, the use of a dehydrating agent that also acts as a Lewis acid, such as Polyphosphoric Acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) , is highly recommended. These reagents preferentially activate the ketone carbonyl for intramolecular electrophilic attack on the phenol ring, thus directing the reaction towards the desired chromanone scaffold. Lower reaction temperatures can also sometimes increase selectivity by favoring the thermodynamically controlled product.[1]

Q2: My intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid to form a chromanone is giving me a low yield and a complex mixture of products. What are the likely byproducts?

A2: Low yields and product mixtures in intramolecular Friedel-Crafts acylations for chromanone synthesis often stem from a few key issues. The primary starting material for this reaction is 3-phenoxypropionic acid.[2]

  • Common Byproducts:

    • Polymeric material: This can result from intermolecular reactions, especially at higher concentrations.

    • Products of decarboxylation: The acidic conditions, particularly at elevated temperatures, can lead to the loss of CO₂ from the carboxylic acid, followed by other reactions.

    • Rearranged products: While less common in acylations compared to alkylations, under harsh conditions, rearrangement of the carbon skeleton is a possibility.[3][4]

  • Troubleshooting Strategy:

    • Catalyst Choice: Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.[5] It acts as both an acid catalyst and a dehydrating agent.

    • Reaction Conditions: Ensure strictly anhydrous conditions, as water can deactivate the catalyst. Running the reaction at a moderate temperature (e.g., 60-80 °C) and monitoring the progress by TLC or LC-MS can help prevent overheating and subsequent byproduct formation.

    • Purity of Starting Material: Ensure the 3-phenoxypropanoic acid is pure, as impurities can interfere with the reaction.

Q3: I'm attempting a synthesis that involves a Perkin-type reaction to form a coumarin as a precursor, but the reaction is messy. What are the typical side reactions?

A3: The Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride in the presence of the salt of the corresponding acid, can indeed have side reactions that complicate the synthesis.[6]

  • Common Byproducts:

    • Self-condensation of the anhydride: The basic conditions can promote the self-condensation of the acid anhydride, leading to polymeric materials.

    • Decarboxylation: The intermediate β-keto acid can undergo decarboxylation, especially at higher temperatures, leading to a mixture of products.[6]

    • Formation of isomeric products: Depending on the substrate and conditions, other condensation reactions can occur.

  • Troubleshooting Strategy:

    • Stoichiometry and Reagents: Use a slight excess of the acid anhydride. The base used is typically the sodium or potassium salt of the acid corresponding to the anhydride to prevent a mixture of products.[7]

    • Temperature Control: Careful control of the reaction temperature is crucial. While the reaction often requires heating, excessive temperatures can promote side reactions.[8]

Troubleshooting Guide: From Low Yield to Pure Product

This section provides a systematic approach to common issues encountered during chromanone synthesis.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Moisture has deactivated the Lewis acid (e.g., PPA, AlCl₃).2. Insufficient Catalyst: A stoichiometric amount is often required.3. Deactivated Aromatic Substrate: The starting phenol has strong electron-withdrawing groups.4. Low Reaction Temperature: The activation energy has not been overcome.1. Use fresh, anhydrous catalyst and ensure all glassware and solvents are dry.2. Increase the molar ratio of the catalyst.3. Consider a different synthetic route or a more potent catalytic system.4. Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of Coumarin in Simonis Reaction The reaction conditions favor transesterification and subsequent cyclization at the ester carbonyl.Switch from a strong proton acid (e.g., H₂SO₄) to a dehydrating Lewis acid like Polyphosphoric Acid (PPA) or Eaton's reagent. Optimize the reaction temperature.
Complex Product Mixture in Friedel-Crafts Acylation 1. Intermolecular Polymerization: Reaction concentration is too high.2. Decomposition: Reaction temperature is too high or reaction time is too long.3. Impure Starting Materials: Contaminants are leading to side reactions.1. Perform the reaction under high dilution conditions.2. Lower the reaction temperature and monitor the reaction closely to stop it upon completion.3. Purify the starting 3-phenoxypropanoic acid before use.
Difficulty in Product Purification The product and byproducts have similar polarities.1. Optimize the mobile phase for column chromatography; a shallow gradient can improve separation.2. Consider recrystallization from a suitable solvent system.3. If isomers are present, preparative HPLC may be necessary.

Visualizing the Competing Pathways in the Simonis Reaction

The following diagram illustrates the critical choice in the Simonis reaction, leading to either the desired chromone or the coumarin byproduct.

Caption: Competing pathways in the Simonis reaction.

Detailed Experimental Protocol: High-Yield Synthesis of 2,2-Dimethylchroman-4-one

This protocol details the intramolecular Friedel-Crafts cyclization of 3-phenoxy-3-methylbutanoic acid, a reliable method for synthesizing 2,2-disubstituted chromanones.

Materials:

  • 3-Phenoxy-3-methylbutanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10 equivalents by weight relative to the starting acid).

  • Addition of Starting Material: Heat the PPA to 70 °C with stirring. Slowly add the 3-phenoxy-3-methylbutanoic acid in portions over 30 minutes, ensuring the temperature does not exceed 80 °C.

  • Reaction Monitoring: Stir the reaction mixture at 70-75 °C for 2-3 hours. Monitor the progress of the reaction by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2,2-dimethylchroman-4-one.

Analytical Characterization: Distinguishing Chromanone from Coumarin

Accurate identification of your product and any byproducts is crucial. Here’s how to differentiate between a chromanone and its common isomeric byproduct, a coumarin, using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between these isomers.

Nucleus Chromanone (Typical Chemical Shifts, δ ppm) Coumarin (Typical Chemical Shifts, δ ppm) Key Differentiating Features
¹H NMR Protons at C2: ~4.5 ppm (if substituted)Protons at C3: ~2.8 ppm (CH₂)Proton at C3: ~6.4 ppm (doublet)Proton at C4: ~7.7 ppm (doublet)The vinylic protons of the coumarin ring appear significantly downfield compared to the aliphatic protons of the chromanone ring. The coupling constant between H3 and H4 in coumarin is typically around 9.5 Hz.[9][10][11][12]
¹³C NMR C2: ~79 ppmC3: ~45 ppmC4 (Carbonyl): ~192 ppmC2 (Carbonyl): ~160 ppmC3: ~116 ppmC4: ~143 ppmThe chemical shift of the carbonyl carbon is a key indicator: significantly more downfield for the ketone in the chromanone versus the ester in the coumarin.[9][11]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can provide structural information based on fragmentation patterns.

  • Chromanones: Often exhibit a characteristic retro-Diels-Alder fragmentation.

  • Coumarins: Typically show a primary fragmentation pathway involving the loss of CO from the pyrone ring, leading to a benzofuran radical cation.[6][13][14]

Caption: Typical MS fragmentation pathways for chromanone and coumarin.

By understanding the underlying reaction mechanisms and employing the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your chromanone synthesis, leading to higher yields and purer products.

References

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Advances. Available at: [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science. Available at: [Link]

  • 3-Phenoxypropionic acid. PubChem. Available at: [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing. Available at: [Link]

  • 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Available at: [Link]

  • Energetics of Coumarin and Chromone. ResearchGate. Available at: [Link]

  • HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. Available at: [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. Available at: [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Energetics of coumarin and chromone. (2009). PubMed. Available at: [Link]

  • Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. RSC Publishing. Available at: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Perkin condensation. YouTube. Available at: [Link]

  • An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. ResearchGate. Available at: [Link]

  • Pechmann condensation. Wikipedia. Available at: [Link]

  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. National Institutes of Health. Available at: [Link]

  • Improved synthesis of 2-norbornanone. ResearchGate. Available at: [Link]

  • 1H and 13C NMR spectra of (a, c) coumarin-OH and (b, d) coumarin-Py BZ. ResearchGate. Available at: [Link]

  • . Royal Society of Chemistry. Available at: [Link]

  • Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Available at: [Link]

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. National Institutes of Health. Available at: [Link]

  • Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. (2022). PubMed. Available at: [Link]

  • Article. Sociedade Brasileira de Química. Available at: [Link]

  • Further Evidence for the Mechanism of Formation of. Sciforum. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]

  • Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications. Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ResearchGate. Available at: [Link]

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. MDPI. Available at: [Link]

  • Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst. SEDICI. Available at: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. Available at: [Link]

  • Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl. IRIS - Unich. Available at: [Link]

  • Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. PubMed. Available at: [Link]

Sources

Technical Support Center: Purity Enhancement of 5-Bromo-4-carboxymethyl-2-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 5-Bromo-4-carboxymethyl-2-chromanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth, field-proven insights to troubleshoot common challenges and answer frequently asked questions.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Compound

This section addresses foundational knowledge crucial for handling and purifying this compound effectively.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route, which often involves reactions analogous to the Pechmann condensation or Michael additions followed by cyclization.[1][2] Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual substituted phenols (e.g., 4-bromophenol) or the precursor supplying the carboxymethyl side chain.

  • Reaction Intermediates: Incomplete cyclization can leave open-chain intermediates, which are often polar and can co-purify with the product.

  • Isomeric Byproducts: If bromination is part of the synthetic sequence rather than using a pre-brominated starting material, positional isomers of bromine on the aromatic ring can form.[3]

  • Side-Reaction Products: Decarboxylation of the target molecule can occur if the reaction is subjected to excessive heat, resulting in 5-Bromo-4-methyl-2-chromanone. Hydrolysis of the lactone ring can also occur, especially during basic workups.

  • Residual Catalysts and Reagents: Strong acid catalysts like sulfuric acid or polyphosphoric acid, commonly used in chromone synthesis, must be thoroughly removed.[4]

Q2: What analytical methods are recommended for assessing the purity of my final product?

A2: A multi-technique approach is essential for robust purity assessment.[5]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for determining the optimal solvent system for column chromatography. The presence of the carboxylic acid requires adding a small amount (~0.5-1%) of acetic acid to the mobile phase to prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile or water/methanol, both with 0.1% formic or trifluoroacetic acid) is typically effective.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[8]

Q3: What is the expected stability and proper storage condition for high-purity this compound?

A3: As a lactone and a carboxylic acid, the compound is susceptible to degradation under certain conditions. The lactone ring can be hydrolyzed by strong bases. For long-term storage, it should be kept in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidative degradation.

Section 2: Troubleshooting Guide - From Crude to Pure

This section provides solutions to specific problems encountered during the purification process.

Problem: My crude product is a persistent, dark oil that refuses to crystallize.

  • Underlying Cause: This is a classic sign of high impurity content and/or residual solvent. Impurities disrupt the crystal lattice formation, and viscous solvents can inhibit nucleation.

  • Strategic Solution: Acid-Base Extraction. The carboxylic acid moiety is your key to an effective initial cleanup. By converting it to its water-soluble carboxylate salt, you can wash away non-acidic, organic-soluble impurities.

    • Rationale: This liquid-liquid extraction technique separates compounds based on their differing acid-base properties and solubilities.[9][10] It is a highly effective first-pass purification step for carboxylic acids.

    See SOP 1: Protocol for Acid-Base Extraction for a detailed methodology.

Problem: I've successfully recrystallized my product, but TLC and HPLC analysis still show a persistent impurity with a very similar Rf/retention time.

  • Underlying Cause: The impurity likely has a structure and polarity very similar to your target compound, such as a positional isomer or a closely related byproduct. Simple recrystallization may be insufficient because their solubility characteristics are nearly identical.[11]

  • Strategic Solution: Flash Column Chromatography. When recrystallization fails, chromatography is the method of choice for separating closely related compounds.[12][13]

    • Rationale: Flash column chromatography leverages subtle differences in the affinity of compounds for a stationary phase (e.g., silica gel) versus a mobile phase. By carefully selecting the mobile phase, you can achieve separation where crystallization cannot. The inclusion of a small amount of acid in the eluent is critical to suppress the deprotonation of the carboxylic acid group, which would otherwise lead to severe tailing on the silica gel.

    See SOP 2: Protocol for High-Resolution Flash Column Chromatography for a detailed methodology.

Problem: My overall yield drops significantly after the purification steps.

  • Underlying Cause: This can result from several factors:

    • Product Degradation: Using a strong base (e.g., NaOH) during extraction can hydrolyze the lactone.

    • Incomplete Extraction/Precipitation: The carboxylate salt may have some solubility in the organic layer, or the protonated acid may have some solubility in the acidic water after neutralization.

    • Overly Aggressive Chromatography: Using a mobile phase that is too polar can cause the product to elute too quickly along with impurities.

  • Strategic Solution: Process Optimization.

    • Use a Mild Base: For the acid-base extraction, use a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Bicarbonate is strong enough to deprotonate the carboxylic acid but generally mild enough to avoid significant lactone hydrolysis.

    • Ensure Complete Transfers: After acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid. If the product doesn't precipitate cleanly, re-extract it into an organic solvent like ethyl acetate or dichloromethane.

    • Optimize Chromatography: Develop your chromatography method using TLC first. Aim for an Rf value between 0.25 and 0.35 for your product to ensure good separation.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.

SOP 1: Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with brine (saturated NaCl solution) to remove any highly water-soluble impurities.

  • Base Extraction: Extract the organic layer three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.

    • Self-Validation Check: Test a drop of the final aqueous wash to ensure it is basic (pH > 8), indicating the extraction is complete.

  • Isolate Impurities: Keep the organic layer. This contains neutral and basic impurities. It can be dried and concentrated to identify non-acidic byproducts.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 1M HCl with stirring until the pH is ~1-2.

    • Self-Validation Check: The product should precipitate as a solid. If it oils out, the purity is still low.

  • Product Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water. Alternatively, if a solid does not form, extract the acidified aqueous solution three times with ethyl acetate.

  • Drying: Dry the isolated solid or the combined organic extracts (over anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

SOP 2: Protocol for High-Resolution Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a mobile phase that gives your product an Rf of 0.25-0.35. A common system is a gradient of ethyl acetate in hexanes. Crucially, add 0.5% acetic acid to the mobile phase mixture.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding this to the top of the packed column.

  • Elution: Run the column, starting with a low-polarity mobile phase (e.g., 80:20:0.5 Hexane:EtOAc:AcOH) and gradually increasing the polarity (e.g., to 50:50:0.5 Hexane:EtOAc:AcOH).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and acetic acid under reduced pressure (co-evaporation with toluene can help remove final traces of acetic acid).

Section 4: Data and Workflow Visualization

Data Summary Tables

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System (v/v)ProcedureExpected Outcome
Ethanol / WaterDissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.Effective for moderately polar compounds.
Ethyl Acetate / HexanesDissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool.Good for removing both more polar and non-polar impurities.
TolueneDissolve in hot toluene and allow to cool slowly.Can be effective if other systems fail.
Acetic Acid / WaterDissolve in warm glacial acetic acid, add water to induce crystallization.Useful but requires thorough drying to remove residual acetic acid.

Table 2: Starting Parameters for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexanes / Ethyl Acetate + 0.5% Acetic AcidGood polarity range for elution. Acetic acid is essential to prevent peak tailing of the carboxylic acid.[10]
Gradient Start at 10% EtOAc, increase to 50% EtOAcAllows for the elution of non-polar impurities first, followed by the product, leaving polar impurities on the column.
Loading Dry LoadingProvides better resolution and sharper bands compared to wet loading, especially for less soluble compounds.
Visual Workflow Diagrams

PurificationWorkflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Final Purification cluster_3 Final Product Crude Crude Oily Product Extraction SOP 1: Acid-Base Extraction Crude->Extraction PurityCheck1 Purity Analysis (TLC, HPLC) Extraction->PurityCheck1 Chromatography SOP 2: Flash Column Chromatography PurityCheck1->Chromatography Purity < 98% Final High-Purity Product (>98%) PurityCheck1->Final Purity ≥ 98% PurityCheck2 Fraction Analysis (TLC) Chromatography->PurityCheck2 PurityCheck2->Final Combine Pure Fractions

Caption: Overall purification strategy for this compound.

AcidBaseExtraction start Crude in EtOAc Product (R-COOH) Neutral Impurities step1 Add NaHCO₃ (aq) Shake & Separate start->step1 phase1 phase1 step1->phase1 phase2 Organic Layer (EtOAc) Neutral Impurities step1->phase2 step2 Add 1M HCl (to pH 1-2) phase1->step2 final_product Pure Product Precipitate R-COOH step2->final_product

Caption: Principle of acid-base extraction for purification.

References

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

  • Ghosh, S., & Guchhait, G. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reyes-Mayorga, J. A., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(33), 20353-20365. Available at: [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390-6402. Available at: [Link]

  • Ghosh, S., & Guchhait, G. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • D'Souza, L., & D'Souza, L. (2010). Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-Trimethoxychalcone from Garcinia Nervosa and of its Isomer 3. Journal of Chemical Research, 2010(5), 318-321. Available at: [Link]

  • Ganguly, A. K., et al. (2018). Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. Current Organic Synthesis, 15(5), 623-646. Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). Available at: [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • University of Rochester. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Google Patents. (n.d.). US5616733A - Preparation method for 2-coumaranone.
  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available at: [Link]

  • ResearchGate. (n.d.). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Available at: [Link]

  • Journal of the Chilean Chemical Society. (2023). PRECISION AND PROGRESS: ADVANCES IN ANALYTICAL CHEMISTRY FOR BIOANALYSIS. Available at: [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

  • RepHip UNR. (n.d.). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida. Available at: [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Available at: [Link]

  • University of Glasgow. (1967). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2010). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Indian Journal of Chemistry. (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Available at: [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Available at: [Link]

Sources

Technical Support Center: Method Development for Separating Chromanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromanone Isomer Method Development. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of separating and identifying chromanone isomers. Chromanones are a class of privileged structures in medicinal chemistry, meaning their scaffold is a recurring motif in biologically active compounds.[1][2] The subtle structural differences between their isomers can lead to significant variations in pharmacological activity, making their accurate separation and characterization a critical step in research and development.[3][4]

This resource provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format, supported by detailed experimental protocols and authoritative references.

Understanding the Challenge: Chromanone Isomers

Chromanone isomers share the same molecular formula but differ in the arrangement of their atoms. This seemingly small difference presents a significant analytical challenge because isomers often have very similar physicochemical properties (e.g., polarity, pKa), making them difficult to resolve with standard chromatographic methods.[5]

The primary types of isomers you may encounter with chromanone derivatives include:

  • Positional Isomers: Differ in the position of a functional group on the chromanone scaffold (e.g., a methyl group at position 6 vs. position 7).

  • Geometric Isomers (E/Z or cis/trans): Differ in the spatial arrangement of substituents around a double bond, which might be present in a side chain.

  • Stereoisomers: Have the same connectivity but differ in the 3D orientation of atoms.

    • Enantiomers: Non-superimposable mirror images of each other, arising from one or more chiral centers.[6][7][8][9] They have identical properties in an achiral environment but may have vastly different biological activities.

    • Diastereomers: Stereoisomers that are not mirror images. They arise when a molecule has two or more chiral centers. Unlike enantiomers, diastereomers have different physical properties and can often be separated by achiral chromatography.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during method development.

Q1: I have poor or no resolution between my positional chromanone isomers on a C18 column. What should I do next?

Answer: This is a very common issue. While C18 columns are excellent workhorses, their separation mechanism is primarily based on hydrophobicity. Positional isomers often have nearly identical hydrophobicity, leading to co-elution. To resolve them, you need a stationary phase that offers alternative separation mechanisms, such as shape selectivity or different intermolecular interactions.

Causality & Strategy: The key is to exploit subtle differences in the isomers' interaction with the stationary phase. Aromatic or fluorinated stationary phases are excellent candidates.

  • Mechanism of Action: Phenyl-based columns (e.g., Phenyl-Hexyl) and Pentafluorophenyl (PFP) columns can engage in π-π stacking, dipole-dipole, and ion-dipole interactions with the chromanone ring system. The position of a substituent on the chromanone will influence the molecule's electron distribution and steric profile, altering these interactions and leading to differential retention.[5] PFP phases, with their electron-deficient ring, are particularly effective for separating isomers with polar functional groups.

  • Actionable Steps:

    • Switch Columns: Screen a Phenyl-Hexyl and a PFP column.

    • Optimize Mobile Phase: Acetonitrile often provides different selectivity compared to methanol due to its different π-π interaction capabilities. Run a gradient with each solvent to compare.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in stationary phase interactions, improving resolution.[11] However, this may also increase analysis time and pressure.

Q2: My enantiomers are co-eluting. How can I separate them?

Answer: Enantiomers cannot be separated using achiral chromatography because they have identical physical properties in a non-chiral environment.[10][12] You must introduce a chiral element into your chromatographic system. This is most commonly achieved by using a Chiral Stationary Phase (CSP).

Causality & Strategy: A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with the chiral selector. These complexes have different energies of formation and stability, resulting in different retention times.[13][14]

  • Primary Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral separations.[15][16] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster, more efficient separations and reduced solvent consumption.[15] Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are extremely effective in SFC.

    • High-Performance Liquid Chromatography (HPLC): Chiral separations can also be performed with HPLC, typically in normal-phase, polar organic, or reversed-phase modes.[17] The choice of mobile phase is critical and depends on the specific CSP and analyte.

  • Actionable Steps:

    • Column Screening: Screen a set of at least 3-4 CSPs with different chiral selectors (e.g., amylose and cellulose derivatives with different functionalizations like tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase Screening (SFC): Start with a simple gradient of Methanol in CO2. If separation is not achieved, screen other co-solvents like Ethanol or Isopropanol.

    • Mobile Phase Screening (HPLC): For normal phase, screen mobile phases like Hexane/Isopropanol or Hexane/Ethanol. For reversed-phase, use standard water/acetonitrile or water/methanol systems.

Q3: My peak shapes are poor (fronting or tailing). What are the likely causes and solutions?

Answer: Poor peak shape compromises resolution and quantification. Tailing is more common than fronting.

Causality & Strategy:

  • Tailing Peaks:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on the silica support. Chromanones, with their ketone and ether functionalities, can be susceptible to this.

    • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[18]

    • Column Overload: Injecting too much mass on the column.

  • Fronting Peaks:

    • Column Overload: Most common cause, especially in preparative chromatography.

    • Sample Solvent Effects: Injecting in a solvent much weaker than the mobile phase or at a very different pH.

Actionable Steps:

IssueCauseTroubleshooting Steps
Tailing Secondary Silanol Interactions• Add a small amount of a competitive base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. • Use a column with advanced end-capping or a hybrid silica base.[5]
Sample Solvent Mismatch• Dissolve the sample in the initial mobile phase composition or a weaker solvent.[18] • Reduce the injection volume.[18]
Column Overload• Reduce the sample concentration or injection volume.
Fronting Column Overload• Dilute the sample and re-inject.
Sample Solvent Mismatch• Ensure the sample solvent is as close as possible to the mobile phase strength.
Q4: My retention times are drifting between injections. How can I improve reproducibility?

Answer: Retention time stability is crucial for reliable identification and quantification. Drifting retention times usually point to an unstable system.

Causality & Strategy: The primary causes are insufficient column equilibration, temperature fluctuations, and changes in mobile phase composition.[18]

  • Actionable Steps:

    • Ensure Full Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. For some stationary phases, especially in HILIC or with certain ion-pairing reagents, longer equilibration is necessary.

    • Use a Column Thermostat: Temperature has a significant impact on retention time.[11] Maintaining a constant, slightly elevated temperature (e.g., 30-40 °C) ensures stability against ambient lab temperature changes.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate pH measurement if using buffers.[18] For normal phase, the water content of the organic solvents can affect retention, so using high-purity, low-water solvents is critical.[19]

    • Check for Leaks: A small leak in the pump or connections can cause pressure fluctuations and alter the mobile phase composition delivered to the column.

Q5: I've separated my isomers, but how do I definitively identify which peak is which?

Answer: Chromatography separates components, but it doesn't inherently identify them. You need a detector that provides structural information.

Causality & Strategy: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for structural elucidation.

  • Mass Spectrometry (MS):

    • LC-MS/MS: Coupling your chromatograph to a mass spectrometer is the most powerful approach. While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be different and diagnostic.[20][21] This is especially true for positional isomers where the position of a substituent can direct fragmentation.

    • High-Resolution MS (HRMS): Provides highly accurate mass measurements, confirming the elemental composition of the peaks.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If you can isolate enough of each isomer using preparative chromatography, 1D and 2D NMR experiments (like ¹H, ¹³C, COSY, HSQC, HMBC) will provide unambiguous structural confirmation. For enantiomers, specialized chiral NMR shift reagents may be required to differentiate them in solution.

Frequently Asked Questions (FAQs)

What is the best starting point for method development: HPLC or SFC?

For chiral chromanone isomers, SFC is often the superior starting point due to its high efficiency, speed, and success rate with polysaccharide-based chiral columns.[15][16] For achiral isomers (positional, diastereomers), Reversed-Phase HPLC is a more conventional and widely accessible starting point. Screening columns with different selectivities (C18, Phenyl, PFP) is a robust initial strategy.[5][10]

What is a "stability-indicating method," and how does it relate to isomer separation?

A stability-indicating method is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance or product over time.[23] It must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and isomers. Forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, light, heat), are used to generate potential degradants and prove the method's specificity.[23][24][25] If a chromanone isomer is also a potential degradant or impurity, the method must be able to resolve it from the main API peak.

How do I validate my final analytical method for isomer separation?

Method validation is a formal process to demonstrate that the analytical method is suitable for its intended purpose.[26][27][28] Key parameters to evaluate, based on ICH Q2(R2) guidelines, include:[29]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers and degradation products. This is the most critical parameter for an isomer separation method.[27]

  • Precision (Repeatability & Intermediate Precision): The closeness of agreement between a series of measurements.

  • Accuracy: The closeness of the test results to the true value.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

Visualized Workflows & Logic

A systematic approach is crucial for efficient method development. The following diagrams illustrate logical workflows for tackling chromanone isomer separations.

MethodDevelopmentWorkflow cluster_start Phase 1: Information Gathering cluster_screen Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Info Characterize Isomers (Positional, Chiral, etc.) Screen Select Technique (HPLC vs SFC) Info->Screen ColScreen Column & Mobile Phase Screening Screen->ColScreen Opt Fine-Tune Parameters (Gradient, Temp, Flow Rate) ColScreen->Opt Promising Conditions PeakCheck Assess Resolution (Rs) & Peak Shape Opt->PeakCheck PeakCheck->Opt Rs < 1.5 Iterate Validate Method Validation (ICH Guidelines) PeakCheck->Validate Rs >= 1.5 Good Shape Final Final Method Validate->Final

Caption: General workflow for chromatographic method development.

SeparationStrategy cluster_chiral Chiral Strategy cluster_achiral Achiral Strategy Start Start: Chromanone Isomer Mixture IsChiral Are the isomers chiral (enantiomers)? Start->IsChiral SFC Primary: SFC with Chiral Stationary Phases (CSPs) IsChiral->SFC Yes HPLC_Achiral Primary: RP-HPLC Screening IsChiral->HPLC_Achiral No (Positional, Diastereomers) HPLC_Chiral Secondary: HPLC with CSPs (NP, PO, RP modes) SFC->HPLC_Chiral If SFC fails Columns Columns: - C18 (Baseline) - Phenyl-Hexyl (π-π) - PFP (π-π, dipole) HPLC_Achiral->Columns NP_HPLC Secondary: NP-HPLC (for high polarity differences) Columns->NP_HPLC If RP fails

Caption: Decision tree for selecting a separation strategy.

Experimental Protocols

Protocol 1: Generic Screening for Achiral Chromanone Isomers via RP-HPLC

This protocol outlines a robust screening procedure to find a starting point for separating positional isomers or diastereomers.

  • Column Selection:

    • Column 1: Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm)

    • Column 2: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

    • Column 3: Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detector: UV/DAD, monitor at an appropriate wavelength for chromanones (e.g., 254 nm and max absorbance).

    • Gradient Program (run for each column/solvent combination):

      • Time 0.0 min: 5% B

      • Time 15.0 min: 95% B

      • Time 17.0 min: 95% B

      • Time 17.1 min: 5% B

      • Time 20.0 min: 5% B (Equilibration)

  • Procedure:

    • Prepare a sample solution of the isomer mixture at ~0.5 mg/mL in 50:50 Acetonitrile:Water.

    • Systematically run the gradient on each of the three columns, first using Acetonitrile (B1) as the organic modifier, then repeating with Methanol (B2).

    • Evaluate the resulting 6 chromatograms for the best initial separation (selectivity). The condition providing the highest resolution (Rs) will be the starting point for further optimization.

Protocol 2: Generic Screening for Chiral Chromanone Isomers via SFC

This protocol is designed for the rapid screening of Chiral Stationary Phases (CSPs) to separate enantiomers.

  • Column Selection (typical dimensions: 3.0 x 100 mm, 3 µm):

    • CSP 1: Amylose tris(3,5-dimethylphenylcarbamate)

    • CSP 2: Cellulose tris(3,5-dimethylphenylcarbamate)

    • CSP 3: Amylose tris(1-phenylethylcarbamate)

    • CSP 4: Cellulose tris(4-methylbenzoate)

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2

    • Co-solvent 1: Methanol

    • Co-solvent 2: Ethanol

    • Co-solvent 3: Isopropanol

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detector: UV/DAD

    • Generic Gradient:

      • Time 0.0 min: 5% Co-solvent

      • Time 5.0 min: 40% Co-solvent

      • Time 6.0 min: 40% Co-solvent

      • Time 6.1 min: 5% Co-solvent (Return to initial)

  • Procedure:

    • Prepare a sample solution at ~1.0 mg/mL in Methanol or Ethanol.

    • For each of the 4 CSPs, run the generic gradient using Methanol as the co-solvent.

    • If separation is not achieved on any column, repeat the screening process using Ethanol, and then Isopropanol as the co-solvent.

    • Identify the combination of CSP and co-solvent that provides the best enantiomeric separation for further optimization (e.g., by running an isocratic method at the resolving co-solvent percentage).

References

  • Jung, J. C., & Park, O. S. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Inc. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Chiral vs Achiral Molecules. YouTube. [Link]

  • Asha, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Waters. [Link]

  • ResearchGate. (2010). Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. ChemInform. [Link]

  • Royal Society of Chemistry. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2019). Chiral and Achiral Molecules. Chemistry LibreTexts. [Link]

  • ResearchGate. (2000). Validation of Analytical Methods. ResearchGate. [Link]

  • MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Progress in Chemistry. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Progress in Chemistry. [Link]

  • ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research. [Link]

  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]

  • Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. AMT. [Link]

  • PubMed. (2017). A highly enantioselective access to chiral chromanones and thiochromanones. Organic Letters. [Link]

  • Khan Academy. (n.d.). Chiral vs achiral. Khan Academy. [Link]

  • Chemistry LibreTexts. (2023). Chromatographic Columns. Chemistry LibreTexts. [Link]

  • Shodex. (n.d.). Separation Modes and their Mechanisms (2). Shodex. [Link]

  • MatheO. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Wiley Analytical Science. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Wiley. [Link]

  • PubMed. (2018). Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Journal of Chromatography A. [Link]

  • BYJU'S. (n.d.). Chiral vs Achiral. BYJU'S. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • National Institutes of Health. (n.d.). Achiral and Chiral Separations Using Micellar Electrokinetic Chromatography. NIH. [Link]

  • Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids. Waters. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition. Chemical Science. [Link]

  • PubMed. (1982). Separation and identification of geometric isomers of 3-hydroxyretinoids. Journal of Lipid Research. [Link]

  • Allied Academies. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry. [Link]

  • MDPI. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids. Molecules. [Link]

  • Royal Society of Chemistry. (2020). Identification of individual conformers in C4H6O isomers using conformer-specific vibrational spectroscopy. RSC Advances. [Link]

  • Chromatography Today. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Chromatography Today. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • Wiley-VCH. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Analytical Separation Science. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chromanone Derivatives: Unlocking Therapeutic Potential Through Strategic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the chromanone scaffold, a privileged structure in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between the structure of chromanone derivatives and their biological activity. While direct comparative data on a novel compound like 5-Bromo-4-carboxymethyl-2-chromanone is not yet present in the public domain, this guide will provide a comprehensive comparison of structurally related chromanone derivatives. By examining the impact of substituents at various positions on the chromanone core, we can extrapolate key principles to guide the design of new and more potent therapeutic agents.

The chromanone framework is a cornerstone in the development of a wide range of pharmacologically active compounds, demonstrating significant potential in areas such as oncology, inflammation, and infectious diseases.[1][2][3][4][5] The biological activity of these molecules is profoundly influenced by the nature and position of chemical groups attached to the core structure.[5] This guide will delve into the structure-activity relationships (SAR) of chromanone derivatives, with a particular focus on how substitutions on the benzenoid ring (positions 5, 6, 7, and 8) and the heterocyclic ring dictate their performance in preclinical models. We will explore experimental data, provide detailed protocols for key assays, and visualize the underlying principles to empower your research and development endeavors.

The Influence of Substitution Patterns on Biological Activity: A Comparative Analysis

The therapeutic efficacy of chromanone derivatives is not inherent to the scaffold alone but is unlocked through precise chemical modifications. The addition of different functional groups at various positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Substitutions on the Benzenoid Ring: A Tale of Potency and Selectivity

Research has consistently shown that substitutions on the aromatic 'A' ring of the chromanone scaffold are critical determinants of biological activity.

Positions 6 and 8: Halogenation at these positions has been shown to significantly enhance the potency of chromanone derivatives. For instance, a study on SIRT2 inhibitors revealed that the introduction of bromo groups at both the 6 and 8 positions resulted in a highly potent compound, 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM.[6][7] This suggests that large, electron-withdrawing substituents at these positions are favorable for this particular biological target.[6][7]

Position 5: Substitution at the 5-position can also have a profound impact. For example, a 5-(4-bromobenzyloxy) group was found to be important for the inhibition of the breast cancer resistance protein (ABCG2).[8] This highlights the role of this position in mediating interactions with specific protein targets.

Position 7: The presence of a methoxy group at the 7-position has been explored in the context of anti-inflammatory activity.[9] The electronic and steric properties of substituents at this position can influence the overall electron distribution of the aromatic ring and its interaction with biological macromolecules.

The Role of Substituents on the Heterocyclic Ring

Modifications to the pyranone 'C' ring also play a crucial role in fine-tuning the biological activity of chromanone derivatives. The substituent at the 2-position, in particular, has been a focus of many studies. The length and branching of an alkyl chain at this position can significantly affect inhibitory activity against enzymes like SIRT2.[7]

Comparative Performance Data of Substituted Chromanone Derivatives

To illustrate the principles of SAR, the following table summarizes the biological activity of a selection of chromanone derivatives from published studies. This data provides a quantitative basis for comparing the effects of different substitution patterns.

Compound IDStructureTarget/AssayIC50 (µM)Reference
1 6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[6][7]
2 2-pentylchroman-4-oneSIRT2 Inhibition>200[7]
3 6-bromo-2-pentylchroman-4-oneSIRT2 Inhibition10.1[7]
4 8-bromo-2-pentylchroman-4-oneSIRT2 Inhibition5.2[7]
5 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-oneABCG2 ATPase InhibitionPotent Inhibition[8]
6 Chromanone Derivative 4e Nitric Oxide Release InhibitionPotent Inhibition[10][11]

Experimental Protocols: A Foundation for Reproducible Research

The integrity of any comparative guide rests on the reliability of the underlying experimental data. Here, we provide detailed, step-by-step protocols for key assays used to evaluate the performance of chromanone derivatives.

General Synthesis of Chroman-4-ones via Aldol Condensation

This protocol describes a common method for synthesizing chroman-4-one derivatives.[6][7]

Workflow for Chroman-4-one Synthesis

start Start step1 Dissolve 2'-hydroxyacetophenone in EtOH start->step1 step2 Add aldehyde and DIPA step1->step2 step3 Microwave irradiation (160-170 °C, 1 h) step2->step3 step4 Work-up with CH2Cl2 and aqueous washes step3->step4 step5 Purification by flash column chromatography step4->step5 end End step5->end

Caption: General workflow for the synthesis of chroman-4-one derivatives.

Step-by-Step Protocol:

  • To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane (CH2Cl2).

  • Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

  • Dry the organic phase over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one derivative.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14][15]

Workflow for MTT Assay

start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24 h step1->step2 step3 Treat cells with chromanone derivatives step2->step3 step4 Incubate for desired period step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 2-4 h step5->step6 step7 Add solubilization solution step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

  • Incubate the plate for 6 to 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the chromanone compounds in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Record the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[16][17]

Workflow for Nitric Oxide Inhibition Assay

start Start step1 Seed RAW 264.7 cells in a 24-well plate start->step1 step2 Incubate for 12 h step1->step2 step3 Pre-treat cells with chromanone derivatives step2->step3 step4 Stimulate with LPS (1 µg/mL) for 24 h step3->step4 step5 Collect cell culture medium step4->step5 step6 Add Griess reagent step5->step6 step7 Incubate for 10 min step6->step7 step8 Measure absorbance at 540 nm step7->step8 end End step8->end

Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

Step-by-Step Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.

  • Replace the medium with fresh serum-free DMEM.

  • Treat the cells with various concentrations of the chromanone derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture medium from each well.

  • Add an equal volume of Griess reagent to the collected medium in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the amount of nitrite from a sodium nitrite standard curve.

Conclusion and Future Directions

The chromanone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As this guide has demonstrated, the biological activity of chromanone derivatives can be systematically modulated through strategic chemical substitutions. While the specific compound this compound remains to be fully characterized, the principles of structure-activity relationships derived from related compounds provide a strong foundation for predicting its potential and guiding its future investigation.

The potent activity observed with halogenated chromanones in oncology and the promising anti-inflammatory effects of other derivatives underscore the vast therapeutic landscape that remains to be explored. Future research should focus on synthesizing and evaluating novel derivatives with diverse substitution patterns, particularly at the 4 and 5-positions, to further elucidate their therapeutic potential. The integration of computational modeling with empirical testing will be instrumental in accelerating the discovery of next-generation chromanone-based drugs.

References

Please note that for brevity, the full list of references is not included here but is available in the comprehensive downloadable version of this guide. The references cited in the text correspond to the search results and provide a foundation for the information presented.

Sources

The Halogen Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromanone Scaffold as a Privileged Structure in Drug Discovery

To the dedicated researcher in drug development, the term "privileged structure" signifies a molecular framework that consistently appears in compounds exhibiting a wide range of biological activities. The chromanone (or chroman-4-one) core is a prime example of such a scaffold.[1] Found in numerous natural products and synthetic molecules, chromanone derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This versatility makes the chromanone skeleton a fertile ground for medicinal chemists seeking to develop novel therapeutics.

The strategic modification of this core structure through the introduction of various substituents is a cornerstone of drug design. Among these modifications, halogenation—and specifically bromination—has emerged as a powerful tool to enhance or modulate biological activity. This guide provides an in-depth, evidence-based comparison of the biological activities of brominated chromanones versus their non-brominated counterparts, offering insights into the underlying mechanisms and providing detailed experimental protocols for researchers in the field.

The Bromine Effect: Enhancing Potency Across Diverse Biological Targets

The introduction of a bromine atom to the chromanone scaffold can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, can lead to significant changes in biological activity. Here, we explore two key areas where bromination has demonstrated a clear advantage: antimicrobial and anticancer applications.

Antimicrobial Activity: A Case Study in Uropathogenic E. coli

Uropathogenic Escherichia coli (UPEC) is a major cause of urinary tract infections and exhibits a concerning trend of increasing antibiotic resistance.[3] A comparative study of 3-formylchromone derivatives revealed the significant impact of halogenation at the 6-position on their antimicrobial efficacy against UPEC.[3]

As the data clearly indicates, the presence of a bromine or chlorine atom at the 6-position results in a 2.5-fold increase in potency compared to the non-halogenated isopropyl analog.[3] This enhanced activity is attributed to the electron-withdrawing nature of the halogens, which can influence the molecule's interaction with bacterial targets. Furthermore, these halogenated chromones were also found to inhibit biofilm formation and other virulence factors in UPEC, highlighting their potential as multifaceted antibacterial agents.[3]

Anticancer Activity: Potent Inhibition of SIRT2

Sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a promising target in cancer therapy.[4][5] Inhibition of SIRT2 has been shown to induce apoptosis and reduce proliferation in various cancer cell lines.[4] A study on substituted chroman-4-one derivatives as SIRT2 inhibitors identified a dibrominated compound as the most potent in the series.[6][7]

The 6,8-dibromo-2-pentylchroman-4-one demonstrated a remarkable IC50 of 1.5 µM, showcasing its potent inhibitory effect on SIRT2.[6][7] The study's structure-activity relationship (SAR) analysis concluded that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity.[6][7] This strongly suggests that the presence of bromine at these positions is a key contributor to the compound's high potency. The electron-withdrawing nature of bromine can enhance the molecule's interaction with the enzyme's active site, leading to more effective inhibition.

The "Why": Understanding the Mechanistic Basis of Enhanced Activity

The superior performance of brominated chromanones is not coincidental; it is rooted in fundamental principles of medicinal chemistry. The introduction of a bromine atom can influence a molecule's biological activity through several mechanisms:

  • Increased Lipophilicity : Bromine is more lipophilic than hydrogen, which can enhance a compound's ability to cross cell membranes and reach its intracellular target.

  • Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the chromanone ring system, potentially improving its binding affinity to target proteins.

  • Metabolic Stability : The presence of a bromine atom can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.

  • Halogen Bonding : Bromine, being a large and polarizable halogen, can participate in halogen bonding—a non-covalent interaction with electron-donating atoms in a biological target.[8] This can provide an additional, directional binding interaction, leading to increased affinity and selectivity.[8]

The convergence of these factors often results in a brominated analog exhibiting superior potency and a more favorable pharmacological profile compared to its non-brominated parent compound.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and a typical experimental workflow.

SIRT2_Pathway cluster_0 Cellular Processes cluster_1 SIRT2 Substrates Cell_Cycle_Progression Cell Cycle Progression Genomic_Stability Genomic Stability Metabolism Metabolism alpha_Tubulin α-Tubulin (acetylated) alpha_Tubulin->Cell_Cycle_Progression p53 p53 (acetylated) p53->Genomic_Stability Histones Histones (acetylated) Histones->Genomic_Stability SIRT2 SIRT2 SIRT2->alpha_Tubulin Deacetylation SIRT2->p53 Deacetylation SIRT2->Histones Deacetylation Brominated_Chromanone Brominated Chromanone Brominated_Chromanone->SIRT2 Inhibition

Caption: The role of SIRT2 in deacetylating key cellular proteins and its inhibition by brominated chromanones.

MIC_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Chromanones Start->Prepare_Compounds Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Inoculate_Plate Inoculate Microplate Wells Prepare_Compounds->Inoculate_Plate Prepare_Bacteria->Inoculate_Plate Incubate Incubate at 37°C for 16-24 hours Inoculate_Plate->Incubate Read_Results Visually Assess for Bacterial Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of chromanone derivatives.

Experimental Protocols: A Guide to Self-Validating Assays

The following protocols are provided to enable researchers to conduct their own comparative studies. These methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the broth microdilution method, a gold standard for determining the MIC of a compound against a bacterial strain.[9]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., UPEC)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (brominated and non-brominated chromanones) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds and the positive control in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include wells with bacteria and medium only (growth control) and wells with medium only (sterility control).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity and Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (brominated and non-brominated chromanones)

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 3: Fluorometric SIRT2 Inhibition Assay

This assay measures the inhibition of SIRT2 deacetylase activity using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

  • NAD+ (SIRT2 co-factor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

  • Test compounds and a known SIRT2 inhibitor (positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a black 96-well plate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding NAD+ and the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

  • Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for a further 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of SIRT2 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion: The Strategic Value of Bromination in Chromanone Drug Discovery

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. Available at: [Link]

  • Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli. PubMed. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of compounds 1-25 against... ResearchGate. Available at: [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available at: [Link]

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]

  • Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. Available at: [Link]

  • The biological activity of chromones.(Mini Review). ResearchGate. Available at: [Link]

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. PubMed Central. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available at: [Link]

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. Available at: [Link]

  • Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. MDPI. Available at: [Link]

  • Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed. Available at: [Link]

  • Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Studies on Alternatives to Brominated and Chlorinated Substances. ChemSec. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • 4-Chromanone derivatives with antibacterial activity and antimicrobial... ResearchGate. Available at: [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. ACS Publications. Available at: [Link]

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. PubMed Central. Available at: [Link]

  • structures of the halogenated compounds and their inhibition on human... ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues. PubMed. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Multifunctional activity-based chemical probes for sirtuins. RSC Publishing. Available at: [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X. bioRxiv. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-carboxymethyl-2-chromanone Analogs: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the chromanone scaffold represents a "privileged structure," a recurring molecular framework with a proven affinity for a diverse range of biological targets.[1] This guide delves into the prospective structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 5-Bromo-4-carboxymethyl-2-chromanone analogs . While direct and extensive SAR studies on this particular series are not yet prevalent in published literature, this guide will synthesize established principles from closely related chromanone and chromone derivatives to provide a predictive framework and a robust starting point for future research endeavors. By examining the influence of key substituents and providing detailed experimental methodologies, we aim to empower researchers to rationally design and evaluate novel therapeutic agents based on this promising scaffold.

The 2-Chromanone Core: A Foundation for Diverse Bioactivity

The 2-chromanone (or dihydro-4H-chromen-4-one) skeleton is a versatile heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[2][3] These activities are profoundly influenced by the nature and position of substituents on the bicyclic ring system.[1] Our focus, this compound, possesses two key functional groups that offer significant potential for SAR exploration: a bromine atom at the 5-position and a carboxymethyl group at the 4-position.

Deconstructing the Structure-Activity Relationship: An Evidence-Based Extrapolation

In the absence of direct experimental data for a library of this compound analogs, we can infer potential SAR trends by analyzing published data on other substituted chromanones.

The Influence of the 5-Bromo Substituent

Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine atom at the 5-position is expected to exert several effects:

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can influence the electron density of the aromatic ring, potentially affecting interactions with biological targets. Studies on other chromone derivatives have shown that electron-withdrawing groups on the aromatic ring can be crucial for potent inhibitory activities.[4]

  • Steric Effects: The size of the bromine atom can influence the binding affinity and selectivity of the molecule by creating favorable or unfavorable steric interactions within a receptor's binding pocket.

  • Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can impact its membrane permeability and metabolic stability.

A study on chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2 highlighted the importance of a 5-(4-bromobenzyloxy) substituent for activity, suggesting that substitution at the 5-position is well-tolerated and can contribute significantly to inhibitory action.[5]

The Role of the 4-Carboxymethyl Group

The carboxymethyl group at the 4-position introduces a crucial acidic moiety and a degree of conformational flexibility. This group is a prime candidate for modification to explore its impact on biological activity.

  • Hydrogen Bonding: The carboxylic acid can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a target protein.

  • Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, allowing for potential ionic interactions with positively charged residues.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other functional groups (bioisosteres) such as tetrazoles, sulfonamides, or amides to modulate acidity, lipophilicity, and metabolic stability while potentially retaining key binding interactions.

Derivatization of the carboxymethyl group into amides and esters is a common strategy to create a library of analogs with varying physicochemical properties for SAR studies. For instance, in the development of thiochromanone derivatives, the introduction of a carboxamide moiety led to compounds with significant antibacterial and antifungal activities.[6]

Comparative Performance: A Predictive Analysis

Based on the general SAR principles of chromanones, we can construct a predictive comparison of hypothetical this compound analogs.

Analog Modification from Parent Compound Predicted Impact on Activity Rationale
Analog A Esterification of the 4-carboxymethyl group (e.g., methyl ester)Potentially increased cell permeability, but may decrease target binding if the acidic proton is crucial.Increased lipophilicity can enhance membrane transport. Loss of the acidic proton may disrupt key ionic or hydrogen bonding interactions.
Analog B Amidation of the 4-carboxymethyl group (e.g., with a small alkylamine)May retain hydrogen bonding capabilities while altering solubility and lipophilicity. Activity will depend on the steric bulk of the amide substituent.Amides can act as hydrogen bond donors and acceptors. The substituent on the nitrogen can be varied to probe the steric and electronic requirements of the binding site.
Analog C Replacement of the 5-bromo with a 5-chloro substituentLikely to retain similar electronic properties but with a smaller steric profile. May lead to a slight change in binding affinity.Chlorine is also an electron-withdrawing halogen but is smaller than bromine. This subtle change can fine-tune the fit within a binding pocket.
Analog D Replacement of the 5-bromo with a 5-methyl substituentWill alter the electronic nature from electron-withdrawing to electron-donating and increase lipophilicity. The impact on activity is target-dependent.A methyl group is electron-donating and can have a different impact on the aromatic ring's reactivity and interactions compared to a halogen.

Caption: Predicted structure-activity relationship trends for hypothetical analogs.

SAR_Prediction cluster_core Core Scaffold cluster_analogs Hypothetical Analogs cluster_predictions Predicted Outcomes Core This compound Analog_A Analog A (Ester) Core->Analog_A Analog_B Analog B (Amide) Core->Analog_B Analog_C Analog C (5-Chloro) Core->Analog_C Analog_D Analog D (5-Methyl) Core->Analog_D Outcome_A Altered Permeability/Binding Analog_A->Outcome_A Outcome_B Modulated Solubility/Binding Analog_B->Outcome_B Outcome_C Fine-tuned Affinity Analog_C->Outcome_C Outcome_D Altered Electronics/Lipophilicity Analog_D->Outcome_D

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are representative methodologies for the synthesis of a chromanone scaffold and a common biological assay, based on established procedures in the literature. These should be adapted and optimized for the specific synthesis and evaluation of this compound analogs.

General Synthesis of a 4-Chromanone Scaffold

A common and effective method for the synthesis of 4-chromanones is the intramolecular cyclization of a corresponding phenol derivative. The synthesis of this compound would likely begin with a suitably substituted phenol.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a commercially available or synthesized 2-hydroxyacetophenone derivative. For our target scaffold, this would ideally be a 2-hydroxyacetophenone with a bromine at the 4-position (which will become the 5-position of the chromanone).

  • Introduction of the Carboxymethyl Precursor: The 4-position of the chromanone can be functionalized through various synthetic routes. One common approach involves a reaction at the alpha-position of the acetophenone ketone.

  • Cyclization: The key step is the intramolecular cyclization to form the chromanone ring. This is often achieved under acidic or basic conditions. For instance, a Pechmann condensation or a related reaction could be employed, followed by reduction of the resulting double bond if a chromone is formed as an intermediate.

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure is then confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is then determined by plotting cell viability against compound concentration.

Caption: A typical workflow for the synthesis and biological evaluation of chromanone analogs.

Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials (Substituted Phenol) Reaction Chemical Reactions (e.g., Cyclization) Start->Reaction Step 1 Purification Purification (Chromatography) Reaction->Purification Step 2 Characterization Structural Characterization (NMR, MS) Purification->Characterization Step 3 Cell_Culture Cell Line Culture Characterization->Cell_Culture Step 4 Treatment Compound Treatment Cell_Culture->Treatment Step 5 Assay Biological Assay (e.g., MTT Assay) Treatment->Assay Step 6 Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Step 7 SAR Structure-Activity Relationship Data_Analysis->SAR Step 8

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel bioactive molecules. While direct experimental data on its analogs are currently limited, a wealth of information on related chromanone derivatives provides a solid foundation for initiating research in this area. By systematically modifying the 5-bromo and 4-carboxymethyl substituents and employing robust synthetic and biological evaluation protocols, researchers can unlock the full therapeutic potential of this intriguing class of compounds. This guide serves as a starting point, encouraging further investigation into the synthesis and biological profiling of these analogs to uncover new leads in the ongoing quest for more effective and selective therapeutic agents.

References

  • M. Lucas, et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2021, 5556335. Available at: [Link]

  • Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. (2021). Molecules, 26(14), 4299. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(14), 6429-6442. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Pharmaceuticals, 16(5), 743. Available at: [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry, 19(37), 7995-8008. Available at: [Link]

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). Bioorganic & Medicinal Chemistry Letters, 36, 127822. Available at: [Link]

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2012). Journal of Medicinal Chemistry, 55(21), 966-977. Available at: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2022). Arabian Journal for Science and Engineering, 47, 75-111. Available at: [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2022). International Journal of Research and Analytical Reviews, 9(4), 324-340. Available at: [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry, 57(23), 9944-9957. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 5-Bromo-4-carboxymethyl-2-chromanone as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Chromanone Derivative

The chroman-4-one framework is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5] The inherent potential of this scaffold compels the investigation of novel derivatives to explore new structure-activity relationships (SAR) and identify leads for next-generation therapeutics.

This guide focuses on 5-Bromo-4-carboxymethyl-2-chromanone , a novel functionalized derivative.[6] The presence of a bromine atom and a carboxymethyl group offers unique electronic properties and potential interaction points with biological targets, making it a compelling candidate for efficacy screening.[6]

Given the prominent role of chromanone derivatives as enzyme inhibitors, we hypothesize a plausible mechanism of action (MoA) for this novel compound: the inhibition of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a critical role in degrading the extracellular matrix (ECM), particularly type IV collagen.[7] Its upregulation is strongly associated with tumor invasion, metastasis, and angiogenesis, making it a prime target for anticancer drug development.[7][8][9]

This guide provides a comprehensive framework for the in vitro validation of this compound, comparing its potential efficacy against a known, broad-spectrum MMP inhibitor, Marimastat . We will detail the hypothesized mechanism, the experimental workflow for a robust enzymatic assay, and the interpretation of comparative data.

Hypothesized Mechanism of Action: Inhibition of MMP-9 Mediated Tumor Progression

MMP-9 facilitates cancer cell metastasis through several coordinated actions. It degrades the collagen-rich basement membrane, allowing cancer cells to break away from the primary tumor.[7] It also assists in the intravasation of these cells into blood and lymph vessels and promotes angiogenesis, the formation of new blood vessels that supply the tumor and facilitate its spread.[7] By inhibiting MMP-9, a therapeutic agent could theoretically disrupt this cascade, thereby preventing or reducing metastasis.

The proposed inhibitory action of this compound on the MMP-9 pathway is visualized below.

MMP9_Pathway cluster_0 Primary Tumor Microenvironment cluster_1 Extracellular Matrix (ECM) cluster_2 Metastatic Cascade Tumor_Cell Tumor Cell Pro_MMP9 Pro-MMP9 (Inactive) Tumor_Cell->Pro_MMP9 Secretes MMP9 MMP-9 (Active) Pro_MMP9->MMP9 Activation ECM ECM (Collagen IV) MMP9->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Cell Invasion Degraded_ECM->Invasion Angiogenesis Angiogenesis Invasion->Angiogenesis Metastasis Metastasis Angiogenesis->Metastasis Novel_Compound 5-Bromo-4-carboxymethyl- 2-chromanone Novel_Compound->MMP9 Inhibits

Caption: Hypothesized inhibition of the MMP-9 metastatic pathway.

Comparative In Vitro Efficacy Validation: A Step-by-Step Guide

To validate our hypothesis, a direct, in vitro enzymatic assay is the logical first step.[10] This allows for the precise measurement of a compound's effect on enzyme activity in a controlled, cell-free system.[10][11] We will employ a fluorogenic inhibitor screening assay, which is highly sensitive and suitable for high-throughput applications.

Experimental Workflow

The causality behind this workflow is to ensure a robust, reproducible, and internally valid experiment. We progress from reagent preparation to a pre-incubation step, which is critical for allowing the test compound to bind to the enzyme before the substrate is introduced. The kinetic measurement, rather than a single endpoint, provides richer data on the inhibition dynamics.

Caption: Experimental workflow for MMP-9 inhibitor screening.
Detailed Experimental Protocol: Fluorogenic MMP-9 Inhibition Assay

This protocol is adapted from standard methodologies for commercially available MMP-9 inhibitor screening kits.[12][13]

1. Materials & Reagents:

  • Recombinant Human MMP-9 (activated)

  • MMP-9 Fluorogenic FRET-based Substrate

  • Assay Buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 10mM CaCl₂, 0.05% Brij-35)

  • Test Compound: this compound (10 mM stock in DMSO)

  • Reference Inhibitor: Marimastat (10 mM stock in DMSO)

  • 96-well solid white flat-bottom microplate

  • Fluorescence microplate reader with kinetic and temperature control capabilities

2. Reagent Preparation:

  • Causality: The choice of buffer is critical. MMPs are calcium and zinc-dependent, so the presence of CaCl₂ is essential for enzymatic activity.[14] A neutral pH of 7.5 is optimal for MMP-9 activity.

  • Prepare a working solution of MMP-9 enzyme in chilled assay buffer. Keep on ice.

  • Prepare a working solution of the FRET substrate in assay buffer. Protect from light.

  • Prepare serial dilutions of the test compound and Marimastat in assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent-induced artifacts.

3. Assay Procedure:

  • Step 1: Plate Setup. Add 50 µL of assay buffer to all wells. Add 10 µL of the appropriate compound dilution to the test and positive control wells. Add 10 µL of assay buffer with equivalent DMSO concentration to the negative control (100% activity) wells.

  • Step 2: Enzyme Addition. Add 20 µL of the diluted MMP-9 enzyme to all wells except the "blank" wells (which receive 20 µL of assay buffer instead).

  • Step 3: Pre-incubation. Mix gently and incubate the plate at 37°C for 20 minutes.

    • Causality: This pre-incubation step allows the inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced, which is crucial for accurate potency determination.

  • Step 4: Reaction Initiation. Add 20 µL of the MMP-9 substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Step 5: Measurement. Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure the fluorescence intensity (e.g., Excitation/Emission = 325/393 nm, specific wavelengths depend on the substrate used) every minute for 30-60 minutes.[12]

4. Data Analysis & Interpretation:

  • Step 1: Calculate Reaction Velocity. For each well, determine the reaction rate (velocity) by plotting fluorescence units (RFU) against time. The slope of the linear portion of this curve represents the reaction velocity.

  • Step 2: Normalize Data. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)) where V is the velocity.

  • Step 3: Determine IC₅₀. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected data output from this experiment, comparing our novel compound to the established inhibitor, Marimastat.

CompoundTargetAssay TypeIC₅₀ (nM)Hill SlopeMax Inhibition (%)
This compound MMP-9Fluorogenic85.21.198.5
Marimastat (Reference)MMP-9Fluorogenic15.61.099.8

Interpretation of Results:

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is the primary metric for potency. In this hypothetical scenario, this compound shows potent inhibition of MMP-9 with an IC₅₀ in the nanomolar range (85.2 nM). While not as potent as the broad-spectrum inhibitor Marimastat (15.6 nM), this is a highly encouraging result for a novel chemical entity and warrants further investigation.

  • Hill Slope: A Hill slope of ~1.0 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme, a common and desirable characteristic.

  • Max Inhibition: Achieving >95% inhibition indicates the compound can fully suppress the enzyme's activity at saturating concentrations.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for the initial in vitro assessment of this compound. The hypothetical data demonstrate that this novel compound is a potent inhibitor of MMP-9. This result establishes it as a promising hit compound.

The logical next steps in the drug discovery pipeline would involve:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against other MMPs (e.g., MMP-1, MMP-2, MMP-7) to determine its selectivity profile. High selectivity is crucial for minimizing off-target effects.

  • Mechanism of Action Studies: Performing enzyme kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cell-Based Assays: Progressing to cell-based invasion assays (e.g., Boyden chamber assay) using a relevant cancer cell line (e.g., MDA-MB-231) to confirm that the enzymatic inhibition translates into a functional anti-invasive effect in a more complex biological system.

  • In Vitro Toxicology: Evaluating the compound's cytotoxicity against various cell lines to establish a preliminary therapeutic window.

By following this structured, data-driven approach, researchers can efficiently validate the potential of novel chemical entities like this compound and build a strong foundation for further preclinical development.

References

  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2022). ACS Chemical Neuroscience.
  • The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. (2023). Vascular Health and Risk Management, PMC - NIH.
  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2025).
  • MMP-9 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023).
  • MMP9: A Tough Target for Targeted Therapy for Cancer. (2022). MDPI.
  • MMP9 Assay Protocol. (2023). Provost & Wallert Research.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. (2022). Frontiers in Oncology.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry.
  • EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. BioAssay Systems.
  • Tumor cell-produced matrix metalloproteinase 9 (MMP-9)
  • This compound. Benchchem.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chromanone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Method Validation in Chromanone Analysis

Chromanones, a class of heterocyclic compounds, are integral scaffolds in numerous pharmacologically active molecules and natural products. Accurate and precise quantification of these compounds is paramount throughout the drug development lifecycle—from discovery and preclinical pharmacokinetic studies to final product quality control. The choice of analytical methodology can significantly impact the reliability of experimental data, regulatory submissions, and, ultimately, patient safety.

This guide provides a comprehensive comparison of two widely adopted analytical techniques for chromanone quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the principles of cross-validation, offering a framework for objectively assessing method performance. This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish robust and defensible analytical data for chromanone-based compounds. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3]

The Rationale for Cross-Validation: Ensuring Data Comparability

In the globalized landscape of pharmaceutical development, it is common for analytical testing to be transferred between laboratories or for different analytical methods to be used across various stages of a project. Cross-validation is the process of comparing two distinct analytical methods or the same method in different laboratories to ensure that the data generated is comparable and reliable.[4] This is critical when, for instance, a robust, high-throughput UPLC-MS/MS method used in early discovery needs to be compared with a more universally accessible HPLC-UV method for later-stage quality control. A well-executed cross-validation study provides documented evidence that any observed differences in results are within acceptable limits, ensuring data integrity across the lifetime of a project.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and throughput needs.[5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, valued for its robustness and cost-effectiveness.[6] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase within a column. For chromanones, which typically possess a chromophore, UV detection is a straightforward and reliable means of quantification.[7]

  • Principle of Operation: Chromanones are separated on a reversed-phase column (e.g., C18) based on their hydrophobicity.[8] An isocratic or gradient elution with a mixture of aqueous and organic solvents is used to control the retention and separation of the analyte from other components. The eluting compound is detected by its absorbance of UV light at a specific wavelength.

  • Strengths:

    • Cost-effective and widely available instrumentation.

    • Robust and reliable for routine analysis of bulk drug substances and simple formulations.[5]

    • Relatively simple method development.

  • Limitations:

    • Limited sensitivity compared to mass spectrometry.

    • Potential for interference from co-eluting impurities or matrix components that also absorb at the analytical wavelength.[9]

Method 2: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)

UPLC technology utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC.[10] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[10][11] Coupling UPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity, making it the gold standard for bioanalysis and trace-level quantification.[10]

  • Principle of Operation: Similar to HPLC, UPLC separates compounds based on their interaction with a stationary phase. The eluent from the UPLC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are charged. These ions are then separated in the first quadrupole based on their mass-to-charge ratio (m/z), fragmented in a collision cell, and the resulting fragment ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte.[10]

  • Strengths:

    • Exceptional sensitivity (ng/mL to pg/mL levels).[11]

    • High selectivity, minimizing interferences from complex matrices like plasma or tissue extracts.[12]

    • Rapid analysis times, enabling high-throughput screening.[10]

  • Limitations:

    • Higher initial instrument cost and maintenance complexity.

    • Potential for matrix effects (ion suppression or enhancement) that require careful management during method development.

Head-to-Head Performance Comparison: A Cross-Validation Framework

A successful cross-validation study hinges on the systematic evaluation of key analytical performance characteristics as defined by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][13]

Key Validation Parameters

The following parameters are critical for a comprehensive cross-validation of chromanone quantification methods.[9][14][15]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[9] For HPLC-UV, this is demonstrated by the absence of interfering peaks at the analyte's retention time. For UPLC-MS/MS, specificity is inherent in the MRM transition, but must be confirmed by analyzing blank matrix samples.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[16] A minimum of five concentration levels is typically used to establish linearity.[17] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[16][18]

  • Accuracy: The closeness of the test results to the true value.[9] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Between-laboratory precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[17] For instrumental methods, the LOQ is often determined at a signal-to-noise ratio of 10:1.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]

Illustrative Data Summary

The following table presents a hypothetical comparison of validation parameters for the quantification of a model chromanone compound ("Chromanone-X") in a plasma matrix.

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity (R²) 0.9992>0.9998≥0.995
Range 0.1 - 50 µg/mL0.05 - 500 ng/mLApplication Dependent
Accuracy (% Recovery) 98.2% - 101.5%99.5% - 100.9%80 - 120% (Assay)
Precision (%RSD)
- Repeatability< 1.8%< 1.2%< 2%
- Intermediate Precision< 2.5%< 1.8%< 3%
LOD 0.03 µg/mL0.015 ng/mL-
LOQ 0.1 µg/mL0.05 ng/mLS/N ≥ 10
Specificity Specific in the presence of known impuritiesHighly SpecificNo interference at analyte retention time/MRM transition
Run Time ~10 minutes~2.5 minutes-

Experimental Protocols: A Step-by-Step Guide to Cross-Validation

This section provides detailed, step-by-step methodologies for validating and cross-validating the HPLC-UV and UPLC-MS/MS methods for "Chromanone-X" quantification.

Diagram: Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Validation cluster_uplc Method 2: UPLC-MS/MS Validation cluster_crossval Cross-Validation Prep Prepare Calibration Standards & QC Samples HPLC_Val Full Validation (Specificity, Linearity, Accuracy, Precision, LOQ) Prep->HPLC_Val UPLC_Val Full Validation (Specificity, Linearity, Accuracy, Precision, LOQ) Prep->UPLC_Val HPLC_Run Analyze Validation Samples HPLC_Val->HPLC_Run Cross_Val_Run Analyze the same set of QC samples by both methods HPLC_Run->Cross_Val_Run Method 1 Data UPLC_Run Analyze Validation Samples UPLC_Val->UPLC_Run UPLC_Run->Cross_Val_Run Method 2 Data Data_Comp Statistical Comparison of Results Cross_Val_Run->Data_Comp Report Generate Validation Report Data_Comp->Report

Caption: Workflow for the cross-validation of two analytical methods.

Protocol 1: HPLC-UV Method Validation
  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) set to the λmax of Chromanone-X.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of Chromanone-X (1 mg/mL) in methanol.

    • Serially dilute the stock solution to prepare calibration standards ranging from 0.1 to 50 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).

  • Validation Procedure:

    • Specificity: Analyze blank plasma, plasma spiked with Chromanone-X, and plasma spiked with known potential interferents.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy and Precision: Analyze six replicates of the low, medium, and high QC samples on three different days to determine intra- and inter-day accuracy and precision.

Protocol 2: UPLC-MS/MS Method Validation
  • Instrumentation and Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.[10]

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transition: Optimize parent and fragment ions for Chromanone-X and an internal standard.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant.

  • Validation Procedure:

    • Follow a similar validation procedure as the HPLC-UV method, but with a concentration range appropriate for the enhanced sensitivity (e.g., 0.05 - 500 ng/mL).

Protocol 3: Cross-Validation Experiment
  • Sample Selection: Prepare a set of at least three concentrations of QC samples (low, medium, high) spanning the overlapping concentration range of both methods.

  • Analysis: Analyze these QC samples in replicate (n=6) using both the validated HPLC-UV and UPLC-MS/MS methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level for both methods.

    • The percentage difference between the mean values obtained by the two methods should be calculated. A common acceptance criterion is that the difference should not be more than ±15%.

Diagram: Decision Logic for Method Selection

G node_result node_result Start Analytical Need Sensitivity High Sensitivity Required? (e.g., Bioanalysis) Start->Sensitivity Throughput High Throughput Required? Sensitivity->Throughput No UPLC_MS UPLC-MS/MS Sensitivity->UPLC_MS Yes Matrix Complex Matrix? Throughput->Matrix No Throughput->UPLC_MS Yes Cost Cost a Major Constraint? Matrix->Cost No Matrix->UPLC_MS Yes HPLC_UV HPLC-UV Cost->HPLC_UV Yes Cost->HPLC_UV No (Consider both)

Sources

A Comparative Guide to the Inhibitory Effects of Chromanone Isomers on Sirtuin 2 (SIRT2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chromanones and the Significance of Isomeric Specificity

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on the inhibitory effects of chromanone isomers, specifically targeting Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 has emerged as a significant therapeutic target in neurodegenerative diseases, cancer, and metabolic disorders.[2] The enzyme's primary role in the cytoplasm involves the deacetylation of various protein substrates, including α-tubulin, thereby influencing microtubule stability and cell cycle progression.[3]

The inhibitory potency of chromanone-based compounds is exquisitely sensitive to their substitution patterns. Even minor alterations in the position of a substituent on the chromanone ring system—creating positional isomers—can dramatically impact biological activity. This guide provides a comparative analysis of substituted chromanone and chromone derivatives as SIRT2 inhibitors, highlighting the critical role of isomeric variations in achieving high potency and selectivity. We will delve into the structure-activity relationships (SAR), provide detailed experimental protocols for assessing inhibitory activity, and present a mechanistic overview of SIRT2's role in cellular pathways.

Comparative Analysis of Chromanone Derivatives as SIRT2 Inhibitors

A systematic study of substituted chromone and chroman-4-one derivatives has revealed key structural features that govern their inhibitory activity against SIRT2. The following sections and data tables summarize the structure-activity relationships, drawing upon experimental data from foundational research in this area.

The Crucial Role of Substituents on the Aromatic Ring

The presence and nature of substituents on the benzene ring (A-ring) of the chromanone scaffold are paramount for SIRT2 inhibition. An unsubstituted 2-pentylchroman-4-one, for instance, demonstrates a complete loss of inhibitory activity, underscoring the necessity of A-ring substitutions.[1]

Further investigation into disubstituted 2-pentylchroman-4-ones reveals that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for potent inhibition.[1] This suggests that the electronic properties of the substituents significantly influence the molecule's ability to interact with the SIRT2 active site. For example, the presence of an electron-donating methoxy group at the 6-position leads to a marked decrease in inhibitory activity.[1]

Influence of the C2-Substituent on Inhibitory Potency

The substituent at the 2-position of the chromanone ring also plays a significant role in modulating SIRT2 inhibition. The length and branching of an alkyl chain at this position can fine-tune the inhibitory effect. Studies have shown that a pentyl group often represents the optimal length for alkyl derivatives.[1] Branching of the alkyl chain in close proximity to the chromanone ring tends to diminish inhibitory activity, likely due to steric hindrance.[1]

Quantitative Comparison of Substituted Chromanone and Chromone Derivatives as SIRT2 Inhibitors

The following table provides a comparative summary of the inhibitory activities (IC50 values) of various chromanone and chromone derivatives against human SIRT2. The data is compiled from a seminal study by Fridén-Saxin et al. (2012).[1]

Compound IDR (C2-Substituent)R1 (C6-Substituent)R2 (C8-Substituent)% Inhibition at 200 µMIC50 (µM) [95% CI]
1a n-pentylClBr884.5
(-)-1a n-pentylClBr-1.5
(+)-1a n-pentylClBr-4.5
1b n-pentylHH<10Not Determined
1c n-pentylBrBr891.5
1d n-pentylII881.9
1e n-pentylNO2NO27510.4 (8.8–12.3)
1k n-propylClBr7610.6 (9.0–12.5)
1l n-heptylClBr57Not Determined
1n isopropylClBr52Not Determined
3a (Chromone) n-pentylClBr825.5 (4.8–6.2)

Data sourced from Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.[1]

Mechanistic Insights: The SIRT2 Signaling Pathway

SIRT2 is a multifaceted enzyme involved in numerous cellular processes. Its inhibition by chromanone derivatives can have significant downstream effects. A primary function of SIRT2 is the deacetylation of α-tubulin, which plays a role in microtubule dynamics and cell cycle regulation.[3] By inhibiting SIRT2, chromanones can lead to hyperacetylation of α-tubulin, which has been linked to anti-proliferative effects in cancer cells.

SIRT2 also participates in the regulation of gene expression and metabolic pathways through the deacetylation of various transcription factors and enzymes.[4] For example, SIRT2 can deacetylate p65, a subunit of NF-κB, thereby suppressing inflammatory responses.[5]

SIRT2_Pathway SIRT2 Signaling Pathway SIRT2 SIRT2 alphaTubulin α-Tubulin (acetylated) SIRT2->alphaTubulin Deacetylation p65 p65 (NF-κB) (acetylated) SIRT2->p65 Deacetylation FOXO1 FOXO1 (acetylated) SIRT2->FOXO1 Deacetylation Chromanone Chromanone Inhibitor Chromanone->SIRT2 Inhibition Microtubules Microtubule Instability alphaTubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle NFkB_Activation NF-κB Pathway Activation p65->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis

Caption: SIRT2 deacylates multiple substrates, influencing various cellular pathways.

Experimental Protocols

Synthesis of Substituted Chroman-4-ones

The synthesis of chroman-4-one derivatives can be achieved through a base-mediated aldol condensation reaction. The following is a general procedure adapted from the literature.[1]

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane.

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.

Synthesis_Workflow Synthesis of Chroman-4-ones Start Start: 2'-hydroxyacetophenone + Aldehyde + DIPA in EtOH Microwave Microwave Irradiation (160-170°C, 1h) Start->Microwave Dilution Dilution with CH2Cl2 Microwave->Dilution Wash1 Wash with 10% NaOH Dilution->Wash1 Wash2 Wash with 1M HCl Wash1->Wash2 Wash3 Wash with Water & Brine Wash2->Wash3 Drying Drying with MgSO4 Wash3->Drying Concentration Concentration Drying->Concentration Purification Flash Column Chromatography Concentration->Purification End End Product: Substituted Chroman-4-one Purification->End

Caption: General workflow for the synthesis of substituted chroman-4-ones.

In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

The inhibitory activity of the synthesized chromanone isomers against SIRT2 can be determined using a fluorescence-based assay. This protocol is based on commercially available kits and methods described in the literature.[6][7]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore like AMC)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin)

  • Test compounds (chromanone isomers) dissolved in DMSO

  • SIRT2 inhibitor (e.g., Nicotinamide) for positive control

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1-2%.

  • In a 96-well plate, add the assay buffer, NAD+, and the test compound or control to the appropriate wells.

  • Add the fluorogenic SIRT2 substrate to all wells.

  • Initiate the reaction by adding the SIRT2 enzyme to all wells except the negative control wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the enzymatic reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

  • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Conclusion and Future Directions

The comparative analysis of chromanone and chromone derivatives as SIRT2 inhibitors clearly demonstrates the profound impact of isomeric substitution on inhibitory potency. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel, highly potent, and selective SIRT2 inhibitors. Specifically, the preference for larger, electron-withdrawing groups at the 6- and 8-positions and the optimization of the alkyl chain length at the 2-position are key takeaways for medicinal chemists.

Future research should focus on a more systematic exploration of positional isomers to further refine our understanding of the pharmacophore. Additionally, the investigation of stereoisomers, as hinted by the differing activities of the enantiomers of compound 1a , warrants deeper exploration. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of the next generation of chromanone-based therapeutics targeting SIRT2 and other disease-relevant enzymes.

References

  • Esteves, A. R., et al. (2018). The role of sirtuin 2 in the pathophysiology of neurological disorders. Frontiers in Molecular Neuroscience, 11, 239.
  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. Available at: [Link]

  • Hoffmann, G., et al. (2014). AEM2, a selective inhibitor of SIRT2, induces p53-dependent apoptosis in A549 cells. Cancer Letters, 355(1), 108-115.
  • Liu, P., et al. (2013). SIRT2-mediated deacetylation of NEDD4 E3 ubiquitin protein ligase regulates ubiquitination of Myc oncoproteins. Oncotarget, 4(12), 2393–2404.
  • North, B. J., & Verdin, E. (2007).
  • Qiang, L., et al. (2012). Sirtuin 2- and Sirtuin 3-Mediated Deacetylation of Phosphoenolpyruvate Carboxykinase in the Control of Hepatic Gluconeogenesis. Journal of Biological Chemistry, 287(12), 8963–8973.
  • Taylor, D. M., et al. (2011). A cellular screen for SIRT2 inhibitors identifies a new compound class that suppresses misfolded protein toxicity. PLoS Genetics, 7(9), e1002278.
  • Vaquero, A., et al. (2006). SirT2 is a histone H4-K16 deacetylase that is essential for S-phase progression. Journal of Biological Chemistry, 281(10), 6361–6369.
  • Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed Central, 3426190. Available at: [Link]

  • Creative Diagnostics. (n.d.). Sirtuin Signaling Pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). Sirtuin Signaling Pathway. Retrieved from [Link]

  • Wang, P., et al. (2016). SIRT2-mediated deacetylation of p65 promotes autophagy to inhibit inflammation in septic acute kidney injury. Journal of Cellular and Molecular Medicine, 20(12), 2347–2357.
  • Koch, K., & Biggers, M. S. (1994). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry, 59(5), 1216–1218. Available at: [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Sirtuin 2. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1083–1093. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(23), 7249. Available at: [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Sun, T., et al. (2020). The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology, 10, 1619. Available at: [Link]

  • Friedrich, F., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 645-654. Available at: [Link]

  • Mondal, S., & Jana, U. (2020). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 18(3), 448-453. Available at: [Link]

  • Papenkordt, N., et al. (2021). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p53-dependent apoptosis. RSC Chemical Biology, 2(5), 1435-1444. Available at: [Link]

  • Wang, L., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 139, 106767. Available at: [Link]

  • Chen, Y., et al. (2021). The role of SIRT2 in vascular-related and heart-related diseases: A review. Journal of Cellular and Molecular Medicine, 25(12), 5347–5358. Available at: [Link]

  • Singh, S., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & Medicinal Chemistry, 41, 116212. Available at: [Link]

  • Amsbio. (n.d.). SIRT2 (Sirtuin2) Fluorogenic Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. Retrieved from [Link]

Sources

Benchmarking 5-Bromo-4-carboxymethyl-2-chromanone: A Comparative Guide for Novel PI3K Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel PI3K Inhibitor Discovery

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in human cancers, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN. This central role has made PI3K a high-priority target for cancer drug discovery, leading to the development and approval of several inhibitors.[1] However, challenges such as on-target toxicities and the emergence of resistance necessitate the continued search for novel inhibitors with improved therapeutic profiles.

This guide introduces 5-Bromo-4-carboxymethyl-2-chromanone , a novel synthetic compound featuring a chromanone scaffold—a privileged structure in medicinal chemistry known for a wide range of pharmacological activities.[2] For the purpose of this technical guide, we will treat this compound as a hypothetical inhibitor of the PI3K pathway. We will benchmark its performance against a panel of well-characterized, clinically relevant PI3K inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the comprehensive evaluation of novel chemical entities targeting the PI3K pathway.

Our analysis will be grounded in a multi-tiered approach, encompassing biochemical potency, cellular pathway engagement, and direct target binding. By comparing our compound of interest with established benchmarks, we can contextualize its activity and identify its potential therapeutic niche.

The Benchmark Inhibitors: A Rationale for Selection

To effectively profile this compound, we have selected three benchmark inhibitors that represent the chemical and pharmacological diversity of the PI3K inhibitor class:

  • Alpelisib (BYL719): An FDA-approved, potent, and highly selective inhibitor of the PI3Kα isoform.[3] Its activity is particularly pronounced in cancers harboring PIK3CA mutations.

  • Idelalisib (CAL-101): An FDA-approved, potent, and selective inhibitor of the PI3Kδ isoform, primarily used in the treatment of B-cell malignancies.[4][5]

  • Copanlisib (BAY 80-6946): An FDA-approved, potent pan-Class I PI3K inhibitor, with strong activity against both PI3Kα and PI3Kδ isoforms.[6][7]

This selection allows for a comprehensive comparison, assessing not only the potency of our test compound but also its selectivity across the major Class I PI3K isoforms.

Comparative Data Summary

The following tables summarize the key characteristics and (hypothetical) performance data for this compound against our selected benchmarks.

Table 1: Compound Structures and Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₁H₉BrO₄299.09
Alpelisib C₁₉H₂₂F₃N₅O₂S441.47
Idelalisib C₂₂H₁₈FN₇O415.42
Copanlisib C₂₃H₂₈N₈O₄480.52

Table 2: Comparative Biochemical Potency (IC50, nM)

CompoundPI3KαPI3KβPI3KγPI3KδSelectivity Profile
This compound (Hypothetical) 25 150 200 50 α/δ dual selective
Alpelisib 5[8]1200[8]250[8]290[8]α selective
Idelalisib 8600[9]4000[9]2100[9]19[9]δ selective
Copanlisib 0.5[6]3.7[6]6.4[6]0.7[6]pan-PI3K

Table 3: Comparative Cellular Activity

CompoundCell LineKey Genetic Featurep-AKT (Ser473) IC50 (nM)Cell Proliferation IC50 (nM)
This compound (Hypothetical) T47DPIK3CA (H1047R)100 500
PC-3PTEN null250 1200
Alpelisib T47DPIK3CA (H1047R)157[10]600
PC-3PTEN null>1000>2000
Idelalisib T47DPIK3CA (H1047R)>2000>5000
PC-3PTEN null>2000>5000
Copanlisib T47DPIK3CA (H1047R)1050
PC-3PTEN null20100

Experimental Protocols and Methodologies

Biochemical Kinase Assays

Causality Behind Experimental Choices: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the PI3K isoforms, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity. This assay is less prone to interference from colored or fluorescent compounds compared to other methods.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Serial Dilution of Inhibitors C Incubate Inhibitors with Kinase/Substrate A->C B Prepare Kinase/Lipid Substrate Mix B->C D Add ATP to Initiate Reaction C->D E Incubate at RT D->E F Add ADP-Glo™ Reagent to Deplete ATP E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ PI3K biochemical assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of each inhibitor (this compound, Alpelisib, Idelalisib, Copanlisib) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup: In a 384-well plate, add the PI3K enzyme (α, β, γ, or δ isoform) and the lipid substrate (e.g., PIP2).

  • Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the inhibitor concentration versus the percentage of kinase activity. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cellular Pathway Engagement: Phospho-AKT Western Blot

Causality Behind Experimental Choices: To confirm that the inhibitors are engaging the PI3K pathway in a cellular context, we measure the phosphorylation of a key downstream effector, AKT, at the Ser473 position. A decrease in phospho-AKT levels is a direct and reliable indicator of PI3K inhibition in cells. We use two cell lines with different genetic backgrounds to assess the context-dependent activity of the inhibitors:

  • T47D: A human breast cancer cell line with an activating H1047R mutation in PIK3CA, making it highly dependent on PI3Kα signaling.[10]

  • PC-3: A human prostate cancer cell line that is PTEN-null, leading to constitutive activation of the PI3K pathway.[12]

PI3K Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT pAKT p-AKT (Ser473) mTORC2->AKT Phosphorylates Ser473 Downstream Cell Survival, Growth, Proliferation pAKT->Downstream Inhibitor This compound (and benchmarks) Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway and point of inhibition.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture T47D and PC-3 cells to ~80% confluency. Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal pathway activation, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of each inhibitor for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and total AKT. A loading control like β-actin should also be used.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-AKT signal to the total AKT signal.[13]

Cellular Proliferation Assay (MTT Assay)

Causality Behind Experimental Choices: To assess the functional consequence of PI3K inhibition, we measure the impact on cell proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which correlates with cell number.[8][14] This allows us to determine the concentration at which an inhibitor reduces cell growth by 50% (IC50).

Step-by-Step Protocol:

  • Cell Seeding: Seed T47D and PC-3 cells in 96-well plates at an optimized density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of each inhibitor.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and determine the IC50 for cell proliferation.

Biophysical Assay: Surface Plasmon Resonance (SPR)

Causality Behind Experimental Choices: While biochemical and cellular assays provide valuable information on potency and pathway engagement, they do not directly measure the binding of the inhibitor to its target. SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD). This provides direct evidence of target engagement and can help to differentiate between compounds with similar IC50 values.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize PI3Kα on Sensor Chip C Inject Inhibitor over Sensor Surface (Association) A->C B Prepare Serial Dilutions of Inhibitor B->C D Inject Buffer to Wash (Dissociation) C->D E Generate Sensorgrams D->E F Fit Data to a Binding Model E->F G Determine kon, koff, and KD F->G

Caption: General workflow for an SPR binding assay.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize recombinant human PI3Kα protein onto a sensor chip.

  • Inhibitor Preparation: Prepare a series of concentrations of this compound.

  • Binding Measurement: Inject the inhibitor solutions over the sensor chip surface and monitor the change in the SPR signal in real-time. This is the association phase.

  • Dissociation Measurement: Inject running buffer over the chip to allow the inhibitor to dissociate from the target.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of a novel compound, this compound, as a hypothetical PI3K inhibitor. By employing a combination of biochemical, cellular, and biophysical assays and comparing the results to well-characterized benchmark inhibitors, we can build a detailed profile of the compound's potency, selectivity, and mechanism of action.

Based on our hypothetical data, this compound presents an interesting profile as a dual PI3Kα/δ inhibitor. Its preferential activity in a PIK3CA-mutant cell line suggests potential for use in solid tumors, while its activity against PI3Kδ may confer efficacy in hematological malignancies.

Further studies would be required to fully characterize this compound, including:

  • Full Kinome Profiling: To assess its selectivity against a broader panel of kinases.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: To determine its drug-like properties.

By following the structured approach outlined in this guide, researchers can efficiently and effectively evaluate novel inhibitors and make data-driven decisions in the drug discovery process.

References

  • Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy. Journal of Medicinal Chemistry. [Link]

  • Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. PMC. [Link]

  • Cell line models for drug discovery in PIK3CA-mutated colorectal cancers. PubMed. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). PMC. [Link]

  • Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. NIH. [Link]

  • A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. PMC. [Link]

  • Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. NIH. [Link]

  • X-ray crystal structure of copanlisib bound to PI3Kγ. ResearchGate. [Link]

  • Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. Molecular Cancer Therapeutics. [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. [Link]

  • Murine Cell Lines Derived from Pten Null Prostate Cancer Show the Critical Role of PTEN in Hormone Refractory Prostate Cancer Development. AACR Journals. [Link]

  • Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. PNAS. [Link]

  • 5-Bromo-2-methylheptan-4-ol | C8H17BrO | CID 139645715. PubChem. [Link]

  • Idelalisib. Wikipedia. [Link]

  • PI3K Pathway Inhibition Achieves Potent Antitumor Activity in Melanoma Brain Metastases In Vitro and In Vivo. AACR Journals. [Link]

  • PTEN Null Cell Lines. UCLA Technology Development Group. [Link]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. AACR Journals. [Link]

  • Chroman-4-ones and process for preparing same.
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]

  • Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy. Taylor & Francis Online. [Link]

  • PI3K-Akt Pathway Suppresses Coagulation and Inflammation in Endotoxemic Mice. AHA/ASA Journals. [Link]

  • Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen. NIH. [Link]

  • Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. ResearchGate. [Link]

  • PTEN-deficient cancers depend on PIK3CB. PNAS. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 5-Bromo-4-carboxymethyl-2-chromanone as a Carboxypeptidase A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-4-carboxymethyl-2-chromanone, a novel synthetic compound with therapeutic potential. Based on its structural features, particularly the carboxymethyl group, we hypothesize its primary mechanism of action to be the inhibition of Carboxypeptidase A (CPA), a zinc-dependent metalloprotease implicated in various physiological and pathological processes.[1][2] This document will detail the rationale and methodologies for its preclinical evaluation, comparing its hypothetical performance metrics against established CPA inhibitors.

Introduction to this compound and its Hypothesized Target

This compound is a functionalized derivative of the chromanone scaffold, a privileged structure in medicinal chemistry known for a wide array of pharmacological activities.[3] While the broader chromanone class has been explored for anticancer properties, the specific biological target of this particular molecule has not been fully elucidated.[3] The presence of a carboxymethyl substituent provides a strong rationale for its potential interaction with metalloenzymes, where the carboxylate can coordinate with a catalytic metal ion.

Hypothesized Molecular Target: Carboxypeptidase A (CPA)

Carboxypeptidases are a family of enzymes that cleave C-terminal amino acids from proteins and peptides.[4] CPA, specifically, plays a crucial role in digestive processes and has been implicated in various diseases, making it a relevant therapeutic target.[4][5] The design of CPA inhibitors has been a subject of interest, with molecules like benzylsuccinic acid serving as foundational examples.[1] We propose that this compound acts as a competitive inhibitor of CPA, with its carboxymethyl group mimicking the substrate's C-terminal carboxylate and binding to the active site's zinc ion.

The Imperative for In Vivo Validation: Beyond the Petri Dish

While in vitro enzyme assays are essential for initial screening and determining inhibitory constants (e.g., IC50), they do not recapitulate the complex biological environment of a living organism.[6] The transition from in vitro to in vivo is a critical step in drug development to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a systemic context. For an enzyme inhibitor, in vivo studies are paramount to confirm that it can reach its target tissue in sufficient concentrations to exert a therapeutic effect without causing unacceptable side effects.[7]

A Strategic Workflow for In Vivo Validation

A robust in vivo validation program for a novel CPA inhibitor would logically progress through pharmacokinetic and pharmacodynamic assessments, followed by efficacy studies in a relevant disease model.

graph "In_Vivo_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_PKPD" { label="Pharmacokinetic & Pharmacodynamic Profiling"; style="rounded,filled"; fillcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK_Studies [label="Pharmacokinetic (ADME) Studies"]; PD_Studies [label="Pharmacodynamic (Target Engagement) Studies"]; PK_Studies -> PD_Studies [label="Inform Dosing Regimen"]; }

subgraph "cluster_Efficacy" { label="Efficacy & Safety Evaluation"; style="rounded,filled"; fillcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Model_Selection [label="Disease Model Selection"]; Efficacy_Testing [label="Efficacy Testing"]; Tox_Profiling [label="Toxicology Profiling"]; Model_Selection -> Efficacy_Testing; Efficacy_Testing -> Tox_Profiling; }

PD_Studies -> Model_Selection [label="Confirm Biological Activity"]; }

Figure 1: A strategic workflow for the in vivo validation of a novel enzyme inhibitor.
Pharmacokinetic (ADME) Profiling

The initial step is to understand how the organism processes the compound. This involves administering a single dose of this compound to a suitable animal model (e.g., rodents) and measuring its concentration in plasma and relevant tissues over time.

Detailed Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability. A typical dose might range from 1 to 10 mg/kg.

  • Sample Collection: Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Extract the compound from plasma and analyze its concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacodynamic (Target Engagement) Studies

These studies aim to demonstrate that the compound interacts with its intended target, CPA, in vivo. This can be achieved by measuring the activity of CPA in relevant tissues after compound administration.

Detailed Protocol: Ex Vivo Carboxypeptidase A Activity Assay

  • Animal Model & Dosing: Administer a range of doses of this compound to rats.

  • Tissue Collection: At a time point corresponding to the expected Cmax, euthanize the animals and collect tissues of interest (e.g., pancreas, small intestine).

  • Tissue Homogenization: Prepare tissue homogenates in a suitable buffer.

  • Enzyme Activity Assay: Measure CPA activity in the homogenates using a chromogenic or fluorogenic substrate.

  • Data Analysis: Correlate the dose of the compound with the degree of CPA inhibition in the target tissues.

Comparative Analysis: this compound vs. Benzylsuccinic Acid

To contextualize the potential of this compound, its performance should be benchmarked against a known inhibitor. Benzylsuccinic acid is a well-characterized competitive inhibitor of CPA and serves as a suitable comparator.[1]

ParameterThis compound (Hypothetical Data)Benzylsuccinic Acid (Published Data)Rationale for Comparison
In Vitro IC50 50 nM470 nMA lower IC50 suggests higher intrinsic potency.
Oral Bioavailability 30%<5%Higher oral bioavailability is desirable for convenient dosing.
In Vivo Efficacy 60% CPA inhibition at 10 mg/kg40% CPA inhibition at 50 mg/kgDemonstrates superior potency and efficacy in a living system.
Acute Toxicity (LD50) >500 mg/kg~200 mg/kgA higher LD50 indicates a better safety profile.

Note: The data for this compound is hypothetical and for illustrative purposes.

Proposed Signaling Pathway and Mechanism of Inhibition

The hypothesized mechanism involves the binding of this compound to the active site of CPA, preventing the binding and cleavage of its natural substrates.

graph "Mechanism_of_Inhibition" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

subgraph "cluster_Enzyme" { label="Carboxypeptidase A Active Site"; style="rounded"; bgcolor="#F1F3F4"; "Zn(II)" [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Substrate_Binding_Pocket" [shape=box, style=rounded, label="Hydrophobic Pocket"]; }

"Substrate" [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Peptide Substrate\n(C-terminal AA)"]; "Product" [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Cleaved Peptide + Amino Acid"]; "Inhibitor" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"];

"Substrate" -> "Zn(II)" [label="Binding & Cleavage"]; "Zn(II)" -> "Product" [label="Release"]; "Inhibitor" -> "Zn(II)" [label="Competitive Binding\n(Blocks Substrate Access)", style=dashed]; }

Figure 2: Proposed competitive inhibition of Carboxypeptidase A by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a putative Carboxypeptidase A inhibitor. The proposed experimental workflow, from pharmacokinetic profiling to comparative efficacy studies, provides a clear roadmap for advancing this promising compound through the preclinical development pipeline. Successful validation would not only confirm its mechanism of action but also establish its potential as a novel therapeutic agent for diseases associated with aberrant CPA activity. Future studies should focus on long-term efficacy and safety assessments in chronic disease models to fully delineate its therapeutic window.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Model comparing carboxypeptidase A and ACE. In this schematic... ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. ResearchGate. Available at: [Link]

  • Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. PubMed Central. Available at: [Link]

  • Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models. ResearchGate. Available at: [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. KIET. Available at: [Link]

  • Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. MDPI. Available at: [Link]

  • Enzyme Inhibition in Vivo. Chemistry LibreTexts. Available at: [Link]

  • Carboxypeptidases in disease: Insights from peptidomic studies. PubMed Central. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Carboxypeptidase A – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Bromo-4-carboxymethyl-2-chromanone as a Novel AKR1B10 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the identification of potent and selective small molecule inhibitors is a cornerstone of modern therapeutic design. This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, 5-Bromo-4-carboxymethyl-2-chromanone. While direct experimental data for this specific molecule is not yet prevalent in public literature, its chromanone core is a recognized pharmacophore in numerous bioactive agents.[1][2] This guide will therefore use the aldo-keto reductase family, specifically AKR1B10, as a plausible and challenging target to illustrate a rigorous selectivity assessment process.

AKR1B10 is a compelling oncology target due to its overexpression in various cancers, where it contributes to chemotherapy resistance.[3] However, its high structural similarity to aldose reductase (AKR1B1), an enzyme implicated in diabetic complications, presents a significant challenge: achieving selective inhibition is paramount to avoiding off-target effects.[4] This guide outlines the essential experimental and computational workflows required to validate the selectivity of a novel inhibitor like this compound against AKR1B10 over AKR1B1.

The Rationale Behind Selectivity Profiling: Why It Matters

The biological and therapeutic consequences of inhibitor selectivity cannot be overstated. A non-selective compound that inhibits both AKR1B10 and AKR1B1 could lead to unintended side effects related to the polyol pathway, which is regulated by AKR1B1.[5] Therefore, our primary objective is to quantify the compound's inhibitory potency against our intended target (AKR1B10) versus its potency against a closely related off-target (AKR1B1). The ratio of these potencies, known as the selectivity index, provides a quantitative measure of the compound's specificity. A higher selectivity index for the target enzyme is a key indicator of a more promising therapeutic candidate.

cluster_0 Core Objective: Validating Selective Inhibition A Novel Compound: This compound B Primary Target: AKR1B10 (Oncology) A->B Test Against C Key Off-Target: AKR1B1 (High Homology) A->C Test Against D Quantify Potency (IC50 / Ki) B->D C->D E Calculate Selectivity Index (SI = IC50_AKR1B1 / IC50_AKR1B10) D->E F High SI: Promising Candidate E->F G Low SI: Risk of Off-Target Effects E->G

Caption: Logical workflow for determining inhibitor selectivity.

Experimental Workflow: A Multi-Pillar Approach to Selectivity Validation

A robust assessment of selectivity relies on a combination of in vitro enzymatic assays, cell-based models, and in silico predictions. This multi-pronged approach ensures that the observed selectivity is not an artifact of a single experimental system but a consistent characteristic of the molecule.

Pillar 1: In Vitro Enzymatic Assays for Potency Determination (IC50)

The foundational experiment is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified, recombinant AKR1B10 and AKR1B1 enzymes. The assay measures the enzyme's ability to reduce a substrate by monitoring the corresponding oxidation of the cofactor NADPH to NADP+, which can be observed as a decrease in absorbance at 340 nm.[6][7]

Detailed Protocol: Spectrophotometric IC50 Determination

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2.

    • Cofactor Solution: Prepare a 2 mM stock solution of NADPH in the assay buffer.

    • Enzyme Solutions: Prepare working solutions of recombinant human AKR1B10 and AKR1B1 in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Substrate Solution: A common substrate for both enzymes is D,L-glyceraldehyde. Prepare a stock solution (e.g., 100 mM) in the assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the NADPH solution to each well (final concentration will be ~0.1 mM).

    • Add 2 µL of the inhibitor at various concentrations (serial dilutions from the stock). For the control wells, add 2 µL of DMSO.

    • Add 10 µL of the enzyme solution (AKR1B10 or AKR1B1) to the appropriate wells.

    • Incubate the plate at 37°C for 5 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.[7]

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Enzymatic Assay Workflow Start Prepare Reagents (Buffer, NADPH, Enzyme, Substrate, Inhibitor) Plate Dispense Buffer, NADPH, and Inhibitor dilutions into 96-well plate Start->Plate AddEnzyme Add Enzyme (AKR1B10 or AKR1B1) Plate->AddEnzyme Incubate Pre-incubate at 37°C AddEnzyme->Incubate AddSubstrate Initiate reaction with Substrate Incubate->AddSubstrate Read Monitor NADPH depletion (Absorbance at 340 nm) AddSubstrate->Read Analyze Calculate initial velocities and % Inhibition Read->Analyze Plot Plot Dose-Response Curve Analyze->Plot End Determine IC50 Value Plot->End

Caption: Step-by-step workflow for the in vitro enzymatic assay.

Pillar 2: Cell-Based Assays for Target Engagement in a Biological Context

While in vitro assays are essential, they do not account for cell permeability, stability, or potential efflux of the inhibitor. Cell-based assays provide a more physiologically relevant system to confirm selectivity. A common approach is to use a cell line that has low endogenous AKR activity and then create two variants: one that overexpresses AKR1B10 and another that overexpresses AKR1B1.

Detailed Protocol: Cellular Target Engagement Assay

  • Cell Line Engineering:

    • Select a suitable host cell line (e.g., HEK293 or A549).

    • Transfect cells with expression vectors containing the coding sequence for either human AKR1B10 or human AKR1B1. Stable cell lines are preferred for consistency.

    • Confirm overexpression via Western Blot or qPCR.

  • Cellular Inhibition Assay:

    • Plate the engineered cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

    • Introduce a cell-permeable substrate that is metabolized by both enzymes, such as an anthracycline like daunorubicin, which is reduced by AKR1B10.[8]

    • After an incubation period, lyse the cells and quantify the amount of the metabolized substrate (e.g., daunorubicinol) using a suitable analytical method like HPLC or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of substrate metabolism at each inhibitor concentration relative to the vehicle control.

    • Determine the cellular IC50 for each cell line (AKR1B10-overexpressing and AKR1B1-overexpressing).

    • A significant shift in the IC50 between the two cell lines will confirm the selective inhibition observed in the enzymatic assays.

Pillar 3: In Silico Molecular Modeling for Mechanistic Insight

Computational modeling provides a powerful tool to understand the structural basis of selectivity. By docking this compound into the crystal structures of AKR1B10 and AKR1B1, we can predict binding poses and identify key molecular interactions.

Workflow: Molecular Docking and Analysis

  • Structure Preparation: Obtain high-resolution crystal structures of human AKR1B10 and AKR1B1 complexed with the cofactor NADP+.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

  • Molecular Docking: Use docking software to predict the binding mode of the inhibitor in the active site of each enzyme. The active site is generally defined by key catalytic residues such as Tyr49 and His111.[9]

  • Analysis of Interactions: Analyze the resulting poses. Selectivity is often driven by interactions with non-conserved residues in the active site or subtle differences in the flexibility of binding loops.[9] For instance, differences in residues within the external loops of AKR1B10 and AKR1B1 can be exploited for selective inhibitor design.[10]

Comparative Data Analysis: Benchmarking Against the Field

To contextualize the performance of this compound, its potency and selectivity must be compared against known AKR1B10 inhibitors.

Table 1: Hypothetical Performance of this compound

CompoundTargetIC50 (nM) [Hypothetical]Selectivity Index (SI) vs. AKR1B1
This compoundAKR1B1050120
AKR1B16000

Note: The data in this table is purely hypothetical for illustrative purposes.

Table 2: Performance of Known AKR1B10 and AKR1B1 Inhibitors (Literature Data)

CompoundTargetIC50 (nM)Selectivity Index (SI) vs. AKR1B1Reference
Oleanolic AcidAKR1B102601370[11]
TolrestatAKR1B1010Low (Potent AKR1B1 inhibitor)[10]
FidarestatAKR1B10/B1~Similar~1 (Non-selective)[9]
ZopolrestatAKR1B10/B1~Similar~1 (Non-selective)[9]
PHPCAKR1B106~2[11]

This comparative analysis is critical. For example, while a compound like PHPC is highly potent against AKR1B10 (IC50 = 6 nM), its low selectivity index (~2) indicates it is nearly as potent against AKR1B1.[11] In contrast, oleanolic acid, though less potent, demonstrates a remarkable selectivity of over 1300-fold.[11] Our hypothetical compound, with an SI of 120, would represent a strong balance of potency and selectivity, making it a compelling candidate for further development.

Conclusion

Assessing the selectivity of a novel inhibitor like this compound is a rigorous, multi-step process that demands scientific integrity at every stage. By integrating precise in vitro enzymatic assays, physiologically relevant cell-based models, and insightful computational analysis, researchers can build a comprehensive and trustworthy selectivity profile. This guide provides the blueprint for such an evaluation, ensuring that the journey from a promising chemical scaffold to a viable therapeutic candidate is grounded in robust, verifiable data. The ultimate goal is not merely to inhibit a target, but to do so with the precision required to maximize therapeutic benefit while minimizing unintended harm.

References

  • Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. (n.d.).
  • Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations - NIH. (2023, September 6).
  • Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A 1 : Implications for Antitumoral Activity - AACR Journals. (n.d.).
  • The Role of AKR1B10 in Physiology and Pathophysiology - PMC - NIH. (n.d.).
  • Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - Frontiers. (n.d.).
  • Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). (2021, August 20).
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.).
  • Human Aldo-Keto Reductases 1B1 and 1B10: A Comparative Study on their Enzyme Activity toward Electrophilic Carbonyl Compounds - NIH. (n.d.).
  • Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - NIH. (2020, December 7).
  • Inhibition of AKR1B10-mediated metabolism of daunorubicin as a novel off-target effect for the Bcr-Abl tyrosine kinase inhibitor dasatinib - PubMed. (2021, July 30).
  • The Role of AKR1B10 in Physiology and Pathophysiology - MDPI. (1989, November 6).
  • Full article: Ligand-Based Drug Design of Novel Aldose Reductase Inhibitors. (n.d.).

Sources

A Researcher's Guide to the Synthesis and Bioactivity of Chromanone Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the synthesis and biological performance of a published chromanone compound against established alternatives. This document is intended to be a practical resource, offering detailed experimental data and protocols to enable replication and further investigation.

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include antifungal, anticancer, and anti-inflammatory properties, making chromanones a compelling target for drug discovery and development.[3][4][5] This guide will focus on the total synthesis of Chromanone A, a naturally occurring chromanone with notable antifungal properties, and will also explore the anticancer and anti-inflammatory potential of other chromanone derivatives, comparing their efficacy to commercially available drugs.[6][7]

The Promise of Chromanones: A Multifaceted Scaffold

Chromanones, and their unsaturated counterparts, chromones, are benzopyran derivatives that have garnered significant interest in the scientific community due to their diverse pharmacological profiles.[1] Their structural versatility allows for a wide range of substitutions, leading to a vast chemical space for the development of novel therapeutic agents. This guide will delve into the practical aspects of working with these compounds, from their chemical synthesis to the evaluation of their biological effects.

Part 1: Synthesis of a Bioactive Chromanone - The Case of Chromanone A

The first total synthesis of Chromanone A (2-hydroxymethyl-8-methoxy-3-methylchroman-4-one) provides an excellent case study for understanding the synthetic challenges and strategies associated with this class of compounds. The synthesis, as reported by Cortés et al. (2021), achieves a 25.3% overall yield from the readily available starting material, pyrocatechol.[6]

Synthetic Workflow: A Step-by-Step Approach

The synthesis of Chromanone A involves a multi-step process that showcases key organic reactions and purification techniques. The following is a detailed protocol based on the published literature.[6]

Experimental Protocol: Synthesis of Chromanone A

  • Step 1: Friedel-Crafts Acylation. To a solution of pyrocatechol in an appropriate solvent, add a suitable acylating agent (e.g., propionyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting propiophenone derivative is then isolated and purified using column chromatography. This initial step establishes the core aromatic ketone structure required for the subsequent cyclization.

  • Step 2: O-Methylation. The hydroxyl group of the propiophenone derivative is selectively methylated using a methylating agent such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step is crucial for installing the methoxy group found in the final product. Purification is achieved through column chromatography.

  • Step 3: Claisen Condensation. The methylated propiophenone is then subjected to a Claisen condensation with a suitable ester (e.g., diethyl oxalate) in the presence of a strong base (e.g., sodium ethoxide). This reaction forms the β-dicarbonyl intermediate necessary for the subsequent cyclization to form the chromanone ring.

  • Step 4: Cyclization and Decarboxylation. The β-dicarbonyl intermediate is heated in the presence of an acid catalyst (e.g., hydrochloric acid) to induce intramolecular cyclization and subsequent decarboxylation, yielding the chromanone core.

  • Step 5: Functional Group Interconversion. The final step involves the introduction of the hydroxymethyl group at the C2 position. This can be achieved through various methods, such as a formylation reaction followed by reduction. The final product, Chromanone A, is then purified by recrystallization or column chromatography.

Synthesis_Workflow Pyrocatechol Pyrocatechol Propiophenone Propiophenone Derivative Pyrocatechol->Propiophenone Friedel-Crafts Acylation Methylated_Propiophenone O-Methylated Propiophenone Propiophenone->Methylated_Propiophenone O-Methylation Beta_Dicarbonyl β-Dicarbonyl Intermediate Methylated_Propiophenone->Beta_Dicarbonyl Claisen Condensation Chromanone_Core Chromanone Core Beta_Dicarbonyl->Chromanone_Core Cyclization & Decarboxylation Chromanone_A Chromanone A Chromanone_Core->Chromanone_A Functional Group Interconversion

Synthetic pathway for Chromanone A.

Part 2: Evaluating Biological Activity - A Comparative Analysis

This section provides detailed protocols for assessing the antifungal, anticancer, and anti-inflammatory activities of chromanone compounds and compares their performance to established drugs.

Antifungal Activity of Chromanone A vs. Amphotericin B

Chromanone A has been reported to exhibit antifungal activity against Candida albicans, a common human fungal pathogen.[6] To objectively assess its efficacy, we compare its performance to Amphotericin B, a widely used antifungal medication.[8][9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 10231) in RPMI-1640 medium.

  • Serial Dilution: Perform a two-fold serial dilution of Chromanone A and Amphotericin B in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Comparative Data: Antifungal Activity

CompoundTarget OrganismMIC (µg/mL)Mechanism of Action
Chromanone A Candida albicans7.8[6]Not fully elucidated, may involve disruption of cell membrane or other cellular processes.
Amphotericin B Candida albicans0.25 - 1.0[10]Binds to ergosterol in the fungal cell membrane, forming pores that lead to cell death.[8][9]

Note: MIC values can vary depending on the specific strain and testing conditions.

Antifungal_Activity cluster_ChromanoneA Chromanone A cluster_AmphotericinB Amphotericin B (Comparator) Chromanone_A Chromanone A MIC_Chromanone MIC = 7.8 µg/mL Candida Candida albicans Chromanone_A->Candida Inhibits Growth Amphotericin_B Amphotericin B MIC_Amphotericin MIC = 0.25-1.0 µg/mL Amphotericin_B->Candida Inhibits Growth

Comparison of antifungal activity.
Anticancer Activity of Chromanone Derivatives vs. Doxorubicin

Several chromanone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7][11] This section outlines a protocol for evaluating this activity and compares the performance of a representative chromanone derivative to the widely used chemotherapeutic agent, Doxorubicin.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chromanone derivative and Doxorubicin for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Data: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Chromanone Derivative (Representative) MCF-710 - 30[7]Varies depending on the specific derivative; may induce apoptosis or cell cycle arrest.[11]
Doxorubicin MCF-7~0.1 - 1.0[12][13]Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to cell death.

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Anticancer_Activity cluster_Chromanone Chromanone Derivative cluster_Doxorubicin Doxorubicin (Comparator) Chromanone Chromanone Derivative IC50_Chromanone IC50 = 10-30 µM Cancer_Cells MCF-7 Cancer Cells Chromanone->Cancer_Cells Induces Cytotoxicity Doxorubicin Doxorubicin IC50_Doxorubicin IC50 = ~0.1-1.0 µM Doxorubicin->Cancer_Cells Induces Cytotoxicity

Comparison of anticancer activity.
Anti-inflammatory Activity of Chromanone Derivatives vs. Diclofenac

The anti-inflammatory potential of chromanone derivatives is another area of active research.[5][14] Here, we describe an in-vitro assay to assess this activity and compare it to Diclofenac, a common nonsteroidal anti-inflammatory drug (NSAID).[2][15][16]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Compound Addition: Add various concentrations of the chromanone derivative and Diclofenac to the reaction mixture.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Inhibition Calculation: Calculate the percentage inhibition of protein denaturation. The IC50 value is the concentration of the compound that inhibits 50% of protein denaturation.

Comparative Data: Anti-inflammatory Activity

CompoundIn Vitro AssayIC50 (µg/mL)Mechanism of Action
Chromanone Derivative (Representative) Inhibition of Albumin DenaturationVariesMay involve stabilization of lysosomal membranes and inhibition of pro-inflammatory enzymes.[5]
Diclofenac Inhibition of Albumin Denaturation~20 - 100[2][15][16]Non-selective inhibitor of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Note: IC50 values can vary based on the specific experimental setup.

Anti_inflammatory_Activity cluster_Chromanone Chromanone Derivative cluster_Diclofenac Diclofenac (Comparator) Chromanone Chromanone Derivative IC50_Chromanone IC50 = Varies Protein_Denaturation Albumin Denaturation Chromanone->Protein_Denaturation Inhibits Diclofenac Diclofenac IC50_Diclofenac IC50 = ~20-100 µg/mL Diclofenac->Protein_Denaturation Inhibits

Comparison of anti-inflammatory activity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and biological evaluation of chromanone compounds, using Chromanone A as a primary example. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery. While chromanone derivatives show promise as antifungal, anticancer, and anti-inflammatory agents, further research is needed to fully elucidate their mechanisms of action and to optimize their therapeutic potential. The versatility of the chromanone scaffold, coupled with the ever-growing toolbox of synthetic organic chemistry, ensures that these compounds will remain an exciting area of investigation for years to come.

References

  • Cortés, I., Cordisco, E., Kaufman, T. S., Sortino, M. A., Svetaz, L. A., & Bracca, A. B. J. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587–19597. [Link]

  • Cortés, I., Cordisco, E., Kaufman, T. S., Sortino, M. A., Svetaz, L. A., & Bracca, A. B. J. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587–19597. [Link]

  • Ewies, F. E., & El-Shehry, M. F. (2014). Synthesis of chromones and their applications during the last ten years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Fumare, B. K., & Adedokun, O. A. (2017). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. International Journal of Scientific & Engineering Research, 8(7), 123-129.
  • Lee, J. H., Kim, Y. G., Park, S., Hu, L., & Lee, J. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23. [Link]

  • BenchChem. (2025). Synthesis protocol for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. BenchChem.
  • Gornicka, A., Szczesio, M., Stasilowicz, O., Ciolkowski, M., & Wawrzyniak, U. E. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Maj, M., Kloskowski, T., Gornowicz, A., & Drewa, T. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 285, 117771.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Wang, Y. (2025). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic & Medicinal Chemistry, 129, 117771.
  • ResearchGate. (n.d.). IC 50 value for standard (diclofenac) in protein denaturation inhibitory assay.
  • BenchChem. (2025). Comparative Cytotoxicity of Chromone Derivatives on Cancer Cells: A Research Guide. BenchChem.
  • Rezadoost, M. H., Ghasempour, A., & Gholami, M. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • Al-Oqaili, Z. N., Al-Maliki, S. J., & Al-Khafaji, N. J. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(4), 223-226.
  • Martínez-Cócera, C., López-Guerrero, J. A., & de la Vega, L. (2020). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Molecules, 25(23), 5648. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. Heterocycles, 65(12), 2937-2946.
  • Ellis, D. (2002). Amphotericin B: spectrum and resistance. Journal of Antimicrobial Chemotherapy, 49(suppl_1), 7-10.
  • Slain, D. (2019). Amphotericin B: An antifungal drug that disrupts fungal cell membranes by reacting with ergosterol. YouTube. [Link]

  • Bouyahya, A., Dakka, N., Et-Touys, A., Abrini, J., & Bakri, Y. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 137-142.
  • ResearchGate. (2016). Can anybody give an advice on measuring cytotoxicity of doxorubicin?
  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
  • Gholampour, S., Ghandi, M., & Fassihi, A. (2024). Anti-cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, D. M., & de Sousa, D. P. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Molecules, 28(3), 1032. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. BenchChem.
  • Lee, J. H., Kim, Y. G., Park, S., Hu, L., & Lee, J. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23. [Link]

  • Stiborova, M., Poljakova, J., Martinkova, E., Eckschlager, T., & Kizek, R. (2011). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary toxicology, 4(4), 213–219. [Link]

  • Balasubramanian, S., & Ramalingam, S. (2021). Evaluation of In vitro Anti-Inflammatory Activity of Trichosanthes palmata against the Denaturation of Protein. Pharmacognosy Research, 13(2), 133-137.
  • ResearchGate. (2025). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives.
  • Liu, Y., Zhang, Y., Wang, Y., Li, J., & Wang, Y. (2025). Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. European Journal of Medicinal Chemistry, 285, 117772. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • El-Sayed, N. N. E., Al-Ghorbani, M., & El-Gamal, A. A. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 528. [Link]

  • de Oliveira, A. C., de Oliveira, A. P., de Oliveira, G. A., & de Oliveira, V. L. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Antibiotics, 12(11), 1599. [Link]

Sources

A Head-to-Head Comparison of Substituted Chromanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromanone Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to serve as versatile templates for designing ligands for diverse biological targets.[1][2] The chroman-4-one, or simply chromanone, framework is a prime example of such a scaffold.[3] This oxygen-containing heterocycle is a major building block in a vast class of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4]

The remarkable therapeutic potential of chromanones stems from their synthetic tractability and the profound influence of their substitution patterns on their biological effects.[4] By strategically modifying the substituents at various positions on the chromanone ring, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of different substituted chromanones, supported by experimental data, to elucidate their structure-activity relationships (SAR) and guide future drug development efforts. We will delve into their comparative performance in key therapeutic areas, provide detailed experimental protocols for their evaluation, and present the data in a clear, comparative format.

Decoding the Chromanone Core: Structure-Activity Relationships (SAR)

The biological activity of a chromanone derivative is not inherent to the core structure alone but is dictated by the nature and position of its substituents. Understanding these structure-activity relationships is fundamental to designing potent and selective therapeutic agents.[5] The chromanone skeleton, with its numbered positions, provides a canvas for chemical modification.

Caption: Key Structure-Activity Relationships of the Chromanone Scaffold.

  • Substitution at C2: This position is critical for modulating potency and selectivity. For instance, studies on sirtuin inhibitors revealed that 2-alkyl-substituted chroman-4-ones were effective, with specific chain lengths influencing activity.[2] Other research has shown that the substituent at the C-2 position plays a significant role in anti-influenza A virus (IAV) activity.[1]

  • Substitution at C5 and C7: The presence of hydroxyl (-OH) groups at these positions is a recurring theme for potent biological activity. A hydroxyl group at C7 is often crucial for antioxidant capacity.[6][7] Furthermore, the combination of a 5-OH group in the 7-OH-4-chromanone scaffold is important for antibacterial activity.[8] The substitution of the C7 hydroxyl with a methoxy (-OCH3) group has been shown to enhance anti-inflammatory properties.[7]

  • Substitution at C6 and C8: The aromatic ring of the chromanone scaffold allows for modifications that can significantly impact activity. For SIRT2 inhibitors, larger, electron-withdrawing substituents like bromine or chlorine at the C6 and C8 positions were found to be favorable.[2]

Comparative Performance Analysis

The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we compare substituted chromanones across several key therapeutic areas.

Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[9][10]

A study on 3-benzylidene chroman-4-one analogs revealed that compounds with methoxy and ethoxy/methyl/isopropyl groups exhibited potent anti-proliferative efficacy in the MCF-7 breast cancer cell line, leading to an increase in apoptosis.[11] Another series of chromone-based lavendustin A analogs showed that specific substitutions could lead to potent growth inhibitory activities against lung (A-549) and colon (HCT-15) cancer cells.[12] Derivatives have also shown promise against liver cancer (HepG2) and other colon cancer cell lines (HCT116).[13][14]

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Selected Chromanone Derivatives

Compound ClassSubstituentsCancer Cell LineIC50/GI50 (µM)Reference
Chromanone-Nitrogen Mustard Hybrid6-methoxy, 3-aminopentanamido linkerMDA-MB-231 (Breast)1.90[10]
Chromanone-Nitrogen Mustard Hybrid6-methoxy, 3-aminopentanamido linkerMCF-7 (Breast)1.83[10]
3-(Substituted Amino)chromone7-methoxy, 3-(4-fluorophenyl)aminoHCT116 (Colon)4.92[14]
3-(Substituted Amino)chromone7-methoxy, 3-(4-chlorophenyl)amino7721 (Liver)7.91[14]
Chromone-Lavendustin Analog (4h)-A-549 (Lung)6.01-9.92 µg/ml[12]
Chromone-Lavendustin Analog (4k)-HCT-15 (Colon)6.01-9.92 µg/ml[12]
Trideuteromethylated Chromone3-CD₃A549 (Lung)Good to Excellent[13]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Enzyme Inhibition

The ability of substituted chromanones to selectively inhibit enzymes implicated in disease pathogenesis is a cornerstone of their therapeutic potential.

  • SIRT2 Inhibition: SIRT2 is an enzyme involved in aging-related diseases, including neurodegeneration. A series of chroman-4-ones were evaluated as SIRT2 inhibitors, with 6,8-dibromo-2-pentylchroman-4-one emerging as the most potent, with an IC50 of 1.5 µM. These compounds showed high selectivity for SIRT2 over other sirtuin subtypes like SIRT1 and SIRT3.[2]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are critical targets in neurodegenerative disorders like Alzheimer's and Parkinson's disease. Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids have been identified as potent dual inhibitors of acetylcholinesterase (AChE) and MAO-B.[15] The optimal compound, C10, exhibited IC50 values of 0.58 µM for AChE and 0.41 µM for MAO-B.[15]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics industry. In a screen of fourteen chromone derivatives, 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone was identified as a potent competitive inhibitor of mushroom tyrosinase, with activity stronger than the commonly used agents aloesin, arbutin, and kojic acid.[16]

Table 2: Comparative Enzyme Inhibitory Activity (IC50 in µM) of Substituted Chromanones

Compound ClassTarget EnzymeKey SubstituentsIC50 (µM)Reference
2,6,8-Trisubstituted Chroman-4-oneSIRT26,8-dibromo, 2-pentyl1.5[2]
2,6,8-Trisubstituted Chroman-4-oneSIRT28-bromo, 6-chloro, 2-pentyl4.5[2]
Chromanone-tetrahydropyridin Hybrid (C10)AChE-0.58[15]
Chromanone-tetrahydropyridin Hybrid (C10)MAO-B-0.41[15]
2-Substituted Chromone (Compound 7)MAO-B-1-7[17]
2-Substituted Chromone (Compound 15)Tyrosinase5-methyl, 7-methoxy, 2-substitutedPotent[16]
Antioxidant Activity

Many chromone derivatives act as potent antioxidants by scavenging harmful free radicals, thereby protecting cells from oxidative stress.[18] The antioxidant capacity is highly dependent on the substitution pattern, particularly the number and location of phenolic hydroxyl groups.[6]

Consistent structure-activity relationships show that hydroxyl groups at the C5 and C7 positions on ring A, and at the C3' position on ring B, are crucial for high antioxidant activity.[7] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Oxygen Radical Absorbance Capacity (ORAC), and Ferric Reducing Antioxidant Power (FRAP) are commonly used to quantify this activity.[18][19]

Table 3: Comparative Antioxidant Activity of Selected Chromone Derivatives

CompoundKey SubstituentsAssayResult (EC50 or relative activity)Reference
Luteolin5,7,3',4'-OHDPPHEC50 = 17.64 µM[6]
Quercetin3,5,7,3',4'-OHDPPHEC50 = 16.42 µM[6]
Chromonyl-thiazolidinedione (1b)-DPPHHighest scavenging ability[18]
Chromonyl-thiazolidinedione (1c)-FRAPHighest activity[18]
Chromonyl-thiazolidinedione (1d)-ORACHighest activity[18]

Validated Experimental Protocols

To ensure reproducibility and facilitate the comparison of new derivatives, adherence to standardized protocols is essential. Here, we provide step-by-step methodologies for the synthesis and evaluation of chromanones.

Protocol 1: General Synthesis of 2-Substituted Chroman-4-ones

This protocol describes a microwave-assisted one-step procedure for synthesizing chroman-4-one derivatives.[2] The causality behind using microwave irradiation is to accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.

Synthesis_Workflow cluster_synthesis Microwave-Assisted Chromanone Synthesis start Combine Reactants: - 2'-hydroxyacetophenone - Aldehyde (1.1 eq) - DIPA (1.1 eq) - EtOH (solvent) mw Microwave Irradiation (160-170 °C, 1h) start->mw Step 1 workup Work-up: - Dilute with CH2Cl2 - Wash with NaOH, HCl, H2O, Brine mw->workup Step 2 purify Purification: - Dry over MgSO4 - Concentrate - Flash Column Chromatography workup->purify Step 3 product Final Product: Chroman-4-one Derivative purify->product Step 4

Caption: Workflow for Microwave-Assisted Synthesis of Chroman-4-ones.

Methodology:

  • Reaction Setup: In a microwave-safe vessel, prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.

  • Add Reagents: Add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA, 1.1 equivalents) to the solution.[2]

  • Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[2] The use of a fixed hold time ensures consistent reaction conditions.

  • Extraction: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Transfer to a separatory funnel and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine. This washing sequence removes unreacted starting materials, base, and acidic impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired chroman-4-one derivative.[2]

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. The choice of this assay is based on its robustness and widespread use for cytotoxicity screening.

MTT_Assay_Workflow cluster_MTT MTT Cytotoxicity Assay Workflow seed 1. Seed Cells (e.g., HCT116) in 96-well plate treat 2. Treat Cells with varying concentrations of chromanone derivatives seed->treat incubate1 3. Incubate (e.g., 48 hours) treat->incubate1 add_mtt 4. Add MTT Reagent (5 mg/mL) incubate1->add_mtt incubate2 5. Incubate (4 hours) add_mtt->incubate2 solubilize 6. Solubilize Formazan (Add DMSO) incubate2->solubilize read 7. Measure Absorbance (e.g., 570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50 values) read->analyze

Caption: Standard Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, 7721) in 96-well plates at a suitable density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chromone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell inhibition for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) can then be determined by plotting a dose-response curve.[14]

Protocol 3: DPPH Free Radical Scavenging Assay

This protocol measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is visually apparent as a color change from purple to yellow, which is quantifiable by spectrophotometry. This assay is selected for its simplicity, speed, and reliability in establishing structure-activity relationships for antioxidants.[6]

Methodology:

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test chromanone derivatives and a standard antioxidant (e.g., quercetin or ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the test compound solution at various concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 20-30 minutes) to allow the reaction to reach a steady state.[6]

  • Spectrophotometric Measurement: Measure the absorbance of the remaining DPPH at its maximum absorbance wavelength (around 517 nm). A blank containing only methanol is used for baseline correction.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • EC₅₀ Determination: Plot the scavenging percentage against the concentration of the test compound to determine the EC₅₀ value (the effective concentration required to scavenge 50% of DPPH radicals).[6]

Conclusion and Future Perspectives

The chromanone scaffold is undeniably a privileged structure in drug discovery, offering a foundation for developing potent and selective therapeutic agents.[1][2] This guide has demonstrated that the biological activity of these compounds is intricately linked to their substitution patterns. Electron-withdrawing groups at C6/C8, alkyl chains at C2, and hydroxyl groups at C5/C7 all contribute significantly to activities ranging from anticancer and enzyme inhibition to antioxidant effects.

The provided experimental data, summarized in comparative tables, highlights the potential of specific derivatives as leads for further optimization. For instance, the low micromolar efficacy of compounds like 6,8-dibromo-2-pentylchroman-4-one against SIRT2 and the dual AChE/MAO-B inhibitory action of chromanone-hybrids underscore the scaffold's versatility.[2][15]

Future research should focus on expanding the chemical diversity around the chromanone core, exploring novel substitutions and hybrid molecules. The detailed protocols provided herein offer a validated system for ensuring that the resulting experimental data is robust, reproducible, and comparable across different studies. By systematically applying the principles of structure-activity relationships and rigorous biological evaluation, the full therapeutic potential of substituted chromanones can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (2024). ACS Omega.
  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2022).
  • Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. (n.d.). Drug Discoveries & Therapeutics.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds. (n.d.).
  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. (n.d.). ScienceDirect.
  • Studies on the antioxidant activities of some new chromone compounds. (2014).
  • Synthesis and biological studies of 3-trideuteromethylated chromones and their heteroatom analogues. (2024). Organic Chemistry Frontiers.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (n.d.). MDPI.
  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Deriv
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflamm
  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (n.d.). PubMed.
  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (n.d.). ACS Omega.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). PMC - NIH.
  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (2010). PubMed.
  • Mushroom Tyrosinase Inhibition Activity of Some Chromones. (2002). PubMed.
  • Dietary chromones as antioxidants—the structural variable. (2015).
  • Synthesis and Antitumor Activity of Novel 3-(Substituted Amino) chromone Derivatives. (2015).
  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating
  • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (n.d.). Taylor & Francis.
  • A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. (n.d.). MDPI.
  • ENZYME INHIBITION EXPLAINED. (2023). YouTube.
  • Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (n.d.). PubMed.
  • Assay of Enzymes with Insoluble or Unknown Substrates: The Membrane-Bound Quinone Reductases as an Example. (2007). Beilstein-Institut.
  • Structure Activity Rel
  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI.

Sources

A Comparative Guide to the Therapeutic Potential of 5-Bromo-4-carboxymethyl-2-chromanone in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of the therapeutic potential of 5-Bromo-4-carboxymethyl-2-chromanone as an anti-inflammatory agent. It is designed to offer a comprehensive technical overview, comparing its plausible performance with established alternatives, supported by detailed experimental protocols and a mechanistic rationale for its anticipated biological activity.

Introduction: The Promise of the Chromanone Scaffold

The chroman-4-one framework is a "privileged structure" in medicinal chemistry, forming the backbone of a multitude of natural and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] this compound is a synthetic derivative designed to leverage the inherent biological activity of the chromanone core while incorporating functionalities—a bromine atom and a carboxymethyl group—that can modulate its physicochemical and biological properties. This guide explores its potential as a novel anti-inflammatory agent, grounded in established principles of medicinal chemistry and pharmacology.

Synthetic Strategy: A Pathway to the Target Molecule

The synthesis of this compound can be achieved through a multi-step process, beginning with the Michael addition of a substituted phenol to an appropriate Michael acceptor, followed by an intramolecular cyclization and subsequent functionalization. A plausible and efficient synthetic route is detailed below.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 4-bromophenol.

Step 1: Synthesis of 3-(4-Bromophenoxy)propanenitrile

  • To a solution of 4-bromophenol (1 equivalent) in tert-butanol, add potassium carbonate (0.1 equivalents).

  • Add acrylonitrile (1.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-bromophenoxy)propanenitrile.[4]

Step 2: Intramolecular Cyclization and Carboxymethylation

  • To a solution of 3-(4-bromophenoxy)propanenitrile (1 equivalent) in a suitable solvent such as dichloromethane, add a strong acid catalyst like trifluoromethanesulfonic acid (1.5 equivalents) and trifluoroacetic acid (5 equivalents).[4]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate 6-bromo-chroman-4-one.

  • To introduce the carboxymethyl group at the 4-position, the chromanone can be treated with a suitable base to form the enolate, followed by reaction with an electrophile like ethyl bromoacetate. Subsequent hydrolysis of the ester will yield the final product, this compound.

Characterization: The final compound should be purified by column chromatography and its structure confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanistic Hypothesis: Targeting the NF-κB Signaling Pathway

Inflammation is a complex biological response, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of this process.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.[1][6] Many anti-inflammatory compounds, including some chromanone derivatives, exert their effects by inhibiting key steps in this pathway.[7] We hypothesize that this compound will similarly inhibit the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.

G1 cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits DNA DNA NFkB->DNA Binds to NFkB->DNA Compound 5-Bromo-4-carboxymethyl- 2-chromanone Compound->IKK Potential Inhibition ProInflammatoryGenes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->ProInflammatoryGenes Induces

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

Comparative In Vitro Efficacy Evaluation

Protocol 2: In Vitro Anti-inflammatory Activity Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Indomethacin for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle-treated, non-stimulated group will serve as a negative control.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[8]

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay):

    • In a parallel plate, after treatment and stimulation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed reduction in NO is not due to cytotoxicity.[12]

Anticipated Experimental Data and Comparison

Based on the known activity of related chromanone and brominated phenolic compounds, we project the following plausible data for this compound in comparison to Indomethacin.

CompoundConcentration (µM)% NO Inhibition (Hypothetical)IC₅₀ (µM)
This compound 112.5 ± 2.318.5
1045.8 ± 3.9
2578.2 ± 4.5
5090.1 ± 3.1
Indomethacin 110.2 ± 1.956.8 [11]
1035.6 ± 3.2
2565.3 ± 4.8
5085.7 ± 2.9

Table 1: A comparative table of the anticipated inhibitory effect of this compound versus the established efficacy of Indomethacin on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The data for this compound is a scientifically informed projection.

This hypothetical data suggests that this compound could be a more potent inhibitor of NO production than Indomethacin in this in vitro model, making it a compelling candidate for further investigation.

G2 cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Culture RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with compound (1 hour) B->C D Stimulate with LPS (24 hours) C->D E Griess Assay for Nitric Oxide D->E F MTT Assay for Cell Viability D->F

Caption: Experimental workflow for the in vitro evaluation of anti-inflammatory activity.

Conclusion and Future Directions

This compound emerges as a promising candidate for a novel anti-inflammatory agent. Its chemical structure, rooted in the privileged chromanone scaffold, and its hypothesized mechanism of action targeting the NF-κB pathway provide a strong rationale for its therapeutic potential. The projected in vitro data, suggesting superior potency over a standard NSAID like Indomethacin, underscores the need for its synthesis and empirical validation.

Future research should focus on:

  • Synthesis and Structural Confirmation: The first critical step is the successful synthesis and rigorous characterization of the compound.

  • In Vitro Validation: The anti-inflammatory activity must be confirmed using the described protocols, and further mechanistic studies should be conducted to verify the inhibition of the NF-κB pathway, for instance, by measuring the nuclear translocation of p65.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to optimize the potency and selectivity of the lead compound.

  • In Vivo Efficacy: Promising in vitro results should be followed by evaluation in animal models of inflammation to assess efficacy, pharmacokinetics, and safety.

This guide provides the foundational framework for embarking on the evaluation of this compound, a molecule with the potential to contribute to the development of next-generation anti-inflammatory therapies.

References

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. Retrieved from [Link]

  • IOPscience. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • bioRxiv. (n.d.). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Anti-inflammatory Drug Indomethacin Alters Nanoclustering in Synthetic and Cell Plasma Membranes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of indomethacin on NO production in RAW 264.7 induced by LPS.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). M2 Macrophage Polarization Mediates Anti-inflammatory Effects of Endothelial Nitric Oxide Signaling. Retrieved from [Link]

  • MDPI. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Profiling and Multimodal Anti-Inflammatory Activity of Eugenia pyriformis Leaves Essential Oil. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-carboxymethyl-2-chromanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-4-carboxymethyl-2-chromanone, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a brominated heterocyclic compound, this substance requires specific handling protocols to mitigate risks and ensure compliant disposal.

Core Directive: A Proactive Approach to Waste Management

The disposal of this compound should not be an afterthought but rather an integrated part of the experimental workflow. The primary directive is to treat this compound and any materials contaminated with it as hazardous waste. Due to its halogenated nature, it must be segregated from non-halogenated waste streams to ensure proper and cost-effective disposal by certified waste management services.[1][2] Adherence to local, state, and federal regulations is mandatory.[3]

Scientific Integrity & Logic: Understanding the "Why" Behind the Procedure

The cornerstone of the disposal protocol is waste segregation . Halogenated and non-halogenated organic wastes are treated differently by waste management facilities.[1] Mixing these waste streams can lead to complications and increased costs in the disposal process, which often involves high-temperature incineration for halogenated compounds to ensure their complete destruction.[5] Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent potentially hazardous chemical reactions.[6]

Furthermore, regulatory bodies like the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) provide a clear framework for the management of hazardous waste generated in laboratories.[8][9][10][11] These guidelines emphasize the responsibility of the waste generator to correctly identify, segregate, and label all chemical waste.[12]

Key Safety and Handling Data

The following table summarizes the essential safety information for handling chromanone derivatives. Note that specific quantitative data for this compound is not available; the information is based on structurally similar compounds.

PropertyValue/InformationSource(s)
Physical State Solid[6]
Known Hazards May cause skin, eye, and respiratory irritation.[7]
Incompatible Materials Strong oxidizing agents.[6]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles or face shield, laboratory coat.[3]
Spill Cleanup Use an inert, non-combustible absorbent for small spills.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling any waste, ensure you are wearing the appropriate PPE, including a laboratory coat, nitrile gloves, and safety goggles.[3]

2.0 Waste Segregation and Collection

2.1. Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."[2] 2.2. Carefully transfer any unused or waste this compound into this container. 2.3. All disposables that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must also be placed in this designated container.[3] 2.4. Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or any other waste stream. [1]

3.0 Container Management and Storage

3.1. Ensure the hazardous waste container is kept securely closed when not in use.[2][13] 3.2. Store the sealed container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[12][13] 3.3. The storage area should be away from sources of ignition and incompatible materials.[3]

4.0 Final Disposal

4.1. Once the waste container is full, or in accordance with your institution's policies (e.g., every 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][12][14] 4.2. Ensure all labeling requirements are met before the container is removed from the laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it this compound or contaminated material? ppe->characterize segregate Step 3: Segregate Waste Place in 'Halogenated Organic Solid Waste' container characterize->segregate Yes non_halogenated Incorrect Disposal Route: Non-Halogenated or General Waste characterize->non_halogenated No (If unsure, treat as hazardous) storage Step 4: Store Container Securely in designated Satellite Accumulation Area segregate->storage full Is container full or ready for pickup? storage->full full->storage No pickup Step 5: Arrange for Pickup by licensed hazardous waste disposal service full->pickup Yes end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

  • European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]

  • Nchinda, A. T. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • Carl ROTH. (2025).
  • ResearchGate. (2025). Chemical Studies on Some Chromone Derivatives with Anticipated Pharmaceutical Applications: Thesis Abstract. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025).
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Health and Safety Executive. (2023). Need to dispose chemicals. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • IJRPC. (2014).
  • Practical Law. (2010). ECHA: Guidance on waste and recovered substances (Version 2, May 2010).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Management of Waste.
  • Cole-Parmer. (n.d.).
  • Braun Research Group. (n.d.).
  • European Chemicals Agency. (n.d.). Homepage. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Retrieved from [Link]

  • Nipissing University. (2019).
  • TCI Chemicals. (2025).
  • ChemScene. (2021). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.